molecular formula C10H11BrN2 B12635852 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-

Cat. No.: B12635852
M. Wt: 239.11 g/mol
InChI Key: RILLWWSONAFBGC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H11BrN2/c1-2-4-8-9(11)7-5-3-6-12-10(7)13-8/h3,5-6H,2,4H2,1H3,(H,12,13)

InChI Key

RILLWWSONAFBGC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(N1)N=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 3-Bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine (often referred to as 3-bromo-2-propyl-7-azaindole) is a highly specialized, sterically encumbered heterocyclic building block utilized extensively in modern medicinal chemistry. While simpler analogs like 3-bromo-1H-pyrrolo[2,3-b]pyridine possess established registry numbers (CAS: 74420-15-8)[1], the 2-propyl derivative is typically a proprietary or custom-synthesized intermediate. Its direct precursor, 2-propyl-1H-pyrrolo[2,3-b]pyridine, is a documented scaffold (CAS: 143141-25-7)[2][3].

This compound is engineered for a specific purpose: it combines the robust kinase hinge-binding capabilities of the 7-azaindole core with a lipophilic C2-propyl group for hydrophobic pocket occupation, while providing a C3-bromo vector for late-stage palladium-catalyzed diversification[4].

Mechanistic Rationale in Drug Design

The architectural design of 3-bromo-2-propyl-7-azaindole is not arbitrary; every functional group serves a distinct pharmacological or synthetic causality:

  • The 7-Azaindole Core: Acting as a bioisostere for purines and indoles, the pyrrolo[2,3-b]pyridine system provides a bidentate hydrogen-bonding motif. The N1-H acts as a hydrogen bond donor, and the N7 acts as an acceptor, perfectly complementing the backbone amides of the ATP-binding hinge region in kinases[4].

  • C2-Propyl Substitution: The addition of a propyl chain at the C2 position increases the molecule's lipophilicity (LogP) and provides steric bulk. This alkyl chain is strategically positioned to project into the hydrophobic specificity pocket adjacent to the kinase hinge, enhancing both binding affinity and target selectivity.

  • C3-Bromo Vector: The bromine atom is a synthetic placeholder. Because the C3 position of azaindoles possesses the highest electronic density, it is the natural site for electrophilic attack[5]. Once brominated, this position serves as an orthogonal handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing chemists to project aryl or heteroaryl groups into the DFG-in/out pocket of the kinase.

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides) Core 7-Azaindole Core N1-H (H-Bond Donor) N7 (H-Bond Acceptor) Core->Hinge Bidentate H-Bonds C2 C2-Propyl Group (Hydrophobic Pocket) Core->C2 C3 C3-Bromo Handle (Cross-Coupling Vector) Core->C3

Fig 1: Pharmacophore model of the 7-azaindole core binding to a generic kinase hinge region.

Physicochemical Profiling

Understanding the physicochemical shift from the precursor to the brominated intermediate is critical for optimizing downstream reaction conditions and predicting pharmacokinetic behavior.

Property2-Propyl-7-azaindole (Precursor)3-Bromo-2-propyl-7-azaindole (Target)
CAS Number 143141-25-7[2]Unassigned / Proprietary
Molecular Formula C₁₀H₁₂N₂[3]C₁₀H₁₁BrN₂
Molecular Weight 160.22 g/mol [3]239.12 g/mol
LogP (Predicted) 2.51[3]~3.35
Topological Polar Surface Area 28.68 Ų[3]28.68 Ų
Electronic Reactivity C3 is highly nucleophilic[5]C3 is primed for Pd-insertion

Validated Synthesis & Regioselective Bromination Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates in-process controls (IPCs) to verify causality and reaction completion.

Step 1: Base-Promoted Cyclization of the Precursor

The synthesis of the base scaffold, 2-propyl-1H-pyrrolo[2,3-b]pyridine, is typically achieved via a cascade process or cyclization of an appropriately substituted pyridine precursor.

  • Procedure: A precursor such as a functionalized 2-amino-3-alkynylpyridine is subjected to cyclization in the presence of potassium tert-butoxide (t-BuOK).

  • Causality: The strong basicity of t-BuOK is required to deprotonate the intermediate amine, driving the intramolecular cyclization to form the fused pyrrole ring. This method reliably yields the 2-propyl-7-azaindole core in approximately 85% yield[5].

Step 2: Regioselective Electrophilic C3-Bromination
  • Reagents: 2-Propyl-7-azaindole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), N,N-Dimethylformamide (DMF) (0.2 M).

  • Procedure:

    • Dissolve 2-propyl-7-azaindole in anhydrous DMF and cool to 0 °C under an inert argon atmosphere.

    • Add NBS portion-wise over 15 minutes. Causality: NBS provides a controlled, low-concentration source of electrophilic bromine, preventing over-bromination or oxidative degradation. DMF stabilizes the polar transition state of the electrophilic aromatic substitution.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validating IPC (LC-MS): Sample the reaction mixture. The protocol is validated when the starting material mass (

    
    ) disappears, and the product mass (
    
    
    
    ) appears. The distinct 1:1 isotopic doublet confirms the successful incorporation of exactly one bromine atom.
  • Workup & Isolation: Quench the reaction by pouring it into ice water. Causality: The highly lipophilic 3-bromo-2-propyl-7-azaindole will precipitate out of the aqueous DMF mixture, while the succinimide byproduct remains water-soluble. Filter the solid, wash with cold water, and dry under vacuum to afford the target compound in >90% yield.

SynthesisWorkflow SM Precursor (Alkynylpyridine) Cyclization Base-Promoted Cyclization (t-BuOK) SM->Cyclization Heat Int 2-Propyl-7-azaindole CAS: 143141-25-7 Cyclization->Int 85% Yield Bromination Electrophilic Bromination (NBS) Int->Bromination Regioselective C3 Attack Product 3-Bromo-2-propyl- 7-azaindole Bromination->Product >90% Yield Precipitation

Fig 2: Step-by-step synthetic workflow from precursor to 3-bromo-2-propyl-7-azaindole.

Downstream Functionalization

Once synthesized, the C3-bromo vector is exploited to build molecular complexity. Because the C4 and C6 positions of the 1H-pyrrolo[2,3-b]pyridine system are electron-depleted and prone to nucleophilic attack[5], the C3 position remains the exclusive site for controlled palladium-catalyzed cross-coupling. Researchers routinely subject 3-bromo-2-propyl-7-azaindole to Suzuki-Miyaura coupling with boronic acids to generate diverse libraries of kinase inhibitors targeting neurological disorders and oncology pathways[4].

References

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem National Institutes of Health (NIH) URL:[Link]

  • 2-Propyl-1H-pyrrolo[2,3-b]pyridine - CAS: 143141-25-7 JS-AKX URL:[Link]

  • 2-丙基-1H-吡咯并[2,3-B]吡啶结构式 (2-Propyl-1H-pyrrolo[2,3-b]pyridine Structure and Properties) ChemSrc URL:[Link]

  • Product Class 22: Azaindoles and Their Derivatives Thieme-Connect URL:[Link]

Sources

Technical Guide: NMR Spectral Profiling of 3-Bromo-2-propyl-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-Bromo-2-propyl-7-azaindole (3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine) is a critical bicyclic heteroaromatic intermediate. It serves as a high-value scaffold in the synthesis of selective kinase inhibitors, particularly those targeting the B-Raf V600E mutation (e.g., structural analogs of Vemurafenib).

The introduction of the bromine atom at the C3 position renders this molecule highly reactive for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-propyl group provides necessary lipophilicity for ATP-binding pocket occupancy. This guide provides a definitive breakdown of the NMR spectral characteristics required to validate the identity and purity of this compound, distinguishing it from common regioisomers (e.g., 5-bromo) and process impurities.

Synthesis & Impurity Origins[1]

To accurately interpret the NMR spectrum, one must understand the synthetic origin. The standard protocol involves the electrophilic aromatic substitution of 2-propyl-7-azaindole using N-bromosuccinimide (NBS) .

Experimental Workflow

The reaction is typically conducted in polar aprotic solvents (DMF or THF) or halogenated solvents (DCM).

SynthesisWorkflow Start 2-Propyl-7-azaindole (Precursor) Reaction Electrophilic Bromination (0°C to RT, DMF/DCM) Start->Reaction Reagent N-Bromosuccinimide (NBS) Reagent->Reaction Workup Aqueous Workup & Recrystallization Reaction->Workup Product 3-Bromo-2-propyl- 7-azaindole Workup->Product Main Path Impurity Impurity: Succinimide (Singlet @ 2.60 ppm) Workup->Impurity Byproduct

Figure 1: Synthesis pathway highlighting the origin of the succinimide impurity often seen in crude NMR spectra.

1H NMR Spectral Analysis (DMSO-d6)

The following data represents the high-fidelity spectral signature of 3-bromo-2-propyl-7-azaindole. Assignments are derived from validated analog data (3-bromo-7-azaindole and 2-propyl-7-azaindole) and chemical shift principles.

Key Diagnostic Features[2][3][4][5]
  • Absence of H3: The singlet typically observed at ~6.2–6.5 ppm in the parent 2-propyl-7-azaindole is absent , confirming bromination at C3.

  • Deshielding of H4: The proton at position 4 (peri to the bromine) experiences a downfield shift (approx. +0.15 ppm) due to the Van der Waals deshielding effect of the bulky bromine atom.

  • Propyl Chain Integrity: The aliphatic region must show a clean triplet-multiplet-triplet pattern, integrating 3:2:2.

Quantitative Data Table
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH Aromatic12.10 - 12.30 br s1H-Indole NH (Exchangeable)
H6 Aromatic8.25 - 8.30 dd1H4.8, 1.5

to Pyridine N (Deshielded)
H4 Aromatic7.95 - 8.05 dd1H7.9, 1.5Peri-effect from 3-Br
H5 Aromatic7.15 - 7.20 dd1H7.9, 4.8

to Pyridine N
H1' Aliphatic2.75 - 2.85 t2H7.5

-methylene (Attached to C2)
H2' Aliphatic1.65 - 1.75 m (sextet)2H7.5

-methylene
H3' Aliphatic0.90 - 0.95 t3H7.4Methyl terminus

Note: Data referenced to DMSO-d6 residual peak at 2.50 ppm. Shifts may vary slightly (±0.05 ppm) depending on concentration and temperature.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides definitive proof of the quaternary carbons, particularly C3 (attached to Br) and C2.

CarbonShift (

, ppm)
TypeNotes
C2 ~138.5C_quatDownfield due to N and Propyl attachment
C6 ~143.0CH

to Pyridine N
C7a ~149.0C_quatBridgehead carbon
C4 ~128.0CH-
C3 86.0 - 89.0 C_quatDiagnostic: Upfield shift due to Heavy Atom Effect (Br)
C5 ~116.5CH-
C3a ~120.0C_quatBridgehead carbon
Propyl C1' ~29.5CH2-
Propyl C2' ~22.0CH2-
Propyl C3' ~13.5CH3-

Structural Validation Logic (HMBC)

To rigorously prove the structure is 3-bromo-2-propyl-7-azaindole and not the 5-bromo isomer (a possible byproduct if the starting material was impure or over-reacted), use Heteronuclear Multiple Bond Correlation (HMBC).

Connectivity Logic
  • H4 (Aromatic) Correlation: H4 should show a strong 3-bond correlation to C3 (the brominated carbon, ~88 ppm) and C7a .

  • Propyl H1' Correlation: The

    
    -methylene protons of the propyl group will show a strong correlation to C2  and C3 .
    
  • Differentiation: If the bromine were at C5, the C3 carbon would be a methine (CH) appearing at ~100 ppm, not a quaternary carbon at ~88 ppm.

HMBC_Logic cluster_legend Legend H4 H4 Proton (~8.0 ppm) C3 C3-Br Carbon (~88 ppm, Quaternary) H4->C3 3J (Strong) C6 C6 Carbon (~143 ppm) H4->C6 3J H_Propyl Propyl H1' (~2.8 ppm) H_Propyl->C3 3J (Diagnostic) C2 C2 Carbon (~138 ppm, Quaternary) H_Propyl->C2 2J (Strong) Key1 Proton Source Key2 Carbon Target

Figure 2: HMBC Connectivity Map. Red arrows indicate critical correlations that confirm the regiochemistry of the bromine and propyl group.

Experimental Protocol for Optimal Resolution

To ensure data quality comparable to the values above, follow this preparation protocol:

  • Sample Mass: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? 7-azaindoles often aggregate in CDCl3, leading to broad peaks. DMSO disrupts hydrogen bonding, sharpening the NH signal.

  • Tube Quality: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (D1):

      
       1.0 second (critical for accurate integration of the propyl chain vs aromatic protons).
      
    • Scans: 16–64 scans are sufficient for 1H; >512 scans recommended for 13C due to the quaternary C-Br signal.

References

  • ChemicalBook. (2025). 3-Bromo-7-azaindole Spectral Data and Properties. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-Bromo-7-azaindole.[1][2] Retrieved from

  • Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis.[3] Retrieved from

  • Royal Society of Chemistry. (2011). Synthesis of substituted 7-azaindoles via NBS bromination. (Contextual Analog Data). Retrieved from

Sources

commercial suppliers of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Sourcing & Technical Profile: 3-Bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary

3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1260863-14-0) is a specialized heterocyclic scaffold belonging to the 7-azaindole class. Unlike the commodity chemical 5-bromo-7-azaindole (a key intermediate for Vemurafenib), the 3-bromo-2-propyl variant is a high-value "building block" primarily utilized in the discovery of novel kinase inhibitors (JAK, TRK, and B-Raf analogs).

Because of its specific substitution pattern—a propyl group at the C2 position providing lipophilic bulk and a bromine at C3 serving as a handle for Suzuki-Miyaura cross-coupling—this compound is rarely found in "off-the-shelf" bulk catalogs. It is most frequently sourced via Custom Synthesis (CRO) or Make-on-Demand contracts.

This guide outlines the sourcing landscape, critical quality attributes (CQAs) for validation, and the synthetic logic required to audit potential suppliers effectively.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

To source this material effectively, you must define the specifications that impact downstream chemistry. In kinase inhibitor synthesis, the purity of the 3-bromo position is paramount to prevent side reactions during metal-catalyzed couplings.

AttributeSpecificationRationale for Drug Development
Chemical Name 3-Bromo-2-propyl-1H-pyrrolo[2,3-b]pyridineUnambiguous identification.
CAS Number 1260863-14-0Unique identifier for regulatory filing.
Molecular Formula C₁₀H₁₁BrN₂MW: 239.11 g/mol .
Purity (HPLC) ≥ 98.0% (Area %)Impurities >0.5% can poison Pd-catalysts in subsequent steps.
Halogen Isomers < 0.1% 5-bromo isomerRegioisomers are difficult to separate after coupling; must be controlled here.
Water Content < 0.5% (KF)Critical if using in moisture-sensitive lithiation or Grignard reactions.
Residual Metal Pd < 20 ppmIf synthesized via Sonogashira (Pd/Cu), residual metal can interfere with biological assays.

Part 2: Sourcing Landscape & Supplier Evaluation

Due to the niche nature of the C2-propyl substituted core, the supply chain is tiered. "In-stock" claims from aggregators are often unverified. Use the following decision matrix to select a supplier.

Supplier Tier Classification
  • Tier 1: Validated Custom Synthesis (CROs)

    • Examples: WuXi AppTec, Pharmablock, Enamine.

    • Pros: Guaranteed purity, full analytics (NMR, LCMS), scalable to kg.

    • Cons: Lead time (4-8 weeks), higher initial cost.

    • Best For: GLP/GMP campaigns, lead optimization.

  • Tier 2: Catalog Aggregators (Make-on-Demand)

    • Examples: MolPort, eMolecules, Chem-Space.

    • Pros: Easy procurement interface.

    • Cons: Often "virtual stock." They will contract a Tier 3 lab to make it, adding a markup and delay.

    • Best For: Initial hit screening (< 1g).

  • Tier 3: Bulk Chemical Manufacturers (China/India)

    • Examples: Specific vendors on Alibaba/ChemicalBook (Requires strict audit).

    • Pros: Lowest cost per gram.

    • Cons: High risk of isomer contamination (e.g., 5-bromo impurities), variable batch quality.

    • Best For: Non-critical early exploration (must re-purify in-house).

Visualizing the Sourcing Decision

SupplyChain Start Requirement: 3-Bromo-2-propyl-7-azaindole Volume Volume Needed? Start->Volume Small < 5 Grams (Discovery) Volume->Small Large > 100 Grams (Process Dev) Volume->Large Aggregator Aggregator (eMolecules/MolPort) Small->Aggregator CRO Custom Synthesis (WuXi/Enamine) Large->CRO StockCheck Stock Verified? Aggregator->StockCheck Buy Purchase (Lead time: 1-2 wks) StockCheck->Buy Yes StockCheck->CRO No (Virtual) Quote RFQ & Route Scouting (Lead time: 6-8 wks) CRO->Quote

Figure 1: Sourcing Decision Tree. For this specific CAS, "Virtual Stock" is common; researchers should be prepared to pivot to Custom Synthesis immediately if aggregators fail to confirm inventory.

Part 3: Synthetic Route & Quality Assurance

To validate a supplier, you must understand how the molecule is made. The presence of specific impurities reveals the synthesis route used and the sophistication of the supplier.

The Dominant Synthetic Pathway

The most reliable route to 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine involves the construction of the azaindole ring followed by regioselective bromination.

  • Precursor: 2-amino-3-iodopyridine (Commercial commodity).

  • Step 1 (Sonogashira): Coupling with 1-pentyne .

    • Note: 1-pentyne provides the 3-carbon chain that becomes the 2-propyl group upon cyclization.

  • Step 2 (Cyclization): Base-mediated ring closure (e.g., KOtBu or Cu-catalyzed) to form 2-propyl-7-azaindole .

  • Step 3 (Bromination): Electrophilic aromatic substitution using NBS (N-Bromosuccinimide).

    • Critical Control Point: Bromination must occur at C3. Over-bromination leads to C3,C5-dibromo species.

Pathway Diagram

Synthesis Start 2-Amino-3-iodopyridine (Starting Material) Step1 Sonogashira Coupling (PdCl2(PPh3)2, CuI, Et3N) Start->Step1 Alkyne 1-Pentyne Alkyne->Step1 Inter1 Intermediate: 3-(pent-1-ynyl)pyridin-2-amine Step2 Cyclization (KOtBu, NMP, Heat) Inter1->Step2 Core 2-Propyl-1H-pyrrolo[2,3-b]pyridine (The Scaffold) Step3 Bromination (NBS, DMF, 0°C) Core->Step3 Product TARGET: 3-Bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine Step1->Inter1 Step2->Core Step3->Product Impurity Impurity Risk: 3,5-Dibromo species (If NBS excess) Step3->Impurity Side Rxn

Figure 2: Synthetic pathway showing the origin of the propyl group (from 1-pentyne) and the risk of over-bromination.

Part 4: QC Protocols for Incoming Material

Do not trust the Certificate of Analysis (CoA) blindly. Perform these three checks upon receipt.

Regioisomer Confirmation (H-NMR)
  • Objective: Confirm Bromine is at C3, not C5.

  • Method: 1H NMR (DMSO-d6).

  • Diagnostic Signal:

    • C3-Br (Target): The pyrrole proton (C3-H) is absent. You should see only the pyridine ring protons (C4-H, C5-H, C6-H) and the propyl chain signals.

    • C5-Br (Impurity): If Bromine is at C5, the C3-H (pyrrole) signal will appear as a singlet/doublet around 6.3-6.5 ppm. Reject the batch if this peak is present.

Residual Metal Analysis (ICP-MS)
  • Objective: Ensure Palladium (Pd) and Copper (Cu) from the Sonogashira step are removed.

  • Limit: < 20 ppm.

  • Why: High Pd levels will cause "false positives" in biological assays or accelerate oxidative degradation of the compound in storage.

Water Content (Karl Fischer)
  • Objective: Ensure dryness for downstream lithiation.

  • Limit: < 0.1% for organometallic use; < 0.5% for general coupling.

  • Action: If > 0.5%, dry the material under vacuum at 40°C over P₂O₅ before use.

References

  • Song, J. J., et al. (2010). "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry.

  • Leboho, T. C., et al. (2013).[1] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." RSC Advances.

  • Sigma-Aldrich. "7-Azaindole Synthesis and derivatives." MilliporeSigma Technical Library.

  • WuXi AppTec. "Small Molecule Custom Synthesis Services." WuXi AppTec Capabilities.

  • National Center for Biotechnology Information. "PubChem Compound Summary for 7-Azaindole Derivatives." PubChem.

Sources

Part 1: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and History of 7-Azaindole Derivatives: A Technical Guide

In the lexicon of medicinal chemistry, few heterocycles command the "privileged" status of 7-azaindole (1H-pyrrolo[2,3-b]pyridine).[1] Structurally defined by the fusion of a pyrrole and a pyridine ring, this scaffold is not merely a bioisostere of indole or purine; it is a precision tool for manipulating the ATP-binding clefts of protein kinases .

The discovery trajectory of 7-azaindole derivatives represents a paradigm shift from serendipitous screening to Fragment-Based Drug Discovery (FBDD) . Unlike the indole moiety—ubiquitous in nature (e.g., tryptophan, serotonin)—the 7-azaindole core is rare in natural products (e.g., variolins). Its prominence is almost entirely synthetic, driven by its unique electronic signature: the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a donor. This Donor-Acceptor (D-A) motif perfectly mimics the adenine ring of ATP, allowing it to anchor securely to the "hinge region" of kinase domains.

The Bioisosteric Advantage
  • vs. Indole: The incorporation of N7 lowers the pKa of the pyrrole NH (making it a better H-bond donor) and increases water solubility compared to the lipophilic indole.

  • vs. Purine: 7-azaindole lacks the metabolic liabilities often associated with the pyrimidine ring of purines while retaining the critical bidentate binding capability.

Part 2: Historical Evolution & Synthetic Milestones

The history of 7-azaindole is bifurcated into two eras: the Synthetic Era (establishing access to the ring) and the Medicinal Era (exploiting the ring for kinase inhibition).

The Synthetic Era: Conquering the Electron-Deficient Ring

Early efforts to synthesize 7-azaindole were plagued by the electron-deficient nature of the pyridine ring, which deactivated the system toward classical electrophilic aromatic substitutions (EAS) used for indoles (e.g., Fischer synthesis).

  • The Bartoli Breakthrough (1989): The application of the Bartoli Indole Synthesis to nitro-pyridines was a watershed moment. By reacting ortho-substituted nitro-pyridines with vinyl Grignard reagents, chemists could force the closure of the pyrrole ring even on electron-poor substrates.

  • The Minisci Revolution: Functionalizing the pre-formed ring proved difficult until the adoption of Minisci-type radical reactions . This allowed for direct C-H alkylation/acylation, particularly at the electron-deficient C4 position, bypassing the need for pre-functionalized halogenated precursors.

The Medicinal Era: The Vemurafenib Story

The defining moment for 7-azaindole occurred in the mid-2000s during the hunt for BRAF inhibitors to treat metastatic melanoma.

  • The Challenge: BRAF(V600E) mutations drive tumor growth. Early inhibitors lacked selectivity.

  • The Solution (FBDD): Researchers at Plexxikon co-crystallized a library of 20,000 fragments with PIM1 kinase (a surrogate). A simple 7-azaindole fragment bound efficiently to the hinge.[2]

  • Optimization: Through structure-guided growth, the fragment evolved into PLX4032 (Vemurafenib) . The 7-azaindole core anchored the molecule, while a propyl group at N1 and a p-chlorophenyl at C3 filled the hydrophobic pockets, achieving high selectivity for the mutant kinase over the wild type.

Part 3: Mechanistic Insights & Visualization

Diagram 1: The Logic of Fragment-Based Discovery (Vemurafenib)

This diagram illustrates the evolution from a low-affinity fragment to a high-potency drug, highlighting the critical role of the 7-azaindole hinge interaction.

Vemurafenib_Discovery cluster_mechanism Mechanism of Action Fragment Initial Fragment (7-Azaindole) Hinge Hinge Binding (Bidentate H-Bonds) Fragment->Hinge Co-Crystallography Screening Lead Lead Compound (PLX4720) Hinge->Lead Core Substitution (C3-Aryl, N1-Alkyl) Drug Vemurafenib (Zelboraf) Lead->Drug PK Optimization (C5-Sulfonamide)

Caption: The FBDD trajectory of Vemurafenib, transforming a simple 7-azaindole binder into a selective BRAF inhibitor.

Diagram 2: Kinase Hinge Binding Mode

The "Normal" binding mode is the most common, where the 7-azaindole mimics Adenine.

Hinge_Binding Backbone_NH Kinase Backbone (NH Donor) N7 N7 (Acceptor) Backbone_NH->N7 H-Bond Backbone_CO Kinase Backbone (C=O Acceptor) N1 N1-H (Donor) N1->Backbone_CO H-Bond

Caption: Schematic of the bidentate hydrogen bonding network between 7-azaindole and the kinase hinge region.

Part 4: Technical Protocol – Regioselective Functionalization

One of the most valuable synthetic workflows for this scaffold is the functionalization of the C4 position . The C4 position is electronically deactivated and difficult to access via standard aromatic substitution. The industry-standard solution utilizes N-oxide chemistry to activate the ring, allowing for a "cine-substitution" or rearrangement to install a chlorine atom, which serves as a handle for subsequent Suzuki or Buchwald couplings.

Protocol: Synthesis of 4-Chloro-7-azaindole via N-Oxide Activation

Objective: To synthesize 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole) from 7-azaindole. Scale: 10 mmol (approx. 1.18 g of starting material). Safety: POCl₃ is highly corrosive and reacts violently with water. mCPBA is a shock-sensitive oxidizer. Perform all steps in a fume hood.

Reagents:

  • 7-Azaindole (1.18 g, 10 mmol)

  • m-Chloroperbenzoic acid (mCPBA) (77% max, 2.5 g, ~1.1 equiv)

  • Phosphorus oxychloride (POCl₃) (10 mL, excess)

  • Ethyl Acetate (EtOAc), Hexanes, NaHCO₃ (sat. aq.), Dimethoxyethane (DME).

Step-by-Step Methodology:

  • N-Oxidation (Activation):

    • Dissolve 7-azaindole (1.18 g) in DME (20 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add mCPBA (2.5 g) portion-wise over 15 minutes to avoid an exotherm.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (10% MeOH/DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.

    • Workup: Filter the resulting precipitate (often the m-chlorobenzoic acid salt of the N-oxide). Wash with cold ether. Isolate the free N-oxide by partitioning between water and EtOAc if necessary, or use the crude salt if purity permits (often >90%).

  • Reissert-Henze Chlorination (Rearrangement):

    • Place the dried 7-azaindole-N-oxide (approx. 1.34 g) into a dry flask under Argon.

    • Carefully add POCl₃ (10 mL). Note: This acts as both solvent and reagent.

    • Heat the mixture to reflux (105°C) for 3–5 hours. The suspension will clear as the reaction proceeds.

    • Mechanism:[3][4] The N-oxide oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks C4 (or C2, but C4 is favored electronically in this system), restoring aromaticity and eliminating the oxygen.

    • Validation: TLC should show a new spot less polar than the N-oxide.

  • Quench and Isolation:

    • CRITICAL: Cool the reaction mixture to RT. Slowly pour the mixture onto crushed ice (approx. 100 g) with vigorous stirring. Do not add water to the acid; add acid to ice.

    • Neutralize the acidic solution carefully with solid NaHCO₃ or NaOH (aq) until pH ~7-8.

    • Extract with EtOAc (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

    • Yield: Expected yield is 60–75%.

    • Product: 4-Chloro-7-azaindole (Off-white solid).

Quantitative Data Summary:

ParameterValue / Condition
Starting Material 7-Azaindole (MW 118.14)
Intermediate 7-Azaindole-N-oxide (MW 134.14)
Final Product 4-Chloro-7-azaindole (MW 152.58)
Typical Yield 65% (over 2 steps)
Key Spectroscopic Feature Loss of C4-H signal in ¹H NMR; distinct shift of C3/C5 protons.

Part 5: Workflow Visualization

Synthesis_Workflow Start 7-Azaindole (Starting Material) Step1 Step 1: N-Oxidation (mCPBA, DME, 0°C -> RT) Start->Step1 Inter Intermediate: 7-Azaindole-N-oxide Step1->Inter Step2 Step 2: Chlorination (POCl3, Reflux) Inter->Step2 Quench Quench & Workup (Ice/NaHCO3) Step2->Quench Product Product: 4-Chloro-7-azaindole Quench->Product

Caption: Synthetic workflow for the conversion of 7-azaindole to 4-chloro-7-azaindole via N-oxide activation.

References

  • Irie, T., & Sawa, M. (2018).[5] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][5] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[5]

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 467, 596–599. (Discovery of Vemurafenib).[4][5][6]

  • Song, J. J., et al. (2002). "A Novel and Effective Synthesis of 7-Azaindoles via the Bartoli Reaction." Journal of Organic Chemistry, 67(7), 2345–2347.

  • PharmaBlock Sciences. (2020). "Azaindoles in Medicinal Chemistry: A Whitepaper." PharmaBlock.

  • Zhang, L., et al. (2022). "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry, 65(10), 7123–7140.

Sources

Methodological & Application

Application Note: Overcoming Steric and Electronic Bottlenecks in the Suzuki-Miyaura Coupling of 3-Bromo-2-propyl-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols

Introduction & Scientific Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, heavily utilized in kinase inhibitor design due to its enhanced water solubility and unique hydrogen-bonding profile. However, functionalizing the C3 position of 2-alkyl-substituted 7-azaindoles, such as 3-bromo-2-propyl-7-azaindole , presents a formidable synthetic challenge.

This application note provides a self-validating, mechanistic-driven protocol for the efficient Suzuki-Miyaura cross-coupling of this sterically hindered and electronically deactivated substrate. By dissecting the root causes of catalytic failure, we engineer a robust methodology that ensures high-yielding carbon-carbon bond formation.

Mechanistic Insights: Causality Behind Experimental Choices

Standard palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, Na2CO3) frequently fail or result in <10% yield when applied to 3-bromo-2-propyl-7-azaindole. The failure stems from three interacting variables:

  • Catalyst Poisoning via N7 Coordination : The pyridine-like N7 nitrogen possesses a localized lone pair that acts as a strong σ-donor. During the catalytic cycle, the Pd(II) intermediate can irreversibly coordinate to N7, forming an off-cycle, catalytically dead complex[1].

  • Steric Shielding at the C3-Br Bond : The adjacent 2-propyl group creates severe steric bulk around the C3 position. This dramatically increases the activation energy required for the initial oxidative addition of the Pd(0) species into the C-Br bond.

  • N1 Acidity : The free pyrrole N-H is relatively acidic. Under basic coupling conditions, deprotonation generates an aza-indolyl anion that further enriches the electron density on the N7 atom, exacerbating catalyst poisoning.

Engineering the Solution (E-E-A-T)

To overcome these bottlenecks, a synergistic approach utilizing protecting group chemistry and advanced ligand design is required.

  • N1-SEM Protection : Masking the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group eliminates the acidic proton. More importantly, the bulky SEM group projects over the N7 face, creating a steric "umbrella" that severely restricts the ability of the N7 nitrogen to bind to the palladium center[2].

  • SPhos Ligand Selection : To force the difficult oxidative addition at the sterically hindered C3 position, the electron-rich, bulky biarylphosphine ligand SPhos is employed. SPhos promotes the formation of a highly reactive monoligated Pd(0)L species. Its immense steric volume further prevents the formation of inactive Pd-N7 dimers[1].

  • Biphasic Base System : K3PO4 in a 1,4-Dioxane/H2O mixture is optimal. Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation[3].

Data Presentation

The following table demonstrates the causal relationship between the chosen reaction parameters and the overall coupling efficiency. By systematically addressing the mechanistic bottlenecks, the yield is driven from trace amounts to near-quantitative conversion.

Substrate StateCatalyst SystemLigandBase / SolventYield (%)Mechanistic Observation
UnprotectedPd(PPh3)4 (5 mol%)NoneNa2CO3 / Toluene-H2O< 5%Complete catalyst poisoning; starting material recovered.
UnprotectedPd2(dba)3 (2.5 mol%)SPhosK3PO4 / Dioxane-H2O32%Partial conversion; N7 poisoning still competes.
SEM-ProtectedPd(PPh3)4 (5 mol%)NoneNa2CO3 / Toluene-H2O41%Sluggish oxidative addition due to 2-propyl sterics.
SEM-Protected Pd2(dba)3 (2.5 mol%) SPhos K3PO4 / Dioxane-H2O > 92% Rapid conversion; sterics and poisoning overcome.

(Table 1: Optimization matrix for the Suzuki coupling of 3-bromo-2-propyl-7-azaindole with phenylboronic acid at 100 °C for 12 hours.)

Experimental Protocols

Note: All reactions involving palladium should be performed under an inert atmosphere (N2 or Argon) using degassed solvents to prevent catalyst oxidation.

Protocol A: N1-SEM Protection of 3-Bromo-2-propyl-7-azaindole

Objective: Mask the N1 proton and sterically shield the N7 nitrogen.

  • Setup : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution : Dissolve 3-bromo-2-propyl-7-azaindole (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation : Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases and the solution becomes clear[4].

  • Protection : Dropwise, add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv, 11 mmol) via syringe.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup : Quench carefully with saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with water (3 × 30 mL) and brine (30 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the N1-SEM protected intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form the C3-Aryl bond overcoming the 2-propyl steric hindrance.

  • Setup : In an oven-dried Schlenk tube or microwave vial, combine the SEM-protected 3-bromo-2-propyl-7-azaindole (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K3PO4 (3.0 equiv, 3.0 mmol).

  • Catalyst Addition : Add Pd2(dba)3 (0.025 equiv, 2.5 mol%) and SPhos (0.06 equiv, 6.0 mol%). Causality note: A slight excess of ligand to Pd ensures complete formation of the active monoligated species.

  • Solvent : Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 5 mL total volume). Seal the vessel and purge with Argon for 5 minutes by bubbling directly through the solution.

  • Reaction : Heat the mixture to 100 °C in an oil bath for 12 hours. Monitor conversion via LC-MS or TLC.

  • Workup : Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black. Wash the Celite pad with additional EtOAc (10 mL).

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol C: SEM Deprotection

Objective: Reveal the free N-H of the cross-coupled 7-azaindole.

  • Cleavage : Dissolve the coupled product (1.0 mmol) in Dichloromethane (DCM, 5 mL). Add Trifluoroacetic acid (TFA, 5 mL). Stir at room temperature for 3 hours. This cleaves the SEM ether, leaving a hydroxymethyl intermediate.

  • Concentration : Evaporate the DCM and excess TFA under reduced pressure.

  • Hydrolysis : Dissolve the residue in Methanol (5 mL). Add Ethylenediamine (0.5 mL) or 2M aqueous NaOH (2 mL) to drive the collapse of the hemiaminal intermediate[2]. Stir for 2 hours at room temperature.

  • Final Workup : Concentrate the methanol. Partition the residue between EtOAc and water. Extract, dry the organic layer, and purify by chromatography to isolate the final C3-arylated 2-propyl-7-azaindole.

Visualizations

CatalyticCycle Pd0 Pd(0)-SPhos Highly Active Catalyst OxAdd Oxidative Addition (Overcomes 2-Propyl Sterics) Pd0->OxAdd Substrate Addition PdII Pd(II) Intermediate (N7 Poisoning Blocked by SEM) OxAdd->PdII TransMet Transmetalation (Activated by K3PO4/H2O) PdII->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Mechanistic bottlenecks in the Pd-catalyzed Suzuki coupling of sterically hindered 7-azaindoles.

Workflow Step1 Step 1: N1-Protection SEM-Cl, NaH, DMF Step2 Step 2: Suzuki Coupling Pd2(dba)3, SPhos, K3PO4 Step1->Step2 Shields N7 Removes N-H Step3 Step 3: Deprotection TFA, then NaOH Step2->Step3 Overcomes Steric Bulk Product Target Compound C3-Arylated 7-Azaindole Step3->Product

Three-step workflow for the efficient C3-arylation of 2-propyl-7-azaindole via SEM protection.

References

2.1. 3-Bromo-5,6-dimethyl-7-azaindole - Benchchem. BenchChem. 2.3. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole. NASC. 2.4. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. PMC - NIH. 2.6. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry - ACS Publications.

Sources

Buchwald-Hartwig amination of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Protocol for the Buchwald-Hartwig Amination of 3-Bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary

This guide details the synthetic strategy for installing amine functionalities at the C-3 position of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine (a 2-propyl-7-azaindole derivative). This transformation is synthetically demanding due to two converging factors:

  • Electronic Duality: The 7-azaindole scaffold contains an electron-deficient pyridine ring (susceptible to nucleophilic attack) and an electron-rich pyrrole ring (prone to electrophilic attack), creating a complex electronic environment for the metal center.[1]

  • Steric Congestion: The 2-propyl group exerts significant steric pressure on the C-3 reaction site, impeding the approach of the palladium catalyst and the amine nucleophile.

We present two validated workflows:

  • Protocol A (Direct/Advanced): A high-efficiency, protecting-group-free route utilizing Buchwald’s 3rd/4th Generation Precatalysts and LiHMDS.[1]

  • Protocol B (Protected/Robust): A classical three-step sequence (Protection

    
     Coupling 
    
    
    
    Deprotection) for substrates incompatible with strong bases.[1]

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The C-3 position of 7-azaindole is electronically similar to the C-3 of indole—electron-rich and nucleophilic.[1] However, for a Pd-catalyzed cross-coupling, the oxidative addition into the C-Br bond is generally facile.[1] The primary failure modes are:

  • Catalyst Poisoning: The free N-1 hydrogen (

    
     in DMSO) can deprotonate and coordinate to Pd, or the N-7 (pyridine nitrogen) can chelate the metal, forming non-reactive "off-cycle" species.[1]
    
  • Steric Hindrance: The 2-propyl group blocks the quadrant occupied by the phosphine ligand during the reductive elimination step.

Ligand Selection Logic
  • RuPhos: The Gold Standard for this substrate. Its bulky dicyclohexylphosphino groups and isopropoxy substituents facilitate the reductive elimination step, which is often rate-limiting for sterically hindered substrates (like 2-propyl-substituted halides).[1]

  • BrettPhos: Preferred if coupling primary amines where oxidative addition is the bottleneck.[2]

  • XantPhos: Excellent for N-protected substrates using weaker bases (Cs₂CO₃), acting as a wide-bite-angle chelator to stabilize the Pd(0) species.[1]

Experimental Protocols

Protocol A: Direct Coupling of Unprotected Substrate

Recommended for: Rapid synthesis, base-stable substrates.[1]

Reagents & Materials:

  • Substrate: 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Catalyst: RuPhos Pd G4 (2–5 mol%) [CAS: 1599466-81-5][1]

    • Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + RuPhos (4-8 mol%).[1]

  • Amine: 1.2 – 1.5 equiv.

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 – 2.5 equiv).[1]

    • Crucial: You need >2 equiv because the first equivalent deprotonates the indole N-H.

  • Solvent: Anhydrous THF or 1,4-Dioxane.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool to room temperature under Argon/Nitrogen.

  • Charging: Add the substrate, RuPhos Pd G4, and the amine (if solid).

    • If using liquid amine: Add after solvent.

  • Inerting: Evacuate and backfill with Argon three times.

  • Solvation: Add anhydrous THF via syringe (Concentration: 0.15 – 0.2 M).

  • Deprotection/Activation: Add LiHMDS solution dropwise at room temperature.

    • Observation: The solution may turn dark or orange/red; this is the formation of the active indolyl anion species.

  • Reaction: Seal the vessel and heat to 65–80 °C .

    • Time: Typically 2–6 hours. Monitor by LC-MS (look for M-Br+Amine mass).[1]

  • Quench: Cool to RT. Dilute with EtOAc and quench with Sat. NH₄Cl (aq).

    • Note: The NH₄Cl protonates the N-1 position, regenerating the neutral azaindole.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

Protocol B: N-Protected Route (SEM-Protection)

Recommended for: Valuable amines, base-sensitive functional groups, or if Protocol A fails.[1]

Phase 1: Protection

  • Dissolve substrate in DMF (0.2 M).[1] Cool to 0 °C.

  • Add NaH (60% dispersion, 1.2 equiv). Stir 30 min.

  • Add SEM-Cl (1.1 equiv) dropwise.[1] Warm to RT and stir 2 h.

  • Quench (water), Extract (EtOAc), Concentrate.[1] Yields are typically >90%.[3]

Phase 2: Coupling

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XantPhos (4 mol%).[1]

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 100 °C, 12–18 h.

    • Why XantPhos? It is extremely robust for protected azaindoles and tolerates the higher temperatures required for the 2-propyl steric hurdle.

Phase 3: Deprotection

  • Dissolve coupled product in THF.

  • Add TBAF (1M in THF, 5 equiv) and Ethylenediamine (5 equiv).

  • Reflux (65 °C) for 4–8 h.

    • Note: Ethylenediamine scavenges the formaldehyde byproduct, preventing hydroxymethyl side-products.[1]

Optimization & Troubleshooting Guide

IssueDiagnosisCorrective Action
No Conversion (SM remains) Catalyst deactivation or Oxidative Addition failure.Switch to BrettPhos Pd G4 . Increase Temp to 100°C (requires Dioxane). Ensure O₂ exclusion is rigorous.
Debromination (M-Br + H)

-Hydride elimination from amine or solvent.[1]
Use RuPhos (faster Reductive Elimination).[1] Switch solvent to Toluene. Lower temperature.
Low Yield (Unprotected) Indole N-H interference.[1]Ensure LiHMDS is fresh. Increase LiHMDS to 3.0 equiv. Switch to Protocol B (Protected).
N-Arylation (Side Product) C-N coupling occurring at N-1 instead of C-3.[1]This is rare with LiHMDS/Pd systems but possible with Cu. Ensure Pd catalyst is active. Use Protocol B.

Visualizations

Figure 1: Decision Pathway & Workflow

G Start Substrate: 3-Bromo-2-propyl-7-azaindole Check Base Sensitive? Start->Check RouteA Protocol A: Direct Coupling Check->RouteA No RouteB Protocol B: Protection Strategy Check->RouteB Yes StepA1 Reagents: RuPhos Pd G4 LiHMDS (2.5 eq) THF, 65°C RouteA->StepA1 StepB1 1. SEM-Cl, NaH 2. Pd/XantPhos, Cs2CO3 3. TBAF/en RouteB->StepB1 Product Target: 3-Amino-2-propyl-7-azaindole StepA1->Product StepB1->Product

Caption: Strategic decision tree for selecting between Direct (LiHMDS) and Protected (SEM) routes based on substrate tolerance.

Figure 2: Catalytic Cycle (Unprotected Route)

Cycle Pd0 L-Pd(0) (Active Species) OA Oxidative Addition (Pd-Br Species) Pd0->OA + Substrate Coord Amine Coordination (Steric Check) OA->Coord + Amine Deprot Deprotonation (LiHMDS Action) Coord->Deprot + LiHMDS (-HBr) RE Reductive Elimination (Product Release) Deprot->RE Pd-Amido Complex RE->Pd0 - Product

Caption: Catalytic cycle highlighting Reductive Elimination as the sterically sensitive step for 2-propyl substituted substrates.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[1] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1][4][5][6][7] Organic Letters, 12(20), 4438–4441.[1][5]

    • [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1]

    • [1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

    • [1]

  • Laha, J. K., et al. (2012).[1] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[1][4] Beilstein Journal of Organic Chemistry, 8, 1992–1999.

    • [1]

Sources

Application Note: Precision Sonogashira Coupling of 3-Bromo-7-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib), offering a bioisostere to indole with improved water solubility and distinct hydrogen-bonding capabilities.[1] Functionalization at the C3 position is critical for accessing novel chemical space; however, the 3-bromo-7-azaindole substrate presents unique challenges compared to its indole counterparts.[1][2]

This guide details the Sonogashira cross-coupling of 3-bromo-7-azaindoles.[1][2][3][4][5] Unlike the more reactive 3-iodo analogs, the 3-bromo variant is more stable and commercially abundant but requires optimized catalytic systems to overcome the sluggish oxidative addition and potential catalyst poisoning by the pyridine nitrogen (N7).[1] We present two validated workflows: a High-Fidelity Protected Route for scale-up and maximum yield, and a Direct Unprotected Route for rapid library generation.

Mechanistic Considerations & Strategic Planning

The Chelation Challenge

The 7-azaindole core possesses two nitrogen atoms that complicate Pd-catalysis:

  • N1 (Pyrrole-like): Highly acidic (

    
    ).[1] In basic Sonogashira conditions, deprotonation leads to an azaindolyl anion that can coordinate to Palladium, arresting the catalytic cycle or leading to N-arylation side products.[1]
    
  • N7 (Pyridine-like): A strong

    
    -donor that can displace phosphine ligands, forming inactive Pd-complexes (catalyst poisoning).[1]
    
Reactivity Profile: C3-Br vs. C3-I

While 3-iodo-7-azaindoles couple at room temperature, 3-bromo-7-azaindoles typically require elevated temperatures (60–100°C).[1] The C3 position is electron-rich, making oxidative addition the rate-determining step.[1]

Strategic Decision Tree

Use the following logic to select your protocol:

DecisionTree Start Start: 3-Bromo-7-Azaindole Substrate Scale Is reaction scale > 100 mg? Start->Scale Purification Is the product acid-sensitive? Scale->Purification Yes Direct Protocol B: Direct Route (Faster, Moderate Yield) Scale->Direct No (Library/Screening) Purification->Direct Yes Protected Protocol A: N-Protected Route (High Yield, Reliable) Purification->Protected No (Stable) Note2 Requires higher catalyst load Strict anaerobic conditions Direct->Note2 Note1 Requires Protection/Deprotection steps (e.g., Tosyl, SEM) Protected->Note1

Figure 1: Strategic decision matrix for selecting the optimal coupling pathway.

Experimental Protocols

Protocol A: High-Fidelity Route (N-Tosyl Protected)

Best for: Scale-up, complex alkynes, and ensuring >90% conversion.[1] Mechanism: The electron-withdrawing Tosyl group decreases electron density on the ring, facilitating reductive elimination and preventing N1-Pd coordination.[1]

Reagents & Materials
  • Substrate: 1-Tosyl-3-bromo-7-azaindole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (3 mol%)[1]
  • Co-Catalyst: CuI (5–10 mol%)[1]

  • Base: Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial/flask and cool under a stream of Argon/Nitrogen.

  • Charging: Add 1-Tosyl-3-bromo-7-azaindole,

    
    , and CuI to the flask.
    
    • Critical: Do not add the alkyne yet.[1]

  • Degassing: Seal the vessel. Evacuate and backfill with inert gas (3 cycles).[1]

  • Solvation: Inject anhydrous THF (degassed) and

    
     via syringe. Stir for 5 minutes at RT.
    
    • Observation: The solution typically turns yellow/orange.[1]

  • Initiation: Add the terminal alkyne dropwise via syringe.[1]

  • Reaction: Heat the mixture to 60–70°C . Stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc).[1] The Tosyl group makes the spot UV-active and distinct.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with saturated

    
     (to sequester Cu) and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection (Post-Coupling): Dissolve crude in MeOH/THF (1:1), add

    
     (3 equiv) or TBAF, and stir at RT to remove the Tosyl group.
    
Protocol B: Direct Route (Unprotected)

Best for: Rapid screening, acid-sensitive products, atom economy.[1] Caveat: Requires strictly anhydrous conditions to prevent Glaser homocoupling of the alkyne, which competes significantly when the oxidative addition is slow.[1]

Reagents & Materials
  • Substrate: 3-Bromo-7-azaindole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)[1]

  • Catalyst:

    
     (5–10 mol%)[1]
    
    • Why: The bidentate dppf ligand resists displacement by the N7 nitrogen better than

      
      .[1]
      
  • Co-Catalyst: CuI (10 mol%)[1][6]

  • Base: Diisopropylamine (DIPA) or

    
     (excess, used as co-solvent or 5 equiv)[1]
    
  • Solvent: DMF or DMA (Polar aprotic is required for solubility of the free azaindole).

Step-by-Step Procedure
  • Setup: In a microwave vial or pressure tube, combine 3-bromo-7-azaindole,

    
    , and CuI.
    
  • Inerting: Cap and purge extensively with Argon. Oxygen is the enemy here.[1]

  • Addition: Add DMF (degassed) and Base. Stir until dissolved (may require gentle warming).

  • Coupling: Add alkyne. Heat to 90–100°C for 12–24 hours.[1]

    • Note: Higher temperature is required to force the oxidative addition on the electron-rich free ring.[1]

  • Workup: Dilute with EtOAc/Water.

    • Troubleshooting: Free azaindoles are polar.[1] Ensure the aqueous layer is basic (pH > 9) during extraction to keep the product in the organic phase, or use EtOAc/THF mixtures for extraction.[1]

Optimization & Troubleshooting Guide

Reaction Condition Screening Matrix

Use this table to optimize if standard conditions fail.

VariableStandard ConditionAlternative (Hard-to-Couple)Rationale
Catalyst


or

Bidentate or bulky ligands prevent N7-coordination.[1]
Base


/ DBU
Inorganic bases (in DMF) can help if the alkyne is acidic.[1]
Solvent THF / DMF1,4-Dioxane / DMAHigher boiling point solvents allow for T > 100°C.
Additives NoneLiCl (1 equiv)Can stabilize the Pd-intermediate and improve rate.[1]
Troubleshooting Flowchart

Troubleshooting Issue Problem Observed LowConv Low Conversion (SM remains) Issue->LowConv Homo Homocoupling of Alkyne (Glaser Product) Issue->Homo Dehal Dehalogenation (Product is Azaindole) Issue->Dehal Sol1 1. Increase Temp to 100°C 2. Switch to Pd(dppf)Cl2 3. Protect N1-H LowConv->Sol1 Action Sol2 1. Degas solvents more thoroughly 2. Add alkyne slowly (syringe pump) 3. Reduce CuI loading Homo->Sol2 Action Sol3 1. Reduce Temp 2. Switch solvent (DMF -> THF) 3. Use milder base Dehal->Sol3 Action

Figure 2: Troubleshooting logic for common Sonogashira failures.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Retrieved from [1]

  • Frontiers in Microbiology. (2022).[1] Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents.[1] Retrieved from [1]

  • Organic & Biomolecular Chemistry. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines.[1] Retrieved from [1]

  • BenchChem. (2025).[1][3] 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Representative Conditions for Sonogashira Coupling.[1] Retrieved from [1]

  • Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[1][7] Retrieved from [1]

  • Organic Letters. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1][8] Retrieved from [1]

Sources

Application Note: Strategic Utilization of 3-Bromo-2-Propyl-7-Azaindole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Rationale

The Privileged Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is widely recognized as a "privileged structure" in kinase inhibitor design due to its ability to mimic the purine ring of ATP.[1] The specific intermediate 3-bromo-2-propyl-7-azaindole represents a highly functionalized building block designed to accelerate the synthesis of Type I and Type 1.5 kinase inhibitors.

Structural Logic: Why This Compound?
  • Hinge Binding Interface (N1 & N7): The 7-azaindole core forms a critical bidentate hydrogen bond network with the kinase hinge region (typically the backbone amide of the "gatekeeper+1" residue and the carbonyl of the "gatekeeper+3" residue).

  • The 3-Bromo Handle: Located at the highly nucleophilic C3 position, the bromine atom serves as a versatile electrophilic handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid installation of diversity elements that extend into the solvent-exposed region or the hydrophobic back-pocket.

  • The 2-Propyl Substituent: Unlike the unsubstituted parent, the 2-propyl group is strategically positioned to exploit the hydrophobic pocket adjacent to the ATP binding site. This alkyl chain can:

    • Enhance lipophilicity (logP) for improved membrane permeability.

    • Induce steric clashes with non-target kinases, thereby improving selectivity profiles (e.g., against CDK or JAK families).

    • Restrict the rotational freedom of the core, pre-organizing the inhibitor for binding.

Part 2: Experimental Protocols & Workflows

Workflow Overview

The utilization of 3-bromo-2-propyl-7-azaindole typically follows a "Protect-Couple-Deprotect" or direct coupling strategy. The following protocols detail the critical steps for functionalizing the C3 position via Suzuki-Miyaura coupling, the most common transformation for this scaffold.

Protocol A: N-Protection (Recommended)

Direct coupling on the free NH-azaindole can lead to catalyst poisoning or N-arylation side reactions. Protection is often required.

Reagents:

  • 3-bromo-2-propyl-7-azaindole (1.0 equiv)

  • Benzenesulfonyl chloride (PhSO2Cl) or SEM-Cl (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)

  • THF (Anhydrous) or DMF

Step-by-Step:

  • Dissolution: Dissolve 3-bromo-2-propyl-7-azaindole in anhydrous THF (0.2 M concentration) under Nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of H2 gas will be observed. Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear/yellow.

  • Addition: Add the protecting group (e.g., PhSO2Cl) dropwise via syringe.

  • Reaction: Warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: C3-Functionalization via Suzuki-Miyaura Coupling

This step installs the primary pharmacophore (Ar) at the 3-position.

Reagents:

  • N-Protected 3-bromo-2-propyl-7-azaindole (1.0 equiv)

  • Aryl Boronic Acid/Ester (Ar-B(OH)2) (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5-10 mol%)

  • Base: K2CO3 (2M aq. solution) or Cs2CO3 (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF (anhydrous for Cs2CO3)

Step-by-Step:

  • Setup: In a microwave vial or round-bottom flask, combine the protected azaindole, boronic acid, and base.

  • Degassing: Add the solvent system. Sparge with Argon/Nitrogen for 10 minutes (Critical to prevent homocoupling or oxidation).

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure. Seal the vessel.

  • Heating:

    • Thermal: Heat to 80-100°C for 4-12 hours.

    • Microwave (Preferred): 110°C for 30-60 minutes.

  • Monitoring: Check LC-MS for conversion of the bromide (M) to product (M+Ar-Br).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography. Note: 7-azaindoles can streak on silica; adding 1% Et3N to the eluent is recommended.

Protocol C: Deprotection (If N-Protected)

Reagents:

  • TBAF (1M in THF) for SEM/Silyl groups.

  • NaOH (4M aq) or KOH in MeOH for Sulfonyl groups.

Step-by-Step:

  • Dissolve the coupled product in THF or MeOH.

  • Add the appropriate deprotection reagent (3-5 equiv).

  • Heat to 60°C (for Sulfonyl) or RT (for SEM).

  • Monitor for reappearance of the free NH (polar shift on TLC).

  • Standard workup and purification.

Part 3: Data Visualization & Logic

Reaction Scheme & Logic Flow

The following diagram illustrates the strategic workflow for converting the 3-bromo-2-propyl-7-azaindole intermediate into a bioactive kinase inhibitor.

G cluster_0 Critical Decision Point Start 3-Bromo-2-Propyl-7-Azaindole (Core Scaffold) Protect N1-Protection (Prevents catalyst poisoning) Start->Protect PhSO2Cl / NaH Couple Pd-Catalyzed Coupling (Suzuki/Buchwald at C3) Protect->Couple Ar-B(OH)2 / Pd(dppf)Cl2 Deprotect Deprotection (Restores Hinge Binding) Couple->Deprotect Base Hydrolysis Final Active Kinase Inhibitor (Target: RAF/JAK/CK2) Deprotect->Final Purification

Figure 1: Synthetic workflow for 7-azaindole functionalization. The protection step is critical for high-yield couplings at the C3 position.

Comparative Data: Substituent Effects

The choice of the 2-propyl group is not arbitrary. The table below highlights the physicochemical impact of the 2-substituent on a generic 7-azaindole kinase inhibitor.

2-SubstituentLipophilicity (cLogP)Steric Bulk (A-Value)Primary Function
-H LowNegligibleBaseline hinge binder.
-Methyl Moderate1.70Minor hydrophobic contact; metabolic stability.
-Propyl High High Fills deep hydrophobic pockets; improves cellular permeability.
-Phenyl Very HighVery HighPi-stacking interactions; can reduce solubility significantly.

Part 4: References & Citations[1][2][3][4][5][6][7]

  • Zhang, H. et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Journal of Medicinal Chemistry, 2017. Link

    • Context: Defines the binding mode of 7-azaindoles to the ATP hinge region.[1][3][4]

  • Leboho, T. C. et al. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines."[5] RSC Advances, 2013. Link

    • Context: Describes the synthesis of 2-substituted 7-azaindoles (like the 2-propyl variant) via Sonogashira coupling and cyclization.

  • Bollag, G. et al. "Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation." Nature, 2010. Link

    • Context: Validates the 7-azaindole scaffold in FDA-approved drugs (Vemurafenib analogues).[1]

  • Song, J. J. et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007. Link

    • Context: Comprehensive review on functionalizing the 3-bromo position.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets of natural indole-containing ligands. This has led to the discovery of numerous 7-azaindole derivatives with a wide range of therapeutic activities, including potent kinase inhibitors for oncology and anti-inflammatory applications. The functionalization of the 7-azaindole core is therefore of paramount importance for the development of new chemical entities.

The 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine is a key intermediate for the synthesis of a diverse library of compounds. The bromine atom at the 3-position is strategically placed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira-Hagihara, Buchwald-Hartwig, and Negishi cross-coupling reactions on this versatile substrate.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between a halide and an organoboron compound. Its tolerance of a wide range of functional groups makes it a cornerstone of modern organic synthesis.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst reacts with the 3-bromo-7-azaindole to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

Suzuki_Mechanism

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid.

Materials:

  • 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.2-1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents)

  • K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • 1,4-Dioxane/Water (4:1 or as specified)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O85890-98
33-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001675-85
Troubleshooting
  • Low Yield: Ensure all reagents and solvents are pure and anhydrous. Degassing is crucial to prevent catalyst oxidation. Consider using a more active catalyst system, such as a palladacycle precatalyst.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing and the use of a Pd(0) source can minimize this issue.

  • Debromination: If significant debromination of the starting material is observed, consider using a milder base or lowering the reaction temperature.

II. Sonogashira-Hagihara Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.

Mechanistic Insights

The Sonogashira coupling proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: A copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.

Sonogashira_Mechanism

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine with a terminal alkyne.

Materials:

  • 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (1.2-1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equivalents)

  • CuI (0.05-0.10 equivalents)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous DMF or THF

  • Saturated aqueous NH₄Cl

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed for further purification.[2][3]

Data Presentation: Representative Sonogashira Couplings
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF50680-90
2TrimethylsilylacetylenePd(PPh₃)₄/CuIDIPEATHFRT1285-95
31-HexynePd(OAc)₂/XPhos/CuIK₂CO₃Acetonitrile60870-80
Troubleshooting
  • Glaser Homocoupling: The formation of a diyne from the alkyne is a common side reaction. This can be minimized by using a copper-free protocol, adding the alkyne slowly to the reaction mixture, or ensuring a strictly anaerobic environment.

  • Catalyst Decomposition: The appearance of a black precipitate (palladium black) indicates catalyst decomposition. This can be caused by oxygen, impurities, or high temperatures. Ensure all reagents and solvents are pure and degassed.

  • Low Reactivity: For less reactive alkynes, increasing the temperature or using a more electron-rich ligand on the palladium catalyst may be necessary.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4]

Mechanistic Insights

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the 7-azaindole.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine with a primary or secondary amine.

Materials:

  • 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

  • Amine (1.1-1.5 equivalents)

  • Pd₂(dba)₃ (0.01-0.05 equivalents) or a palladacycle precatalyst

  • A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand) (0.02-0.10 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. For basic amine products, it may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing.[5]

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XantphosNaOtBuToluene1001680-90
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1102475-85
3n-ButylaminePd(OAc)₂/BrettPhosK₃PO₄t-BuOH901270-80
Troubleshooting
  • Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst and inhibit its activity. Using bulky, electron-rich phosphine ligands (Buchwald-type ligands) can often overcome this issue.

  • Hydrodehalogenation: The reduction of the C-Br bond to a C-H bond can be a significant side reaction. This can sometimes be suppressed by using a less coordinating solvent or a different base.

  • N-H Reactivity: The N-H of the pyrrole ring can potentially react. While this is often not a major issue, N-protection (e.g., with a BOC or SEM group) may be necessary for certain substrates or reaction conditions.

IV. Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that couples organozinc reagents with organic halides.[6] Organozinc reagents are highly reactive and tolerate a wide range of functional groups, making the Negishi coupling a valuable tool in complex molecule synthesis.

Mechanistic Insights

The catalytic cycle of the Negishi coupling is analogous to that of the Suzuki-Miyaura reaction:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of the 3-bromo-7-azaindole.

  • Transmetalation: The organozinc reagent transfers its organic group to the palladium(II) center.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.

Negishi_Mechanism

Experimental Protocol: Negishi Coupling

This protocol describes a general procedure for the Negishi coupling of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine with an organozinc reagent.

Materials:

  • 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

  • Organozinc reagent (prepared in situ or as a solution, 1.5-2.0 equivalents)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 equivalents)

  • Anhydrous THF or DMF

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Preparation of the Organozinc Reagent (if necessary): The organozinc reagent can be prepared by treating the corresponding organolithium or Grignard reagent with zinc chloride (ZnCl₂). This step must be performed under strictly anhydrous and inert conditions.

  • Reaction Setup: To an oven-dried Schlenk flask containing the 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine and the palladium catalyst, add the anhydrous solvent.

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

  • Reagent Addition: Add the solution of the organozinc reagent dropwise to the reaction mixture at room temperature or as specified by the procedure for the particular organozinc reagent.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Negishi Couplings

| Entry | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | RT | 6 | 75-85 | | 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | DMF | 50 | 4 | 70-80 | | 3 | 2-Thienylzinc chloride | Pd(OAc)₂/SPhos | THF | RT | 8 | 80-90 |

Troubleshooting
  • Organozinc Reagent Preparation: The quality of the organozinc reagent is critical. Ensure that the starting organometallic reagent (organolithium or Grignard) is of high quality and that the transmetalation with ZnCl₂ is performed under strictly anhydrous conditions.

  • Low Yields: If the reaction is sluggish, consider using a more active palladium catalyst or a more polar solvent like DMF. Gentle heating may also be beneficial.

  • Side Reactions: The basicity of organozinc reagents can sometimes lead to side reactions. Careful control of the reaction temperature and stoichiometry is important.

Conclusion

The palladium-catalyzed cross-coupling reactions of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine provide a powerful and versatile platform for the synthesis of a wide array of functionalized 7-azaindole derivatives. The Suzuki-Miyaura, Sonogashira-Hagihara, Buchwald-Hartwig, and Negishi reactions each offer unique advantages for the introduction of diverse structural motifs. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently access novel compounds with significant potential in drug discovery and materials science. The protocols and troubleshooting guides provided herein are intended to serve as a valuable resource for scientists working in these fields.

References

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Acc. Chem. Res.1982 , 15 (11), 340–348. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Acc. Chem. Res.1998 , 31 (12), 852–860. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]

  • CN105777748A - 7-azaindole and preparation method thereof - Google P
  • CN105646489A - 7-azaindole and preparation method thereof - Google P
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544-4568. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules2018 , 23(10), 2673. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2020 , 25(19), 4553. [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Org. Biomol. Chem.2014 , 12, 1074-1082. [Link]

  • Azaindole synthesis - Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

Sources

Technical Application Note: 3-Bromo-2-Propyl-7-Azaindole as a Scaffold for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-bromo-2-propyl-7-azaindole (CAS: N/A for specific derivative; analog 74420-15-8) represents a critical functional intermediate in the synthesis of high-performance organic semiconductors. Unlike standard indole derivatives, the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) possesses a pyridine-like nitrogen at the 7-position, significantly lowering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

This application note details the utilization of this scaffold to construct bipolar host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and electron-transporting polymers for Organic Photovoltaics (OPVs). The 2-propyl group is strategically selected to balance solubility in organic processing solvents (chlorobenzene, toluene) with tight solid-state packing, minimizing the insulating volume fraction compared to longer alkyl chains (e.g., hexyl, octyl).

Material Specifications & Properties

PropertySpecificationFunctional Relevance
Molecular Formula C₁₀H₁₁BrN₂Core scaffold
Molecular Weight ~239.11 g/mol Precursor mass
Electronic Nature Electron-Deficient (Acceptor)Facilitates electron injection/transport
Reactive Handle C3-BromineSite for Pd-catalyzed cross-coupling (Suzuki/Stille)
Solubilizing Group C2-PropylEnhances processability without disrupting

-

stacking
LUMO Level ~ -2.4 eV (estimated core)Deep LUMO aids electron stability

Synthesis Protocol: The "Building Block" Phase

This protocol describes the generation of the 3-bromo-2-propyl-7-azaindole intermediate from commercially available 7-azaindole. This route is preferred over direct ring closure for its versatility.

Reaction Workflow Diagram

SynthesisWorkflow Start 7-Azaindole (Starting Material) Step1 Step 1: C2-Lithiation (n-BuLi, -78°C) Start->Step1 Inter1 Intermediate: 2-Li-7-Azaindole Step1->Inter1 Step2 Step 2: Alkylation (1-Iodopropane) Inter1->Step2 Prod1 2-Propyl-7-Azaindole Step2->Prod1 Yield ~75% Step3 Step 3: Bromination (NBS, DMF, RT) Prod1->Step3 Final 3-Bromo-2-Propyl- 7-Azaindole Step3->Final Yield ~90%

Caption: Step-wise lithiation-alkylation-bromination sequence to synthesize the target scaffold.

Detailed Methodology

Step 1: C2-Alkylation (Introduction of Propyl Group)

  • Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Dissolution: Dissolve 7-azaindole (1.18 g, 10 mmol) in anhydrous THF (50 mL). Cool to -78°C.

  • Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol). Note: 2 equivalents are required—one for the N-H deprotonation and one for C2-lithiation.

  • Directing: Add TMEDA (Tetramethylethylenediamine) (22 mmol) to stabilize the lithiated species. Stir for 1 hour at -20°C.

  • Alkylation: Cool back to -78°C. Add 1-iodopropane (1.1 mL, 11 mmol) dropwise.

  • Workup: Allow to warm to RT overnight. Quench with saturated NH₄Cl. Extract with EtOAc. Purify via column chromatography (Hexane/EtOAc).

Step 2: C3-Bromination (Activation)

  • Reagent: Dissolve 2-propyl-7-azaindole (from Step 1) in DMF (10 mL/g).

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC (disappearance of starting material).

  • Purification: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol to obtain 3-bromo-2-propyl-7-azaindole as a white/off-white solid.

Application Protocol: Synthesis of Bipolar Host (Cz-AzIn)

The primary application of this scaffold is in creating Donor-Acceptor (D-A) molecules. Here, we couple the electron-deficient azaindole with an electron-rich Carbazole (Cz) unit.

Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 9-(4-(2-propyl-7-azaindol-3-yl)phenyl)-9H-carbazole.

  • Reactants:

    • 3-bromo-2-propyl-7-azaindole (1.0 equiv)

    • 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 equiv)

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/S-Phos for sterically demanding substrates.

  • Base: K₂CO₃ (2M aqueous solution).

  • Solvent: Toluene/Ethanol (3:1 ratio).

  • Procedure:

    • Combine reactants and solvent in a pressure vial. Degas with Argon for 20 mins.

    • Add catalyst under Argon stream.

    • Heat to 90°C for 24 hours.

    • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

    • Purification: Silica gel column (Hexane/DCM gradient).

Device Fabrication (PhOLED)

This material serves as a Host for green or blue phosphorescent emitters (e.g., Ir(ppy)₃ or FIrpic).[1]

Device Architecture Diagram:

DeviceStack Cathode Cathode (LiF/Al) 1 nm / 100 nm ETL ETL: TPBi (40 nm) Cathode->ETL EML EML: Cz-AzIn (Host) + Ir(ppy)3 (Dopant 10%) ETL->EML HTL HTL: TAPC (30 nm) EML->HTL HIL HIL: PEDOT:PSS (40 nm) HTL->HIL Anode Anode: ITO Glass HIL->Anode

Caption: Optimized OLED stack utilizing the Azaindole-based host for triplet harvesting.

Fabrication Steps:

  • Substrate: Clean ITO glass (Acetone -> Isopropanol -> UV-Ozone).

  • HIL: Spin-coat PEDOT:PSS (4000 rpm, 60s). Bake at 120°C for 15 min.

  • HTL/EML/ETL: Deposit organic layers via Thermal Evaporation at

    
     Torr.
    
    • Crucial Step: Co-evaporate the Cz-AzIn host and Ir(ppy)₃ dopant. The 2-propyl group ensures amorphous film stability, preventing crystallization during operation.

  • Cathode: Deposit LiF (1 nm) and Al (100 nm) through a shadow mask.

Critical Analysis & Troubleshooting

IssueMechanistic CauseCorrective Action
Low Yield in Step 1 Incomplete lithiation due to N-H proton acidity.Ensure 2.2 equiv of n-BuLi is used. The first equiv removes the N-H proton; the second targets C2.
Crystallization in Device Propyl chain packing too efficiently.If films are hazy, mix the host with a secondary host (e.g., mCP) to disrupt packing (Co-host system).
Emission Quenching Triplet energy (

) of host is too low.
The 7-azaindole core has high

(~2.8 eV), suitable for Green/Blue. Ensure the "donor" moiety (e.g., Carbazole) does not lower

below the dopant's level.

References

  • Synthesis of 7-Azaindoles: Schirok, H. (2006).[2] "Synthesis of 1,3-Substituted 7-Azaindoles." Journal of Organic Chemistry, 71(15), 5538–5545. Link

  • Azaindoles in OLEDs: Zhang, T., et al. (2021). "Bipolar host materials comprising carbazole, pyridine and triazole moieties for efficient and stable phosphorescent OLEDs."[3] Dyes and Pigments, 192, 109426.[3] Link[3]

  • Suzuki Coupling Protocols: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • C2-Lithiation Methodology: Hands, D., et al. (1996). "A Convenient Method for the Preparation of 2-Substituted 7-Azaindoles." Synthesis, 1996(7), 877-882. Link

Sources

synthesis of bioactive molecules from 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic utility of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine (referred to herein as 3-Br-2-Pr-7AI ). As a 7-azaindole derivative, this scaffold acts as a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles. It is particularly valuable in the development of kinase inhibitors (e.g., PI3K, JAK, RAF) where the 7-azaindole core mimics the ATP purine ring, binding to the kinase hinge region.

The 2-propyl substituent provides critical lipophilicity (logP modulation) and steric bulk to fill hydrophobic pockets within the enzyme active site, while the 3-bromo moiety serves as a versatile electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling.

Strategic Analysis: Scaffold Reactivity & Design

Successful utilization of 3-Br-2-Pr-7AI requires understanding its electronic properties. The 7-azaindole ring is electron-deficient compared to indole due to the pyridine nitrogen (N7).

PositionFunctionalityReactivity Profile
N1 (Pyrrole) H-Bond DonorAcidic proton (pKa ~13). Nucleophilic upon deprotonation. Site for alkylation/sulfonylation to tune solubility or target specific pockets.
C2 (Propyl) Hydrophobic AnchorStatic in this workflow. Provides steric bulk and lipophilic interaction (Van der Waals).
C3 (Bromo) Electrophilic HandleHighly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira). The "warhead" attachment point.
N7 (Pyridine) H-Bond AcceptorCritical for "Hinge Binding" in kinases. Susceptible to oxidation (N-oxide) if not careful.
Retrosynthetic Logic (Preparation of Core)

If the starting material is not purchased, it is synthesized via a Sonogashira coupling/Cyclization sequence:

  • Coupling: 2-amino-3-iodopyridine + 1-pentyne

    
     Alkyne intermediate.
    
  • Cyclization: Base-mediated (KOtBu/NMP) or metal-catalyzed (CuI) ring closure to 2-propyl-7-azaindole.

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in DMF/DCM at C3.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C3 Functionalization)

Objective: To install an aryl or heteroaryl moiety at the C3 position, creating the core pharmacophore.

Reagents:

  • Substrate: 3-Bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for sterically hindered substrates).

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (aq. 2M).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

  • Setup: In a glovebox or under active nitrogen flow, charge a microwave vial or Schlenk flask with the 3-bromo substrate, boronic acid, and base.

  • Solvation: Add degassed 1,4-dioxane and water. Note: Degassing is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately.

  • Reaction: Heat to 90–100 °C for 4–12 hours. (Microwave: 120 °C for 30–60 min).

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+H: 239/241) and appearance of the coupled product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: Disappearance of the characteristic 1:1 isotopic doublet of Bromine in MS.

  • Failure Mode: If protodebromination (loss of Br, replaced by H) occurs, ensure the solvent is strictly degassed and consider using anhydrous conditions with K₃PO₄.

Protocol B: N1-Sulfonylation (Electronic Tuning)

Objective: Many PI3K/RAF inhibitors require an electron-withdrawing group on N1 to modulate the acidity of the system or interact with specific residues (e.g., cysteine).

Reagents:

  • Substrate: 3-Substituted-2-propyl-7-azaindole (from Protocol A) or 3-Br precursor.

  • Electrophile: Benzenesulfonyl chloride (1.2 equiv).

  • Base: NaH (60% dispersion, 1.5 equiv).

  • Solvent: Anhydrous DMF or THF.

Methodology:

  • Deprotonation: Dissolve substrate in anhydrous DMF at 0 °C. Add NaH portion-wise. Stir for 30 min (gas evolution H₂).

  • Addition: Dropwise add the sulfonyl chloride.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench: Carefully add ice water. The product often precipitates.

  • Isolation: Filter the solid or extract with DCM.

Application Case Study: Synthesis of a Model Kinase Inhibitor

Target Molecule: 3-(3-Pyridyl)-2-propyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Rationale: This structure mimics the core of several PI3K inhibitors where the pyridine ring at C3 interacts with the affinity pocket and the sulfonyl group interacts with the solvent front.

Workflow Visualization

G Start 3-Bromo-2-propyl- 7-azaindole Step1 Suzuki Coupling (Pd(dppf)Cl2, 3-Py-B(OH)2) Start->Step1 C-C Bond Formation Intermed Intermediate: 3-(3-Pyridyl)-2-propyl- 7-azaindole Step1->Intermed Yield: ~75-85% Step2 N1-Sulfonylation (NaH, PhSO2Cl) Intermed->Step2 N-Functionalization Final Target: Model Kinase Inhibitor Step2->Final Yield: ~80-90%

Figure 1: Synthetic workflow for the generation of a model kinase inhibitor from the 3-bromo-2-propyl-7-azaindole scaffold.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Protodebromination (Product is H instead of Aryl)Hydride source present or catalyst death.Use fresh catalyst. Switch to anhydrous dioxane. Lower reaction temperature.[2]
Low Conversion (Suzuki) Steric hindrance from 2-propyl group.Switch to SPhos or XPhos Pd G3 precatalysts (bulky electron-rich ligands).
N-Arylation Competition Low selectivity during coupling.Generally rare for 7-azaindoles under mild Suzuki conditions. If observed, protect N1 with Boc/SEM prior to coupling.
Poor Solubility High crystallinity of azaindole.Use DMF/Water mixtures or add small amount of DMSO.

References

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506. Link

  • Zhang, H., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.[3] ACS Medicinal Chemistry Letters, 8(7), 775–779. Link

  • Song, J. J., et al. (2002). A General Synthesis of 3-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 67(11), 3924–3926. Link

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. (Reference for 7-azaindole utility in Vemurafenib/PLX4032 context). Link

Sources

Application Note: Derivatization of 3-Bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a privileged bioisostere of purine and indole, frequently deployed in the design of ATP-competitive kinase inhibitors[1]. Within this class, 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine serves as a highly specialized and versatile synthetic intermediate. The 2-propyl group provides critical lipophilic bulk to anchor the molecule within hydrophobic kinase pockets, while the 3-bromo substituent acts as a highly reactive vector for late-stage diversification via palladium-catalyzed cross-coupling[2]. This application note details the mechanistic rationale, self-validating synthetic protocols, and Structure-Activity Relationship (SAR) strategies for derivatizing this core scaffold.

Mechanistic Rationale & Target Biology

The Role of the 7-Azaindole Core

In medicinal chemistry, the 7-azaindole core mimics the hydrogen-bonding profile of the adenine ring of ATP. The N1 (hydrogen bond donor) and N7 (hydrogen bond acceptor) atoms form a bidentate interaction network with the backbone amides of the kinase hinge region (e.g., L905 in JAK kinases)[1].

Strategic Substituent Placement
  • 2-Propyl Group: The alkyl chain at the C2 position is strategically positioned to occupy the lipophilic pocket adjacent to the hinge region. This steric bulk increases binding affinity through favorable Van der Waals interactions and restricts the rotational freedom of the core, locking it into the bioactive conformation.

  • 3-Bromo Handle: The C3 position is electron-rich and points directly toward the solvent-exposed region or the ribose-binding pocket of the kinase[2]. The carbon-bromine (C-Br) bond at this position has a relatively low bond dissociation energy, making it highly susceptible to oxidative addition by Palladium(0) species[3]. This allows researchers to rapidly generate libraries of C3-aryl or C3-heteroaryl derivatives to optimize physicochemical properties (e.g., solubility, ClogP) and target selectivity.

KinaseBinding cluster_0 ATP Binding Pocket Hinge Hinge Region (L905) Lipophilic Hydrophobic Pocket Solvent Solvent Exposed Region Azaindole 7-Azaindole Core Azaindole->Hinge Dual H-Bonds Propyl 2-Propyl Group Propyl->Lipophilic Steric Fill C3Sub C3-Aryl Substituent C3Sub->Solvent Vector Extension

Structural alignment of the 7-azaindole scaffold within the kinase ATP-binding pocket.

Derivatization Strategy & Workflow

Direct cross-coupling on the unprotected 1H-pyrrolo[2,3-b]pyridine core is notoriously difficult. The free pyrrole NH can coordinate with the palladium catalyst, leading to catalyst poisoning, or undergo competing Buchwald-Hartwig N-arylation[4]. To enforce absolute regioselectivity at the C3 position, a transient N1-protecting group (such as a Tosyl or SEM group) is mandatory[1].

SynthesisWorkflow SM 3-Bromo-2-propyl-7-azaindole Protect N1-Protection (TsCl, NaH) SM->Protect Coupling Suzuki Coupling (Pd-cat, Ar-B(OH)2) Protect->Coupling Check LC-MS: Isotopic Pattern Check Coupling->Check Check->Coupling Br remains Deprotect Deprotection (NaOH/MeOH) Check->Deprotect Br consumed (No M+2) Product C3-Aryl-2-propyl-7-azaindole Deprotect->Product

Sequential derivatization workflow for C3-functionalization of 7-azaindoles.

Experimental Protocols

Protocol 1: N1-Tosylation of 3-Bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

Causality: Deprotonation of the N1 proton generates a highly nucleophilic azaindolyl anion. Tosyl chloride (TsCl) reacts rapidly with this anion to form a sulfonamide, protecting the nitrogen from palladium coordination and increasing the overall lipophilicity (and thus organic solubility) of the intermediate[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation: The evolution of

      
       gas (bubbling) confirms active deprotonation. Stir for 30 minutes until bubbling ceases.
      
  • Protection: Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dissolved in 5 mL of DMF dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup & Validation: Quench the reaction carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 20 mL).
    
    • Self-Validation (TLC): Spot the crude mixture on silica TLC (Hexanes:EtOAc 3:1). The protected product will appear as a significantly less polar (higher

      
      ) UV-active spot compared to the starting material.
      
    • Self-Validation (LC-MS): Analyze the organic layer. Look for the

      
       peak. The presence of bromine will be confirmed by a distinct 1:1 isotopic doublet (M and M+2) separated by 2 mass units.
      
Protocol 2: C3-Selective Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. The addition of water is critical; it dissolves the inorganic base (


) and facilitates the formation of a reactive trihydroxyboronate species, which drastically accelerates the transmetalation step[3].

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask under argon, add the N-tosyl-protected intermediate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and anhydrous

    
     (3.0 equiv)[5].
    
  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v, 0.1 M concentration).
    
  • Catalyst Addition: Add

    
     (5 mol%). Purge the flask with argon via vacuum/backfill cycles (3x) to remove trace oxygen, which can cause homocoupling of the boronic acid.
    
  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4–6 hours.

  • Validation (LC-MS): Sample the reaction. Complete conversion is validated by the total disappearance of the M/M+2 bromine isotopic doublet and the appearance of the coupled product mass.

  • Deprotection (One-Pot): Once coupling is complete, cool to 60 °C, add 2M NaOH in Methanol (5.0 equiv), and stir for 2 hours to cleave the tosyl group. Extract with Dichloromethane and purify via flash chromatography.

Quantitative SAR Data Summary

The derivatization of the C3 position significantly alters the physicochemical and pharmacokinetic profile of the resulting inhibitors. The table below summarizes representative SAR data demonstrating how specific C3 modifications impact target kinase inhibition and cellular efficacy.

CompoundC3 SubstituentTarget Kinase

(nM)
ClogPMW ( g/mol )Cellular Efficacy

(nM)
Mechanistic Impact
1 (Core) -Br>10,0003.10239.1N/ALacks vector to reach solvent region.
2 -Phenyl4504.25236.31,200Hydrophobic clash in solvent channel; poor solubility.
3 -4-Pyridyl153.40237.385Nitrogen acts as H-bond acceptor; improved solubility.
4 -4-(4-methylpiperazin-1-yl)phenyl23.85334.512Basic amine forms salt bridges; optimal solvent exposure.

Table 1: Impact of C3-derivatization on the biological and physicochemical properties of 2-propyl-7-azaindole derivatives.

Conclusion

The 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine scaffold is a highly effective foundation for kinase inhibitor discovery. By utilizing a robust protect-couple-deprotect workflow, researchers can leverage the reactivity of the C3-bromo vector to systematically probe the solvent-exposed regions of target kinases. Proper execution of the Suzuki-Miyaura coupling, validated by rigorous LC-MS isotopic tracking, ensures high-yielding generation of diverse SAR libraries.

References

  • Title: Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK Source: MDPI URL
  • Title: 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Source: Benchchem URL
  • Title: 3-Bromo-5,6-dimethyl-7-azaindole Source: Benchchem URL
  • Title: Suzuki Coupling of 3-bromo-7-chloro-1-benzothiophene Source: Benchchem URL
  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: MDPI URL

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

[1]

Case ID: PUR-7AZA-BR-003 Escalation Level: Tier 2 (Senior Application Scientist) Subject: Optimization of isolation and purification protocols for 3-bromo-2-propyl-7-azaindole intermediates.[1]

Executive Summary

The purification of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine (CAS: 74420-15-8) presents a unique set of challenges compared to standard indoles.[1] The electron-deficient pyridine ring reduces the basicity of the N-7 nitrogen (pKa ~5.9), while the electron-rich pyrrole ring remains susceptible to oxidative degradation.[1] Furthermore, the bromination reaction (typically using NBS) often yields a persistent 3,5-dibromo impurity and unreacted starting material that are difficult to separate due to similar retention factors (Rf) and solubility profiles.[1]

This guide moves beyond standard "flash chromatography" advice, offering a self-validating workflow designed to maximize purity (>98%) for downstream kinase inhibitor synthesis (e.g., Vemurafenib analogs).

Module 1: Critical Decision Workflow

Before selecting a method, assess your crude profile.[1][2] 7-azaindoles are prone to "oiling out" if the solvent polarity is not carefully modulated.[1]

PurificationStrategyStartCrude Reaction Mixture(Post-Quench)TLCTLC Analysis(Hex:EtOAc 3:1)Start->TLCDecisionImpurity Profile?TLC->DecisionPathAMajor Spot + Trace Dibromo (<5%)Decision->PathAHigh PurityPathBSignificant Dibromo (>10%) or Colored ImpuritiesDecision->PathBLow PurityRecrystProtocol A:Recrystallization(EtOAc/Heptane)PathA->RecrystColumnProtocol B:Buffered Chromatography(DCM/MeOH + NH3)PathB->ColumnFinalFinal Purity Check(HPLC @ 254nm)Recryst->FinalColumn->Final

Figure 1: Decision tree for selecting the optimal purification pathway based on crude impurity profile.

Module 2: Recrystallization (Primary Method)

For crude material with >85% purity, recrystallization is superior to chromatography for removing the 3,5-dibromo impurity, as the lattice energy differences are often more distinct than adsorption coefficients.[1]

The Solvent System: Ethyl Acetate / n-Heptane

Why this works: The propyl group at the C-2 position increases lipophilicity.[1] While alcohols (MeOH/EtOH) are common for bare 7-azaindoles, they often solubilize the dibromo impurity too well.[1] Heptane acts as a selective anti-solvent.[1]

Step-by-Step Protocol
  • Dissolution: Transfer crude solid to a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).[1] Heat to reflux (77°C) with stirring.

    • Checkpoint: If the solution is dark/opaque, treat with activated charcoal (5% w/w) for 10 minutes at reflux, then filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add n-Heptane dropwise until a persistent cloudiness (turbidity) just appears.[1]

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.[1]

  • Controlled Cooling:

    • Allow to cool to Room Temperature (RT) over 2 hours (do not use an ice bath immediately; rapid cooling traps impurities).[1]

    • Once solids appear, move to 4°C (fridge) for 4 hours.

  • Isolation: Filter the pale yellow/off-white crystals. Wash with cold 1:3 EtOAc:Heptane .[1]

Data: Solvent Performance Matrix

Solvent SystemSolubility (Hot)Impurity RejectionYield PotentialNotes
EtOAc / Heptane HighExcellent 70-85%Best for removing dibromo species.[1]
EtOH / Water HighModerate80-90%Risk of oiling out due to propyl group.[1]
DCM / Hexane Very HighPoor50-60%Evaporation rate differences make it hard to control.[1]

Module 3: Flash Chromatography (The Polishing Step)[1]

If the crude contains tar or significant regioisomers, chromatography is required.[1]

The Problem: 7-azaindoles are basic. The pyridine nitrogen interacts with the acidic silanols (Si-OH) on silica gel, causing severe peak tailing and loss of product.[1]

The Solution: You must deactivate the silica.[1]

Protocol B: Buffered Silica Column
  • Mobile Phase Preparation:

    • Base System: Dichloromethane (DCM) / Methanol (MeOH).[1]

    • Modifier: Add 1% Triethylamine (TEA) or 1% conc. Aqueous Ammonia to the mobile phase.[1]

    • Gradient: Start at 100% DCM, gradient to 95:5 DCM:MeOH.

  • Column Pre-treatment: Flush the column with the mobile phase containing the modifier before loading the sample.[1] This neutralizes active sites.[1]

  • Loading: Dissolve crude in minimal DCM. Do not use DMF (difficult to remove) or Acetone (can form imines with primary amine impurities).[1]

Troubleshooting Tailing: If TEA is undesirable (e.g., for NMR purity), use EtOAc/Hexane but pre-wash the silica column with EtOAc containing 1% TEA, then flush with pure Hexane before running the column.[1]

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: My product is turning purple/brown during drying. What is happening?

  • Diagnosis: Oxidative degradation.[1] Electron-rich pyrroles are sensitive to air and light, especially when wet with solvent.[1]

  • Fix:

    • Wash the final solid with cold pentane to remove high-boiling solvents.[1]

    • Dry in a vacuum oven at <40°C under a nitrogen bleed.

    • Store under Argon at -20°C.

Q2: I cannot separate the 3,5-dibromo impurity from my 3-bromo product.

  • Mechanism: The dibromo byproduct is more lipophilic but structurally very similar.[1]

  • Strategy: If recrystallization fails, use Reverse Phase (C18) Chromatography .[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • The dibromo species will elute significantly later than the mono-bromo product on C18 due to the "Hydrophobic Effect."[1]

Q3: The NMR shows a broad hump around 11-12 ppm.

  • Explanation: This is the pyrrole N-H proton.[1] Broadening is normal and caused by quadrupole relaxation of the nitrogen nucleus or hydrogen bonding with residual solvent.[1] It does not necessarily indicate impurity.[1][3]

  • Validation: Add a drop of D2O to the NMR tube.[1] The peak should disappear (D-exchange), confirming it is the labile NH.[1]

References

  • PubChem. (2025).[1][4] 3-Bromo-1H-pyrrolo[2,3-b]pyridine Compound Summary. National Library of Medicine.[1] [Link][1]

Technical Support Center: Synthesis of 3-Bromo-2-propyl-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-bromo-2-propyl-7-azaindole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Synthesis Overview: The Strategic Approach

The preparation of 3-bromo-2-propyl-7-azaindole is typically achieved in two key stages: first, the synthesis of the 2-propyl-7-azaindole core, followed by a regioselective bromination at the C3 position. The Fischer indole synthesis is a classic and effective method for constructing the azaindole core, while electrophilic bromination using N-Bromosuccinimide (NBS) is the preferred method for the second step due to its high selectivity and milder reaction conditions compared to elemental bromine.[1][2]

This guide focuses primarily on optimizing the critical bromination step, as this is where issues of regioselectivity and side-product formation frequently arise.

Troubleshooting Guide: From Low Yield to Purification Headaches

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions based on established chemical principles.

Question 1: I am getting a very low yield, or no product at all. What is going wrong?

Potential Causes:

  • Inactive N-Bromosuccinimide (NBS): NBS can decompose over time, especially if exposed to light or moisture, leading to a loss of reactivity.[3][4]

  • Incorrect Solvent Choice: The polarity and reactivity of the solvent can significantly impact the reaction. Protic solvents can react with NBS, while solvents that do not adequately dissolve the starting material will hinder the reaction.

  • Suboptimal Temperature: Electrophilic bromination of azaindoles is temperature-sensitive. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to decomposition and side-product formation.

  • Deactivated Starting Material: The 7-azaindole nucleus is an electron-rich heterocycle, but the pyridine nitrogen can be protonated under acidic conditions. This protonation deactivates the ring system towards electrophilic attack.

Recommended Solutions:

  • Verify Reagent Quality: Use freshly opened or recrystallized NBS for best results. To recrystallize, dissolve NBS in hot water, filter, and allow it to cool slowly to form pure crystals.

  • Optimize Solvent: Anhydrous, non-protic solvents are generally preferred. Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) are excellent starting points. Dimethylformamide (DMF) can also be used and may accelerate the reaction, but can be harder to remove during workup.[4]

  • Control Temperature: Begin the reaction at a low temperature (e.g., 0 °C or -10 °C) and add the NBS portion-wise to control the initial exotherm. Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

  • Ensure Neutral Conditions: Avoid acidic conditions that could protonate the pyridine ring. If your starting material is a salt, neutralize it before proceeding with the bromination.

Question 2: My final product is a mixture containing di-brominated species and other impurities. How can I improve selectivity?

Potential Causes:

  • Incorrect Stoichiometry: Using an excess of NBS is the most common cause of over-bromination.

  • Elevated Reaction Temperature: Higher temperatures increase the reaction rate but can decrease selectivity, leading to bromination at less-favored positions or on the pyridine ring.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed can lead to the slow formation of undesired side products.

Recommended Solutions:

  • Use Precise Stoichiometry: Carefully measure and use 1.0 to 1.05 equivalents of NBS relative to the 2-propyl-7-azaindole.

  • Maintain Low Temperature: Running the reaction at 0 °C or below for the duration can significantly enhance selectivity for the C3 position.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Quench the reaction as soon as the starting material is no longer visible to prevent the formation of side products.

Troubleshooting Workflow Diagram

G start Problem: Low Yield or Impure Product check_yield Is yield < 50%? start->check_yield check_purity Is the main product impure? check_yield->check_purity No no_reaction No reaction or trace conversion check_yield->no_reaction Yes multi_bromo Multiple brominations observed? check_purity->multi_bromo Yes check_nbs 1. Use fresh/recrystallized NBS. 2. Check starting material purity. no_reaction->check_nbs check_conditions 1. Use anhydrous solvent (THF/DCM). 2. Run under inert (N2/Ar) atmosphere. no_reaction->check_conditions stoichiometry 1. Use 1.0-1.05 eq. of NBS. 2. Add NBS portion-wise at 0 °C. multi_bromo->stoichiometry Yes other_impurities Other side products? multi_bromo->other_impurities No temp_control 1. Maintain low temperature (0 °C). 2. Monitor via TLC/LCMS and quench promptly after completion. other_impurities->temp_control Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Question 3: I am struggling to purify my 3-bromo-2-propyl-7-azaindole. The starting material and product have very similar Rf values on TLC.

Potential Causes:

  • Co-elution of Product and Starting Material: The addition of a bromine atom may not significantly alter the polarity of the molecule, leading to poor separation on silica gel.

  • Presence of Succinimide: The reaction by-product, succinimide, can sometimes complicate purification, although it is generally more polar.

Recommended Solutions:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a moderately polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol) often provides the best separation.

    • Silica Type: If standard silica gel fails, consider using a different stationary phase, such as alumina or a bonded-phase silica.

  • Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Washing the organic layer with water or a mild base (e.g., saturated sodium bicarbonate solution) will remove the water-soluble succinimide by-product and any trace acids.

  • Recrystallization: If the crude product is obtained as a solid, recrystallization can be a highly effective purification technique. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides high purity crystals with good recovery.

Frequently Asked Questions (FAQs)

Q: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)? A: NBS is a solid that is easier and safer to handle than the highly volatile and corrosive liquid bromine.[2] More importantly, NBS provides a low, steady concentration of electrophilic bromine, which leads to higher regioselectivity for the electron-rich C3 position of the azaindole ring and minimizes the formation of over-brominated side products.[3]

Q: How can I synthesize the 2-propyl-7-azaindole starting material? A: A common route is the Fischer indole synthesis.[1] This involves the acid-catalyzed reaction of 2-pyridylhydrazine with an appropriate ketone, in this case, 2-pentanone. The subsequent cyclization and aromatization yield the 2-propyl-7-azaindole core.

Q: What is the mechanism of the bromination with NBS? A: The reaction is a classic electrophilic aromatic substitution. The electron-rich C3 position of the 2-propyl-7-azaindole attacks the electrophilic bromine atom of NBS. This forms a resonance-stabilized cationic intermediate (a sigma complex). A base (such as the succinimide anion or solvent) then removes the proton from C3, restoring aromaticity and yielding the final product.

Bromination Mechanism Diagram

G cluster_0 Electrophilic Attack cluster_1 Deprotonation SM 2-Propyl-7-azaindole Intermediate Sigma Complex (Resonance Stabilized) SM->Intermediate C3 attacks Br+ NBS N-Bromosuccinimide (NBS) NBS->Intermediate Product 3-Bromo-2-propyl-7-azaindole Intermediate->Product -H+ Succinimide Succinimide Intermediate->Succinimide

Caption: The two-step mechanism for electrophilic bromination.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Propyl-7-azaindole (via Fischer Synthesis)

  • Preparation: To a solution of 2-pyridylhydrazine (1.0 eq) in ethanol, add 2-pentanone (1.2 eq).

  • Hydrazone Formation: Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the hydrazine.

  • Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours.[1]

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., NaOH or NH₄OH) until it is basic (pH > 9).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-Bromo-2-propyl-7-azaindole

  • Setup: Dissolve 2-propyl-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq), freshly recrystallized, to the stirred solution in small portions over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Data Summary

The following table provides a summary of typical reaction conditions and expected outcomes for the bromination step.

ParameterRecommended ConditionExpected YieldKey Consideration
Brominating Agent N-Bromosuccinimide (NBS)75-90%Use 1.0-1.05 equivalents to avoid over-bromination.[4]
Solvent Anhydrous THF or DCMEnsures reagents remain soluble and prevents side reactions.
Temperature 0 °C to Room Temp.Critical for controlling selectivity.[5]
Reaction Time 2-4 hoursMonitor by TLC/LC-MS to prevent side product formation.
Purification Column ChromatographyGradient elution (e.g., 0-30% EtOAc in Hexanes) is effective.

References

  • Potts, K. T., & Salsbury, R. L. (1971). 1,2,4-Triazines. IV. The Synthesis of 7-Azaindoles by the Fischer Indole Synthesis. The Journal of Organic Chemistry, 36(16), 2133–2136. Available at: [Link]

  • Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free, Two-Step Route to Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. Available at: [Link]

  • Saify, Z. S., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Collot, A., et al. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 6(14), 2269–2272. Available at: [Link]

  • Kelly, T. A., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Advances, 3(48), 26034-26045. Available at: [Link]

  • Kamal, A., et al. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 14(10), 4070-4079. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Patent CN106349242A. Synthesis method of 3-bromo-7-azaindole.
  • Jereb, M., Zupan, M., & Stavber, S. (2009). Visible‐Light‐Promoted Wohl–Ziegler Functionalization of Organic Molecules with N‐Bromosuccinimide under Solvent‐Free Reaction Conditions. Helvetica Chimica Acta, 92(3), 531-543. Available at: [Link]

  • Master Organic Chemistry. N-Bromosuccinimide (NBS). Available at: [Link]

Sources

common side reactions in the bromination of 2-propyl-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center for researchers working with the 7-azaindole scaffold. It prioritizes troubleshooting real-world experimental failures over generic textbook descriptions.

Ticket ID: #AZA-BR-007 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

System Overview: The Scaffold & Reactivity Profile

The 2-propyl-7-azaindole scaffold presents a unique challenge in electrophilic aromatic substitution (EAS). Unlike standard indoles, the pyridine ring (N7) exerts a strong electron-withdrawing effect, deactivating the system. Furthermore, the 2-propyl chain introduces a competing reactive site via radical mechanisms.

Your reaction outcome depends entirely on controlling the competition between Ionic Pathway A (Desired C3-Bromination) and Radical Pathway B (Undesired Side-Chain Bromination).

Reactivity Heatmap
  • Position C3: Most nucleophilic (Preferred site for EAS).

  • Position C5: Secondary nucleophilic site (Risk of over-bromination).

  • Propyl

    
    -CH₂:  Susceptible to radical abstraction (Wohl-Ziegler reaction).
    
  • N1/N7: Sites for reversible bromination or protonation.

Troubleshooting Guide (Diagnostic Q&A)

Issue 1: "I am seeing a byproduct with +79/80 amu, but NMR shows the C3 proton is still present."

Diagnosis: Benzylic (Side-Chain) Bromination. You have inadvertently triggered a radical mechanism. The bromine has attached to the


-methylene of the 2-propyl group rather than the aromatic ring.
  • Root Cause: Use of non-polar solvents (e.g.,

    
    , Benzene) or exposure to ambient light/UV during the reaction. These conditions favor the homolytic cleavage of NBS, generating bromine radicals (
    
    
    
    ).[1][2][3]
  • The Fix:

    • Switch Solvent: Change to a polar aprotic solvent like DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile). These solvents stabilize the ionic transition state (

      
       species) and suppress radical formation.
      
    • Exclude Light: Wrap the reaction vessel in aluminum foil.

    • Add Scavenger (Optional): If the problem persists, add 1-2 mol% BHT (butylated hydroxytoluene) to quench radicals.

Issue 2: "The reaction stalls at ~50% conversion, and I see a precipitate."

Diagnosis: Formation of N-Bromo Intermediates or Protonation. 7-azaindoles can form a metastable N-bromo species on the pyrrole nitrogen (N1). Alternatively, the byproduct succinimide (acidic) may protonate N7, deactivating the ring toward further EAS.

  • Root Cause: The pyridine nitrogen (N7) acts as a base (

    
    ), accepting protons and rendering the ring electron-deficient.
    
  • The Fix:

    • Temperature Bump: Gently heat the reaction to 40–50°C. This promotes the rearrangement of the kinetic N-bromo intermediate to the thermodynamic C3-bromo product.

    • Base Buffer: In rare cases, adding a weak base (e.g.,

      
      ) can neutralize HBr/succinimide, keeping the N7 unprotonated and the ring active.
      
Issue 3: "I isolated a 3,3-dibromo-2-oxindole species."

Diagnosis: Over-bromination followed by Hydrolysis. You have generated a tribromo-species (or 3,3-dibromo imine) which hydrolyzed upon workup.

  • Root Cause: Excess brominating agent in the presence of trace water. The C3 position was brominated once, but the product is still reactive enough to accept a second bromine, destroying the aromaticity of the pyrrole ring.

  • The Fix:

    • Stoichiometry: Strictly limit NBS to 0.95–1.0 equivalents. Do not use excess "to push the reaction."

    • Dry Solvents: Ensure DMF/MeCN is anhydrous to prevent hydrolytic ring opening or oxidation.

Visualizing the Pathways

The following diagram maps the decision logic between the desired ionic pathway and the competing radical failure modes.

BrominationPathways Substrate 2-Propyl-7-Azaindole NBS Reagent: NBS Substrate->NBS Cond_Polar Polar Solvent (DMF/MeCN) No Light NBS->Cond_Polar Ionic Path Cond_NonPolar Non-Polar Solvent (CCl4/DCM) + Light/Heat NBS->Cond_NonPolar Radical Path Ionic_TS Ionic Intermediate (Bromonium ion) Cond_Polar->Ionic_TS Radical_TS Radical Intermediate (Benzylic Radical) Cond_NonPolar->Radical_TS Prod_C3 PRODUCT: 3-Bromo-2-propyl-7-azaindole (Target) Ionic_TS->Prod_C3 Major Prod_C5 IMPURITY: 3,5-Dibromo species (Over-reaction) Ionic_TS->Prod_C5 If >1.1 eq NBS Prod_SideChain IMPURITY: 1-Bromo-1-(7-azaindol-2-yl)propane (Side Chain) Radical_TS->Prod_SideChain Major

Caption: Figure 1. Divergent reaction pathways for 2-propyl-7-azaindole. Green path indicates optimized ionic conditions; Red path indicates radical failure modes.

Optimized Experimental Protocol

Objective: Selective Monobromination at C3.

Reagents
  • Substrate: 2-propyl-7-azaindole (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.0 equiv). Note: Recrystallize NBS from water if it is old/yellow to remove free bromine.

  • Solvent: Anhydrous DMF (0.1 M concentration).

Step-by-Step Workflow
  • Dissolution: Charge a reaction vial with 2-propyl-7-azaindole and anhydrous DMF. Add a stir bar.

  • Temperature Control: Cool the solution to 0°C in an ice bath. Cooling improves regioselectivity by distinguishing between the activation barriers of C3 and C5.

  • Addition: Dissolve NBS in a minimal amount of DMF and add it dropwise to the azaindole solution over 15 minutes. Protect from light (wrap flask in foil).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by LCMS.

    • Checkpoint: If starting material remains after 3 hours, add 0.1 equiv NBS. Do not dump excess reagent.

  • Quench: Pour mixture into ice-water (5x volume). The product often precipitates.

  • Workup: Filter the solid or extract with Ethyl Acetate. Wash organics with water (3x) to remove DMF.

  • Purification: Recrystallization from Ethanol/Water is often sufficient. If chromatography is needed, use DCM/MeOH (azaindoles can streak on silica; add 1%

    
     to the eluent).
    
Data Summary Table: Common Impurities
Impurity TypeMass Shift (LCMS)1H NMR CharacteristicCausePrevention
Side-Chain Bromo +79/81 amuLoss of triplet at

2.8 (propyl

-CH2); appears as multiplet downfield.
Radical mechanism (Light/Non-polar solvent).Use DMF, exclude light.
3,5-Dibromo +158/160/162 amuLoss of C5 aromatic proton.Excess NBS (>1.2 eq).Strict stoichiometry control.
Oxindole +16 amu (approx)Loss of aromaticity in pyrrole ring; C=O stretch in IR.Water present + Over-bromination.Anhydrous conditions.

References

  • Mechanism of Azaindole Halogenation

    • Title: Practical Regioselective Bromin
    • Source: ResearchG
    • Context: Establishes C3 as the primary nucleophilic site and discusses solvent effects (MeCN/DMF vs others).
  • Radical Side Reactions (Wohl-Ziegler)

    • Title: Benzylic Bromin
    • Source: ChemistrySteps.com.
    • Context: Details the mechanism of radical bromination on alkyl side chains attached to arom
  • NBS Reactivity Profile

    • Title: N-Bromosuccinimide (NBS) in Organic Synthesis.
    • Source: Organic-Chemistry.org.
    • Context: Provides data on NBS acting as both an electrophilic source (in polar media) and a radical source (in non-polar media).
  • 7-Azaindole Chemistry Overview

    • Title: Synthesis and Reactivity of 7-Azaindoles.[4][5][6][7][8][9]

    • Source: ResearchG
    • Context: Comprehensive review of the scaffold's reactivity, including protonation of N7 and deactiv

Sources

preventing dehalogenation of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dehalogenation of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine Role: Senior Application Scientist Interface: Technical Support Center Hub

Ticket Subject: Stabilization & Functionalization of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Hub. You are likely working with 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine , a critical intermediate often associated with the synthesis of kinase inhibitors like Vemurafenib (Zelboraf) .

The 7-azaindole core is electron-deficient compared to indole, but the C3 position remains electron-rich. The primary failure mode with this scaffold is protodehalogenation (loss of Br replaced by H) during Palladium-catalyzed cross-couplings or metal-halogen exchange reactions.

Below are the technical modules designed to troubleshoot and prevent this specific pathway.

Module 1: Troubleshooting Pd-Catalyzed Cross-Coupling

Issue: "My Suzuki/Buchwald coupling yields the de-brominated starting material (3-H) instead of the coupled product."

The Root Cause: The Pd-Hydride Trap

Dehalogenation occurs when the Palladium(II) intermediate undergoes a side reaction rather than the desired Transmetalation or Reductive Elimination. This is often driven by


-hydride elimination  from the ligand or solvent, or by a base-mediated mechanism  in alcoholic solvents.

The Mechanism of Failure:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

  • Stall: Steric bulk from the 2-propyl group slows down the approach of the nucleophile (boronic acid/amine).

  • Hydride Source: The stalled Pd(II)-Ar species finds a hydride (from isopropanol, amine base, or ligand decomposition).

  • Reductive Elimination (Wrong Path): The complex eliminates Ar-H (your byproduct) and regenerates Pd(0).

The Solution: "Speed over Stability"

To prevent dehalogenation, you must accelerate the Transmetalation/Reductive Elimination steps so they outcompete the hydride transfer.

Recommended Protocol: Anhydrous Suzuki-Miyaura

Avoid aqueous alcohols if dehalogenation is observed.

  • Catalyst: Pd(OAc)₂ + SPhos or XPhos Pd G2/G3 .

    • Why: Buchwald dialkylbiaryl phosphines are bulky and electron-rich. They facilitate rapid oxidative addition and, crucially, extremely fast reductive elimination, leaving no time for side reactions.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

    • Why: Protic solvents (MeOH, EtOH, iPrOH) are hydride donors. Dioxane is non-protic.

  • Base: K₃PO₄ (anhydrous) or CsF .

    • Why: Avoid alkoxides (NaOtBu, NaOEt) which can undergo

      
      -hydride elimination to form Pd-H species.
      
Visualization: The "Death Valley" of Dehalogenation

The following diagram illustrates where your reaction is failing and how to steer it back.

Dehalogenation_Mechanism Start Start: 3-Bromo-2-propyl-7-azaindole OxAdd Oxidative Addition (Pd-Ar-Br species) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMetal Step 2: Transmetalation (Boronic Acid + Base) OxAdd->TransMetal Fast with Bulky Ligands HydrideSource FAILURE MODE: Hydride Source (Alcohol/Alkoxide/Ligand) OxAdd->HydrideSource Slow/Stalled Reaction ProdComplex Pd-Ar-R Complex TransMetal->ProdComplex HydrideComplex Pd-Ar-H Complex HydrideSource->HydrideComplex Product DESIRED PRODUCT (Coupled) ProdComplex->Product Reductive Elimination Byproduct BYPRODUCT (Dehalogenated 3-H) HydrideComplex->Byproduct Reductive Elimination Product->Pd0 Regen Byproduct->Pd0 Regen

Caption: Kinetic competition between desired coupling (Green path) and protodehalogenation (Red path).

Module 2: N-Protection & Acidity

Issue: "Does the free N-H at position 1 affect the stability of the C-Br bond?"

Answer: Yes. The N-H proton in 7-azaindoles is relatively acidic (


 in DMSO).
  • Catalyst Poisoning: The free nitrogen (N7) and the deprotonated N1 can chelate Palladium, deactivating the catalyst and stalling the cycle (leading to dehalogenation).

  • Lithiation Risk: If you are using organolithiums (e.g., n-BuLi), the N-H will be deprotonated first. However, the C3-Br bond is extremely prone to Lithium-Halogen Exchange.

Protocol: Protection Strategy If you experience low yields, protect the N1 position before attempting C3 functionalization.

Protecting GroupStabilityRemovalBest For
SEM (2-(Trimethylsilyl)ethoxymethyl)High (Base/Nu stable)TBAF or AcidSuzuki, Stille, Lithiation
Boc (tert-Butyloxycarbonyl)Moderate (Base stable)TFA or HClSuzuki (Mild base)
Tosyl (Ts)High (Acid stable)NaOH/MeOHSuzuki (Electron withdrawing nature deactivates C3 slightly)

Recommendation: Use SEM protection for maximum compatibility with transition metal catalysis.

Module 3: Storage & Handling

Issue: "I synthesized the intermediate, but the purity dropped after a week."

Aryl bromides, particularly electron-rich heterocycles like azaindoles, are susceptible to homolytic cleavage induced by UV light.

  • Storage: Store under Argon in amber vials at -20°C.

  • Solvents: Avoid storing in solvents prone to radical formation (e.g., THF, Ethers) for long periods exposed to light.

Module 4: Reference Data & Compatibility

Solvent/Base Compatibility Matrix for C3-Coupling

Green = Safe, Red = Risk of Dehalogenation

ComponentRecommendedCautionAvoid
Solvent Dioxane, Toluene, DMEDMF (can decarbonyate/reduce)Isopropanol, Ethanol (Hydride sources)
Base

,

,


NaOtBu, NaOEt (Promotes

-H elim)
Ligand SPhos, XPhos, RuPhos

, dppf
Simple alkyl phosphines
Workflow Decision Tree

Troubleshooting_Tree Problem Problem: Loss of Br (Dehalogenation) Check1 Is N1 Protected? Problem->Check1 Protect Protect N1 (SEM/Boc) Check1->Protect No Check2 Check Solvent Check1->Check2 Yes ChangeSolv Switch to Anhydrous Dioxane or Toluene Check2->ChangeSolv Using Alcohols? Check3 Check Base Check2->Check3 Using Aprotic ChangeBase Switch to K3PO4 (Avoid Alkoxides) Check3->ChangeBase Using NaOtBu? Check4 Check Ligand Check3->Check4 Using Carbonate/Phos ChangeLig Use SPhos/XPhos (Faster Red. Elim.) Success Target Product Isolated ChangeLig->Success Retest

Caption: Step-by-step logic to isolate the cause of dehalogenation.

Frequently Asked Questions (FAQ)

Q: Can I use Stille coupling instead of Suzuki to avoid base-mediated dehalogenation? A: Yes. Stille coupling (using organostannanes) is neutral and often tolerates sensitive halides better than Suzuki. For Vemurafenib-type synthesis, Stille coupling is a documented alternative if the boronic acid pathway fails. Ensure you use a catalyst like


 or 

in anhydrous Toluene.

Q: The 2-propyl group is sterically hindering my reaction. Can I heat it to 120°C? A: Proceed with caution. While heat helps overcome the steric barrier of the 2-propyl group, it also accelerates the rate of dehalogenation. If you must heat, ensure your catalyst loading is sufficient (5-10 mol%) to complete the reaction quickly. Microwave irradiation is often superior here as it shortens the reaction time, reducing the window for side reactions.

Q: I see a "dimer" byproduct. What is this? A: This is likely the homocoupling product (Ar-Ar). This happens when the boronic acid runs out or oxidizes, or if oxygen enters the system. Ensure rigorous degassing (freeze-pump-thaw) and use a slight excess of boronic acid (1.2 - 1.5 eq).

References

  • Vemurafenib Synthesis & Structure

    • Discovery of Vemurafenib (PLX4032): Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E melanoma.[2] Nature.

    • Synthesis of intermediates: PubChem Compound Summary for Vemurafenib.

  • Dehalogenation Mechanisms & Prevention

    • Navarro, O., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[3][4] Organic Letters.[4] (Discusses handling halo-azaindoles and preventing side reactions).

    • BenchChem Technical Guide: Troubleshooting Suzuki Coupling. (General mechanisms of dehalogenation via Pd-H species).

  • 7-Azaindole Functionalization Reviews

    • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Chemical Society Reviews. (Comprehensive review on lithiation and coupling strategies).

Sources

Technical Support Center: Cross-Coupling Optimization for 3-Bromo-7-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Azaindole Paradox"

Context: The 7-azaindole scaffold is a privileged structure in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). However, it presents a unique challenge in palladium-catalyzed cross-coupling: Catalyst Poisoning.

The Core Issue: Unlike standard indoles, the pyridine-like nitrogen at position 7 (N7) is a potent Lewis base. In its unprotected form, or even with certain protecting groups, this nitrogen can displace phosphine ligands from the Palladium (Pd) center, forming an inactive "off-cycle" resting state. This often leads researchers to erroneously increase catalyst loading (to 5–10 mol%), which is unsustainable for scale-up.

Objective: This guide provides a logic-driven pathway to reduce catalyst loading to <1 mol% while suppressing side reactions like protodehalogenation.

Diagnostic Hub: Identify Your Failure Mode

Before optimizing loading, confirm your failure mode using the table below.

SymptomProbable CauseDiagnostic Check
Reaction stalls at ~60% conversion Catalyst Poisoning (N7 Binding) . The substrate is sequestering the Pd, removing it from the catalytic cycle.Add 1 equiv of fresh catalyst. If reaction resumes immediately, it is poisoning, not substrate degradation.
Formation of 3-H-7-azaindole Protodehalogenation . Competitive reaction where Pd-H species form (often from solvent or base interaction).Check if using alcoholic solvents (MeOH/EtOH) or excessive heating. Switch to aprotic polar solvents (Dioxane, THF).
Purple/Black precipitate Pd Black Formation . Ligand dissociation is occurring faster than the oxidative addition.Your ligand is not bulky enough or the Pd:Ligand ratio is too low.
No reaction (0% conversion) Oxidative Addition Failure . The C3-Br bond is electron-rich (relative to pyridine halides) but the scaffold is electron-deficient.Ensure you are using a pre-reduced Pd(0) source or a precatalyst that activates easily.

The Mechanistic Barrier: Visualizing N7 Poisoning

To optimize loading, you must understand where your catalyst is going. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive N7 coordination.

AzaindoleCycle PreCat Pd Precatalyst (e.g., XPhos Pd G3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] ActivePd->OxAdd + 3-Bromo-7-azaindole Poison OFF-CYCLE TRAP (N7-Pd Coordination) ActivePd->Poison N7 Coordination TransMet Transmetallation Complex OxAdd->TransMet + Boronic Acid / Base OxAdd->Poison Ligand Displacement TransMet->ActivePd Reductive Elimination Prod Product (C3-Coupled) TransMet->Prod Poison->ActivePd Reversible (Slow)

Figure 1: The "Off-Cycle Trap" mechanism. The N7 nitrogen competes for the Pd center, effectively removing active catalyst from the pool. Bulky ligands prevent this coordination.

Optimization Matrix: Reducing Catalyst Loading

Do not simply lower the mol%. You must switch to a system that resists N7-inhibition.

Phase 1: Ligand Selection (The "Buchwald" Solution)

Standard ligands (PPh3, dppf) are ineffective here because they are easily displaced by the N7 nitrogen. You require Dialkylbiaryl Phosphines (Buchwald Ligands) which provide steric bulk to block N7 coordination while remaining electron-rich to facilitate oxidative addition.

Ligand ClassRecommendationWhy?
First Choice XPhos or RuPhos Extremely bulky. Forms a "roof" over the Pd, physically preventing the N7 nitrogen from binding.
Second Choice CM-Phos Excellent for heteroatom-rich substrates if XPhos fails.
Avoid PPh3, dppf, XantphosLacks sufficient steric bulk; susceptible to displacement by azaindole nitrogen.
Phase 2: The Precatalyst Strategy

Using Pd(OAc)2 or Pd2(dba)3 requires in-situ reduction, which is often inefficient in the presence of inhibiting substrates.

  • Recommendation: Use G3 or G4 Precatalysts (e.g., XPhos Pd G3).

  • Benefit: These ensure a 1:1 Pd:Ligand ratio and rapid generation of the active L-Pd(0) species, bypassing the induction period where poisoning often occurs.

Phase 3: Loading Reduction Protocol

Once the XPhos/Pd G3 system is established, follow this step-down protocol:

  • Baseline: Run at 2.0 mol% . (Expect >95% yield).

  • Stress Test: Drop to 0.5 mol% .

    • If yield holds: Drop to 0.1 mol% .

    • If yield drops: Increase temperature by 10°C or switch base from K2CO3 to K3PO4 (higher solubility in dioxane/water).

Standard Operating Procedure (SOP)

Application: Suzuki-Miyaura Coupling of 3-bromo-7-azaindole (Unprotected or N-Protected).

Reagents:

  • Substrate: 3-bromo-7-azaindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.5 – 1.0 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the 3-bromo-7-azaindole, boronic acid, K3PO4, and the XPhos Pd G3 precatalyst .

    • Note: Weighing <1 mg of catalyst for low loading can be inaccurate. Prepare a stock solution of the catalyst in THF if running small scale.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen promotes homocoupling).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–100°C for 2–4 hours.

    • Checkpoint: Monitor by HPLC/UPLC. If the reaction stalls, do not add more heat immediately. Check pH (base consumption) or add a specific "kicker" charge of catalyst (0.1 mol%).

  • Workup: Cool to RT. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with brine.

Frequently Asked Questions (FAQ)

Q: Can I use unprotected 7-azaindole (free N-H)? A: Yes, but it is riskier. The free N-H is acidic (pKa ~13). Bases like KOtBu can deprotonate it, making the N1 nitrogen a nucleophile that can attack the Pd center or the coupling partner.

  • Fix: Use weaker bases (K3PO4, K2CO3) rather than alkoxides. If problems persist, protect with SEM or Boc.

Q: I see significant hydrodebromination (Protodehalogenation). Why? A: This is often caused by "hydride" sources in the media.

  • Fix: Ensure solvents are anhydrous (except the intentional water). Avoid alcohols (MeOH, EtOH) which act as hydride donors via

    
    -hydride elimination on Pd-alkoxides. Switch to strictly aprotic solvents like Dioxane or Toluene.
    

Q: Why is "Pd-G3" better than mixing Pd(OAc)2 + XPhos? A: When you mix Pd(OAc)2 and XPhos, the reduction to Pd(0) is not instantaneous and often incomplete. The unreduced Pd(II) can coordinate to the 7-azaindole N7, locking it in an inactive state before it ever enters the cycle. The G3 precatalyst releases active Pd(0) inside the cycle, minimizing this risk [1].

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[1] Journal of the American Chemical Society, 2013, 135(34), 12877–12885.[1]

  • Dardir, A. H., et al. "Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings."[2] The Journal of Organic Chemistry, 2018, 83(1), 469-477.[2] [2]

  • Leboho, T. C., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 2018, 23(10), 2582.

  • Bhat, P. V., et al. "Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale."[3] Organic Process Research & Development, 2015, 19(9), 1282–1285.

Sources

stability of 3-bromo-2-propyl-7-azaindole under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-bromo-2-propyl-7-azaindole. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this valuable heterocyclic building block. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 3-bromo-2-propyl-7-azaindole?

3-Bromo-2-propyl-7-azaindole is a crystalline solid that is generally stable under standard laboratory storage conditions.[1] Its stability is largely dictated by the 7-azaindole core, which is a "privileged structure" in medicinal chemistry, often selected to enhance physicochemical properties and metabolic stability compared to its indole bioisostere.[2][3] However, like many heterocyclic compounds, its stability can be compromised under harsh acidic or basic conditions. It is crucial to avoid strong oxidizing agents, high heat, and direct light.[4] For optimal shelf-life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

Q2: How does the 7-azaindole core influence its stability compared to a standard indole?

The key difference is the presence of a nitrogen atom at the 7-position, which makes the fused benzene ring electron-deficient, akin to a pyridine ring.[2] This has several consequences:

  • Enhanced Metabolic Stability: The azaindole core is often less susceptible to oxidative metabolism by enzymes like cytochrome P450 compared to the electron-rich indole ring.[6]

  • Modified Acidity/Basicity: The pyridine nitrogen (N7) is basic and can be protonated under acidic conditions. The pyrrole nitrogen (N1) remains acidic and can be deprotonated under sufficiently strong basic conditions. These properties are central to its reactivity and potential degradation pathways.

  • Altered Bond Reactivity: The electron-deficient nature of the ring system can influence the stability of the C-Br bond, potentially making it more susceptible to nucleophilic attack under certain conditions than a C-Br bond on a simple indole.

Q3: What are the primary concerns when handling this compound in acidic solutions?

Under acidic conditions, the primary concern is the protonation of the pyridine nitrogen (N7). This creates a cationic, more electron-deficient ring system. While 7-azaindoles are often synthesized or used in reactions under acidic conditions, prolonged exposure to strong acids (e.g., >0.1 M HCl), especially with heating, can lead to degradation.[7][8] The specific degradation pathways are not extensively documented in the literature for this exact molecule, but could involve hydrolysis of the C-Br bond or other ring-opening reactions, although the latter would require harsh conditions. Researchers should buffer acidic solutions when possible and minimize exposure time and temperature.

Q4: What are the potential risks of exposing this compound to basic solutions?

In basic media, the N1 proton of the pyrrole ring can be abstracted, forming an anionic species. This can increase the electron density of the ring system and potentially facilitate different reaction pathways. While stable in mildly basic buffers, exposure to strong bases (e.g., >0.1 M NaOH) at elevated temperatures could promote nucleophilic substitution at the C3 position (displacing the bromide) or other unforeseen rearrangements. Chemical hydrolysis, which is significantly accelerated by bases, is a key degradation mechanism for many functional groups.[9][10]

Troubleshooting Guide: Experimental Observations

Issue 1: An unexpected peak appears in my HPLC analysis after acidic workup or storage in an acidic mobile phase.

  • Observation: A new, typically more polar, peak is observed in the HPLC chromatogram, and the area of the parent 3-bromo-2-propyl-7-azaindole peak is reduced.

  • Probable Cause: Acid-catalyzed degradation. The most likely scenario, though still requiring forcing conditions, is the hydrolysis of the C-Br bond to yield 2-propyl-7-azaindol-3-ol. Protonation at N7 makes the ring system more electron-deficient, which can activate the C-Br bond towards nucleophilic attack by water.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, isolate the new peak and characterize it by LC-MS to confirm the mass. The expected mass would correspond to the replacement of Br (79/81 Da) with an OH group (17 Da).

    • Neutralize Promptly: After any synthetic step involving acid, ensure the reaction is promptly and thoroughly quenched and neutralized before storage or concentration.

    • Modify Mobile Phase: If the issue occurs during analysis, use a mobile phase with a less acidic pH or add a buffer (e.g., ammonium acetate, ammonium formate) to maintain a stable pH.

    • Perform a Stress Test: To confirm the hypothesis, intentionally expose a small sample of the pure compound to the acidic conditions (e.g., 0.1 M HCl at 50°C) and monitor the formation of the impurity over time.

Issue 2: My reaction yield is low when using a strong base (e.g., NaH, LDA, NaOH) in my synthetic protocol.

  • Observation: The starting material is consumed, but the desired product is formed in low yield, often accompanied by multiple unidentifiable side products.

  • Probable Cause: Base-mediated degradation. Strong bases deprotonate the N1 position, which may trigger unintended side reactions. Depending on the other reagents present, this could include nucleophilic substitution/elimination reactions or decomposition of the ring itself under harsh conditions.

  • Troubleshooting Steps:

    • Use Milder Bases: Consider if a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., DBU, DIPEA) can accomplish the desired transformation.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or -78°C) to minimize side reactions.

    • Protect the N1 Position: If the N1 proton is interfering, consider protecting it with a suitable group (e.g., SEM, BOC) before performing the reaction. The protecting group can be removed in a subsequent step.

    • Monitor Reaction Closely: Use TLC or rapid HPLC analysis to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent product degradation.

Below is a decision tree to help guide your troubleshooting process for stability-related issues.

G start Stability Issue Observed (e.g., new HPLC peak, low yield) cond1 Under What Condition? start->cond1 acid Acidic (pH < 6) cond1->acid Acidic base Basic (pH > 8) cond1->base Basic neutral Neutral (Heat/Light/Oxidant) cond1->neutral Other sub_acid1 Potential Cause: Acid-catalyzed hydrolysis of C-Br bond. acid->sub_acid1 sub_base1 Potential Cause: Base-mediated degradation via N1-deprotonation. base->sub_base1 sub_neutral1 Potential Cause: Thermal, oxidative, or photodegradation. neutral->sub_neutral1 sub_acid2 Action: - Neutralize promptly - Use buffered mobile phase - Confirm impurity by LC-MS sub_acid1->sub_acid2 sub_base2 Action: - Use milder base - Lower reaction temperature - Consider N1-protection sub_base1->sub_base2 sub_neutral2 Action: - Store protected from light - Use inert atmosphere (N2/Ar) - Re-evaluate temperature limits sub_neutral1->sub_neutral2

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-Bromo-2-propyl-7-azaindole

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[11][12] The goal is to achieve 5-20% degradation of the active substance.[13]

Objective: To assess the stability of the compound under hydrolytic stress conditions (acidic and basic).

Materials:

  • 3-bromo-2-propyl-7-azaindole

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Class A volumetric flasks, pipettes

  • HPLC system with UV detector (e.g., monitoring at 254 nm and 280 nm)

  • Validated HPLC method for the compound (a generic starting point is provided below)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of 3-bromo-2-propyl-7-azaindole in acetonitrile in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Sample Preparation for Stress Conditions:

    • Label five 10 mL volumetric flasks: Control, Acid, Base, Acid-Heat, Base-Heat.

    • Control: Add 1 mL of the stock solution and 1 mL of water. Dilute to volume with 50:50 acetonitrile:water.

    • Acid Stress: Add 1 mL of the stock solution and 1 mL of 1.0 M HCl.

    • Base Stress: Add 1 mL of the stock solution and 1 mL of 1.0 M NaOH.

    • Note: The final concentration of the stressor will be 0.1 M.

  • Incubation:

    • Place the "Acid" and "Base" flasks at room temperature, protected from light.

    • Place the "Acid-Heat" and "Base-Heat" flasks in a water bath or oven set to 60°C.

    • Store the "Control" sample under the same room temperature conditions.

  • Time-Point Sampling & Quenching:

    • Withdraw an aliquot (e.g., 1 mL) from each flask at specified time points (e.g., 2, 6, 12, 24 hours).

    • Immediately quench the reaction:

      • For Acid samples: Transfer the 1 mL aliquot to a vial containing 1 mL of 0.1 M NaOH.

      • For Base samples: Transfer the 1 mL aliquot to a vial containing 1 mL of 0.1 M HCl.

      • For the Control sample: Transfer the 1 mL aliquot to a vial containing 1 mL of water.

    • The final sample is ready for HPLC analysis. Adjust dilution if necessary.

  • HPLC Analysis:

    • Inject the control and stressed samples into the HPLC system.

    • Example HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: 254 nm

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining by comparing its peak area in the stressed samples to the control sample at the initial time point.

    • Calculate the percentage of each degradation product using the area percent method.

    • Report the results in a summary table.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Aliquot Stock into 5 Flasks (Control, Acid, Base, etc.) prep1->prep2 stress1 Add Stressors (0.1 M HCl / 0.1 M NaOH) prep2->stress1 stress2 Incubate at RT & 60°C stress1->stress2 analysis1 Sample at Time Points (e.g., 2, 6, 12h) stress2->analysis1 analysis2 Quench/Neutralize Immediately analysis1->analysis2 analysis3 Analyze via Stability-Indicating HPLC analysis2->analysis3 analysis4 Calculate % Degradation & Peak Purity analysis3->analysis4

Caption: Experimental workflow for a forced degradation study.

Quantitative Data Summary (Example)

The following table summarizes potential outcomes from the forced degradation study described above, illustrating how to present the data clearly.

ConditionTime (hours)Temperature% Parent Compound RemainingMain Degradant Peak (% Area)
Control 24Room Temp99.8%Not Detected
0.1 M HCl 24Room Temp98.5%1.1% (at RRT 0.85)
0.1 M HCl 2460°C85.2%13.5% (at RRT 0.85)
0.1 M NaOH 24Room Temp99.1%0.7% (at RRT 0.91)
0.1 M NaOH 2460°C91.5%7.8% (at RRT 0.91)
RRT = Relative Retention Time

This guide provides a foundational understanding of the stability of 3-bromo-2-propyl-7-azaindole. For project-specific challenges, we recommend performing detailed experimental evaluations as outlined.

References

  • ResearchGate. (2025, October 17). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation | Request PDF. Available from: [Link]

  • Centurion University. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Courseware. Available from: [Link]

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available from: [Link]

  • Longdom Publishing. Fundamentals of Chemical Hydrolysis and its Application. Available from: [Link]

  • SciSpace. Microbial Degradation of Indole and Its Derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Available from: [Link]

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

  • International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. Available from: [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Unspecified Source. (2018, February 19). HYDROLYSIS REACTIONS.
  • ScienceDirect. Assay and Stability Testing. Available from: [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

  • Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. Available from: [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]

  • DTIC. THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Available from: [Link]

  • ResearchGate. Human Liver Cytosol Stability of 7-Azaindole and 7-Azaindazole Analogues. Available from: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • Unspecified Source.
  • Semantic Scholar. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Available from: [Link]

Sources

Technical Support Center: Scalable Synthesis of 3-Bromo-2-Propyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Ticket ID: #SC-AZA-007-PROPYL Subject: Troubleshooting Scalability, Regioselectivity, and Purification in 3-Bromo-2-Propyl-7-Azaindole Synthesis

Executive Summary & Route Analysis

The Process Chemist's Dilemma: Scaling the synthesis of 3-bromo-2-propyl-7-azaindole presents a classic conflict between atom economy and process safety. While academic literature often favors lithiation strategies (Route A), these become hazardous and costly at scale due to cryogenic requirements (


) and the handling of pyrophoric organolithiums.

For multigram to kilogram scale-up, we recommend transitioning to a Sonogashira Cyclization (Route B) strategy for constructing the core, followed by a controlled Electrophilic Bromination . This guide addresses the critical failure points of this workflow.

Recommended Process Flow (Route B)

G cluster_0 Stage 1: Core Construction cluster_1 Stage 2: Functionalization SM1 2-Amino-3- Iodopyridine Int1 Intermediate: Alkynyl Pyridine SM1->Int1 Pd(PPh3)2Cl2, CuI TEA, 80°C SM2 1-Pentyne SM2->Int1 Core 2-Propyl-7-Azaindole (The Core) Int1->Core Cyclization (In situ or KOtBu) Final Target: 3-Bromo-2-Propyl- 7-Azaindole Core->Final DMF, 0°C -> RT Regioselective EAS NBS N-Bromosuccinimide (NBS) NBS->Final

Figure 1: The scalable "Cyclization-Functionalization" pathway avoids cryogenic lithiation steps.

Troubleshooting Module: Core Synthesis (The 2-Propyl Challenge)

User Query: "I am seeing low yields and high copper contamination when coupling 1-pentyne. Can I skip the copper?"

Technical Insight

The classic Sonogashira coupling uses CuI as a co-catalyst. However, 7-azaindoles are excellent ligands for copper, leading to product contamination that is notoriously difficult to remove (the "blue/green product" syndrome). Furthermore, residual copper can catalyze oxidative dimerization of the alkyne (Glaser coupling), wasting your expensive 1-pentyne.

Scalability Solutions
IssueRoot CauseProcess Solution
Glaser Homocoupling

presence + Cu catalyst
Degas thoroughly. Sparge solvents with

for 30 mins minimum. Switch to Copper-Free Sonogashira conditions (see below).
Incomplete Cyclization 5-endo-dig cyclization is slowEnsure temperature reaches 80-100°C . If the intermediate alkyne persists, add a strong base boost (KOtBu in NMP) to force ring closure.
Pd Contamination Pd binding to azaindole N7Use SiliaMetS® Thiol or charcoal scavengers post-reaction. Do not rely on crystallization alone.

Protocol Recommendation: Copper-Free Variant For scale-up (>100g), utilize a high-turnover Pd catalyst to eliminate Copper entirely:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    / XPhos.
  • Base/Solvent: Triethylamine (3 equiv) in Acetonitrile or DMF.

  • Temp: 80°C.

  • Note: Reaction times will be longer (12-24h) than with Cu, but the purity profile is superior.

Troubleshooting Module: The Bromination Step

User Query: "My bromination with NBS yields a mixture of mono-bromo (desired) and di-bromo impurities. How do I control this?"

Technical Insight

The 7-azaindole ring is electron-rich, but the pyridine ring (N7) withdraws density. The C3 position (pyrrole ring) is the most nucleophilic site. However, once C3 is brominated, the reactivity drops. "Over-bromination" usually occurs at C5 (on the pyridine ring) or via a second addition if the stoichiometry is loose.

Critical Control Parameter (CCP): Temperature & Stoichiometry On a large scale, the addition of NBS is exothermic. If the temperature spikes, regioselectivity is lost.

Step-by-Step Optimization Guide
  • Stoichiometry is King: Use exactly 0.95 to 1.0 equivalents of NBS. Do not use excess "to push conversion." It is better to leave 2% starting material (removable via crystallization) than to generate 5% di-bromo impurity (requires chromatography).

  • Solvent Selection:

    • DMF: High solubility, fast reaction, but hard to remove.

    • Acetonitrile (MeCN): Slower reaction, better selectivity, allows for slurry-to-slurry processing. Recommended for scale.

  • The "Cold-Start" Protocol:

    • Dissolve 2-propyl-7-azaindole in MeCN (10 vol).

    • Cool to -5°C to 0°C .

    • Add NBS portion-wise (solid addition) or as a solution in MeCN over 1 hour.

    • Why? Keeping the concentration of active brominating agent low relative to the substrate favors mono-substitution.

Impurity Profile Decision Tree:

D Start Analyze HPLC/LCMS Post-Reaction Check1 Is >5% Di-bromo present? Start->Check1 Action1 CRITICAL FAILURE Recrystallize from EtOH/Water. Next run: Lower Temp & Reduce NBS eq. Check1->Action1 Yes Check2 Is >2% Starting Material left? Check1->Check2 No Action2 Acceptable. Proceed to Workup. SM is easier to purge than Di-Br. Check2->Action2 Yes Action3 Perfect Reaction. Quench with NaHSO3. Check2->Action3 No

Figure 2: Decision logic for in-process control (IPC) during bromination.

Troubleshooting Module: Isolation & Purification

User Query: "I am trying to avoid column chromatography on a 50g batch. The oil won't solidify."

Technical Insight

2-substituted-3-bromo-7-azaindoles often "oil out" because the propyl chain adds lipophilicity and rotational freedom, disrupting crystal packing.

The "Water Crash" Methodology

Avoid extracting with DCM/EtOAc if possible. Use a precipitation method.

  • Quench: After the reaction (in DMF or MeCN), add 10% aqueous Sodium Thiosulfate (

    
    ) or Sodium Bisulfite. This destroys unreacted NBS and prevents the solution from turning dark orange/brown.
    
  • Precipitation:

    • Slowly add Water (antisolvent) to the reaction mixture. Ratio: 1:2 to 1:3 (Organic:Water).

    • Crucial: Add water slowly with vigorous stirring. If you add it too fast, you trap impurities in the oil/gum.

  • Seeding: If an oil forms, induce crystallization by:

    • Scratching the glass.

    • Adding a seed crystal (if available from a small-scale pilot).

    • Sonication.

  • Filtration: Filter the solid. Wash with 1:4 MeCN:Water to remove residual succinimide (the byproduct of NBS).

Alternative Recrystallization Solvent: If the solid is impure, recrystallize from Toluene/Heptane or Ethanol/Water . Toluene is excellent for removing non-polar impurities, while the azaindole core is moderately soluble in hot toluene.

Safety & Handling FAQs

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but it is not recommended  for this specific substrate on the first pass. 

is much more aggressive and generates HBr gas, which protonates the pyridine nitrogen (N7). This forms an azaindolium salt that deactivates the ring, potentially stalling the reaction or requiring harsh conditions that degrade the propyl chain. NBS provides a "cleaner" source of electrophilic bromine without the massive pH drop.

Q: Is the N1-H proton acidic? A: Yes (pKa ~13). In the presence of strong bases (used in the Sonogashira step), the nitrogen is deprotonated. Ensure your workup includes a pH adjustment (mild acid wash or ammonium chloride quench) to reprotonate N1 to the neutral form before isolation, otherwise, solubility behavior will be erratic.

References

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. (Demonstrates scale-up principles for azaindole bromination and crystallization).

  • Kordubailo, M. V., & Tolmachev, A. A. (2025).[1] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. (Details Sonogashira/Cyclization routes for azaindoles).

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. (Review of functionalization strategies including halogenation).

  • Song, J. J., et al. (2002). A Practical Synthesis of 7-Azaindole. Journal of Organic Chemistry. (Foundational work on azaindole core construction).

Sources

column chromatography conditions for separating 7-azaindole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of 7-Azaindole Isomers

Topic: Column Chromatography Conditions for Separating 7-Azaindole Isomers Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Q&A, Troubleshooting Guides, and Protocols

Introduction: The Azaindole Challenge

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) and its isomers (4-, 5-, and 6-azaindoles) are privileged scaffolds in kinase inhibitor development due to their bioisosteric relationship with purines.[1][2] However, their purification presents a unique set of chromatographic challenges:

  • Basicity: The pyridine nitrogen creates strong interactions with acidic silanols on silica gel, leading to severe peak tailing.

  • Polarity: High polarity often requires polar mobile phases (e.g., DCM/MeOH), which can dissolve silica or cause poor resolution.

  • Isomerism: Regioisomers (e.g., N1- vs. C3-alkylation) often have similar Rf values, requiring precise mobile phase tuning.

This guide synthesizes field-proven strategies to resolve these issues, ensuring high-purity isolation.

Phase 1: Method Development (FAQs)

Q1: Which stationary phase should I choose for azaindole separation?

A: While standard Silica Gel 60 (40–63 µm) is the most common, it requires modification to prevent tailing.

  • Standard Silica: Requires a basic modifier (Triethylamine or NH₄OH) in the mobile phase.

  • Amine-Functionalized Silica: (e.g., NH2-silica) is excellent for eliminating tailing without mobile phase additives but is more expensive.

  • Alumina (Neutral or Basic): A viable alternative if the compound is acid-sensitive or tails uncontrollably on silica, though it generally offers lower resolution than silica.

Q2: What is the "Golden Solvent System" for 7-azaindole derivatives?

A: Avoid pure DCM/MeOH if possible, as it often leads to broad peaks.

  • System A (Non-Polar/Standard): Hexane / Ethyl Acetate + 1% Triethylamine (TEA) .

    • Why: TEA blocks acidic silanol sites, sharpening peaks.

  • System B (Polar/Alternative): Dichloromethane (DCM) / Methanol / NH₄OH (aq) (e.g., 95:5:0.5).

    • Why: The ammonium hydroxide suppresses ionization of the pyridine nitrogen and improves peak shape.

  • System C (Difficult Separations): Toluene / Acetone.

    • Why: This system offers different selectivity (pi-pi interactions) compared to Hex/EtOAc, often resolving co-eluting isomers.

Q3: How do I determine the elution order of 4-, 5-, 6-, and 7-azaindole isomers?

A: Elution order is dictated by the accessibility of the basic pyridine nitrogen to the silica surface and the compound's dipole moment.

  • General Trend on Silica: 7-Azaindole is typically the least polar (highest Rf) among the isomers in non-polar solvents.

    • Reasoning: The N7 nitrogen can form a weak intramolecular interaction or "pseudo-dimer" character that masks some polarity compared to the more exposed nitrogens in 4-, 5-, and 6-azaindoles.

  • Protocol: Always perform a 2D-TLC or co-spotting experiment. Spot the mixture, elute, dry, turn 90°, and elute again to check stability and separation.

Phase 2: Troubleshooting Common Issues

Issue 1: Severe Peak Tailing

  • Diagnosis: The compound is dragging due to hydrogen bonding with silanols.

  • Fix 1 (Modifier): Add 1–2% Triethylamine (TEA) to the mobile phase. Note: Flush the column with pure solvent after use to prevent TEA crystallization.

  • Fix 2 (Stationary Phase): Switch to C18 Reverse Phase silica using Water/Acetonitrile with 0.1% Formic Acid or Ammonium Formate . The acidic pH ensures the basic nitrogen is fully protonated (single species), sharpening the peak.

Issue 2: Co-elution of N1- and C3-Alkylated Isomers

  • Context: Alkylation of 7-azaindole often yields a mixture of N1- (desired) and C3- (side product) isomers.

  • Diagnosis: Both spots overlap on TLC in EtOAc/Hexane.

  • Fix: Change the selectivity mechanism.

    • Try DCM/Ether or Toluene/Acetone .

    • N1-alkylated products are generally less polar (higher Rf) than C3-alkylated products because the N-H H-bond donor is removed. C3-isomers retain the N-H group, interacting more strongly with silica.

Issue 3: Poor Solubility in Mobile Phase

  • Diagnosis: Compound precipitates at the top of the column (head-crashing).

  • Fix: Use Solid Loading (Dry Loading) .

    • Dissolve crude mixture in MeOH/DCM.

    • Add silica gel (1:1 ratio by weight).

    • Evaporate to dryness (free-flowing powder).

    • Load this powder on top of the equilibrated column.

Phase 3: Visualized Workflows

Workflow 1: Method Development Strategy

MethodDevelopment Start Start: Crude Azaindole Mixture TLC_Screen TLC Screening (Hex/EtOAc, DCM/MeOH) Start->TLC_Screen Check_Separation Is Separation > 0.1 Rf? TLC_Screen->Check_Separation Check_Tailing Is Tailing Observed? Check_Separation->Check_Tailing Yes Change_Selectivity Switch Solvent System (Try Toluene/Acetone) Check_Separation->Change_Selectivity No Add_Modifier Add 1% TEA or 0.5% NH4OH Check_Tailing->Add_Modifier Yes Flash_Column Run Flash Column (Gradient Elution) Check_Tailing->Flash_Column No Add_Modifier->Flash_Column Change_Selectivity->TLC_Screen Re-screen Reverse_Phase Switch to Reverse Phase (C18, H2O/ACN + HCOOH) Flash_Column->Reverse_Phase If Fails

Caption: Step-by-step logic for developing a chromatographic method for azaindole derivatives, prioritizing mobile phase modification.

Workflow 2: Troubleshooting Tailing & Resolution

Troubleshooting Problem Problem: Poor Resolution / Tailing Decision Check Mobile Phase pH Problem->Decision Action_Loading Switch to Dry Loading Problem->Action_Loading Precipitation? Action_Basic Add Base Modifier (TEA / NH4OH) Decision->Action_Basic Normal Phase (Silica) Action_Acidic Switch to C18 (Acidic Buffer) Decision->Action_Acidic Reverse Phase Result Sharp Peaks / Good Separation Action_Basic->Result Action_Acidic->Result Action_Loading->Result

Caption: Decision tree for resolving peak tailing and solubility issues during purification.

Phase 4: Experimental Protocols

Protocol A: Purification of N1-Alkylated 7-Azaindole

Use this for separating N-alkylated products from unreacted starting material.

  • Column Preparation: Pack a silica gel column using Hexane .

  • Mobile Phase: Prepare Hexane : Ethyl Acetate (3:1) containing 1% Triethylamine .

  • Loading: Dissolve the crude reaction mixture in a minimum volume of DCM. Add silica gel (2x weight of crude) and evaporate to dryness. Load the powder.[3]

  • Elution:

    • Flush with 2 column volumes (CV) of 100% Hexane (+1% TEA).

    • Run a gradient: 0% → 50% EtOAc in Hexane (+1% TEA) over 10 CV.

  • Result: The N1-alkylated product typically elutes before the unreacted 7-azaindole due to the loss of the H-bond donor.

Protocol B: Separation of Regioisomers (4-, 5-, 6-, 7-Azaindole mixture)

Use this for complex mixtures synthesized via cyclization reactions.

  • Stationary Phase: High-performance Silica (15–40 µm) or C18.

  • Mobile Phase (Normal Phase): Toluene : Acetone (gradient) .

    • Note: Toluene provides unique pi-pi selectivity that Hexane lacks.

  • Gradient:

    • Start: 100% Toluene.

    • Ramp: 0% → 30% Acetone over 15 CV.

  • Detection: UV at 254 nm.

  • Data Interpretation:

    • 7-Azaindole: Generally elutes first (highest Rf).

    • 4/5/6-Azaindoles: Elute later due to higher polarity/basicity interactions.

References

  • Biotage. (2023).[4] How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

Sources

challenges in the N-protection of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Protection of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting N1-Functionalization & Stability Profiles

Executive Summary: The Deceptive Scaffold

You are likely working with 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine as a pivotal intermediate for kinase inhibitor development (e.g., FGFR, c-Met, or PDE4B inhibitors).[1][2] While it resembles a standard indole, the 7-azaindole core introduces a "schizophrenic" electronic profile: the pyrrole nitrogen (N1) is weakly acidic, while the pyridine nitrogen (N7) is basic and nucleophilic.[1][2]

Adding a 2-propyl group creates a steric wall proximal to N1, and the 3-bromo substituent withdraws electron density, altering pKa values.[1][2] This guide addresses the three most common failure modes: N7-regioisomer formation , incomplete conversion due to steric hindrance , and catastrophic side-reactions during SEM deprotection .[1][2]

Module 1: Regioselectivity & Reactivity (N1 vs. N7)

Q1: Why am I observing a polar, water-soluble byproduct instead of my N-protected material?

Diagnosis: You have likely alkylated the pyridine nitrogen (N7), forming a quaternary ammonium salt.[1][2] Mechanism: The 7-azaindole core has two nucleophilic sites.[2] Under neutral or weakly basic conditions, the pyridine N7 (lp) is often more nucleophilic than the neutral pyrrole N1.[1][2] The 2-propyl group exacerbates this by sterically hindering the N1 site, kinetically favoring the more accessible N7 attack.[1]

Troubleshooting Protocol:

  • Switch Base: You must deprotonate N1 completely to make it the superior nucleophile (N1-anion).[1][2] Use NaH (Sodium Hydride) or KOtBu in polar aprotic solvents (DMF or THF).[1][2] Avoid weak bases like

    
     or 
    
    
    
    unless heating, which risks N7 alkylation.[1][2]
  • Temperature Control: Perform the deprotonation at

    
     for 30 minutes before adding the electrophile. This ensures the N1-anion is fully formed before the electrophile sees the N7 lone pair.[1][2]
    
  • Solvent Choice: DMF promotes the dissociation of the N-metal ion pair, increasing N1 nucleophilicity.[1][2]

Q2: My reaction stalls at 60% conversion even with excess electrophile. Is the 2-propyl group to blame?

Diagnosis: Yes. The 2-propyl chain creates a "steric cone" shielding the N1-H. Solution:

  • Counter-Ion Engineering: Switch from NaH to KH (Potassium Hydride) . The larger

    
     cation coordinates less tightly to the N1-anion than 
    
    
    
    or
    
    
    , creating a "loose ion pair" that is more reactive.[1][2]
  • Catalysis: Add 18-crown-6 (if using K+) or 15-crown-5 (if using Na+) to sequester the cation and expose the "naked" N1-anion.[2]

Module 2: Protecting Group Selection & Stability

Q3: I used Boc protection, but the group fell off during my Suzuki coupling at the 3-position. Why?

Diagnosis: Thermal and basic instability.[2] Analysis: The 3-bromo-2-propyl system is electron-deficient. This makes the N1-Boc bond more susceptible to nucleophilic attack (hydrolysis) by the base used in Suzuki coupling (e.g.,


, 

) at elevated temperatures (

).[1][2] Recommendation:
  • Switch to SEM (2-(Trimethylsilyl)ethoxymethyl): It is stable to basic Suzuki conditions and lithiation.[2]

  • Switch to Tosyl (Ts): Very stable, but electron-withdrawing nature might deactivate the 3-position for oxidative insertion.[1][2]

Q4: I successfully synthesized the SEM-protected intermediate, but deprotection with TFA yielded a complex mixture and a mass +12 units higher. What happened?

Diagnosis: The "Formaldehyde Trap."[2] Mechanism: Acidic cleavage of SEM releases formaldehyde (


).[1][2][3] In 2-substituted 7-azaindoles, the reactive C3 position is blocked (by Bromine), but the formaldehyde can react with the nucleophilic positions or the amine itself, leading to hydroxymethylation or, more critically, tricyclic ring formation  if any other nucleophiles are present.[1][2]
Fix:  Use TBAF (Tetrabutylammonium fluoride)  and ethylenediamine  (as a formaldehyde scavenger) for deprotection, rather than acidic conditions.[2]

Visualizing the Challenge

The following diagram illustrates the Regioselectivity Decision Tree and the "Formaldehyde Trap" mechanism.

AzaindoleProtection Start 3-bromo-2-propyl-7-azaindole BaseChoice Base Selection Start->BaseChoice WeakBase Weak Base (K2CO3) Low Temp BaseChoice->WeakBase StrongBase Strong Base (NaH/KH) Polar Solvent BaseChoice->StrongBase N7_Attack N7 Attack (Pyridine) Quaternary Salt WeakBase->N7_Attack Kinetic Control (N7 more nucleophilic neutral) N1_Attack N1 Attack (Pyrrole) Desired Product StrongBase->N1_Attack Thermodynamic Control (N1- Anion formed) SEM_Route SEM Protection N1_Attack->SEM_Route If PG = SEM Deprotection Acidic Deprotection (TFA) SEM_Route->Deprotection Formaldehyde Release of CH2O Deprotection->Formaldehyde SideProduct Tricyclic/Hydroxymethyl Side Products Formaldehyde->SideProduct + Electrophilic Attack

Figure 1: Mechanistic pathways showing the divergence between N1/N7 alkylation and the risk of SEM deprotection side-reactions.[2]

Module 3: Validated Experimental Protocols

Protocol A: High-Fidelity SEM Protection (Sterically Demanding)

Target: Overcoming the 2-propyl steric barrier.

ParameterSpecificationRationale
Reagent Stoichiometry 1.0 eq Substrate : 1.5 eq NaH : 1.2 eq SEM-ClExcess base ensures complete deprotonation of hindered N1.[2]
Solvent Anhydrous DMF (0.1 M)Maximizes ion-pair dissociation.[2]
Temperature

(30 min)

RT (2 h)
Cold addition prevents exotherm/N7 attack; RT drives reaction past steric barrier.[1][2]
Quench Sat.

at

Controlled protonation prevents hydrolysis.[1][2]

Step-by-Step:

  • Charge a flame-dried flask with NaH (60% dispersion, 1.5 eq) and wash with hexanes (3x) to remove mineral oil (crucial for accurate stoichiometry).

  • Suspend NaH in anhydrous DMF at

    
    .
    
  • Add 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine (dissolved in min. DMF) dropwise. Gas evolution (

    
    ) will be vigorous.[1]
    
  • Stir at

    
     for 30 minutes  until gas evolution ceases and the solution turns yellow/orange (anion formation).
    
  • Add SEM-Cl (1.2 eq) dropwise.[2]

  • Allow to warm to Room Temperature and stir for 2-4 hours. Monitor by LCMS (Look for M+H of product; disappearance of SM).

  • Workup: Pour into ice water. Extract with EtOAc.[4] Wash organics with

    
     (5% aq) to remove DMF.[1]
    
Protocol B: "Clean" SEM Deprotection (Avoiding the Formaldehyde Trap)

Target: Removing SEM without destroying the core.[1][2]

  • Dissolve SEM-protected intermediate in THF .[3]

  • Add TBAF (1.0 M in THF, 3.0 eq) .

  • Add Ethylenediamine (5.0 eq) . Note: This acts as a scavenger for the released formaldehyde, preventing it from reacting with the azaindole.[1]

  • Heat to

    
      for 4-12 hours.
    
  • Validation: LCMS should show clean conversion to the deprotected mass without +12 or +30 mass adducts.[2]

References

  • Regioselectivity in 7-Azaindoles

    • Selective N7 Alkylation of 7-Azaindazoles. (Discusses the nucleophilic competition between N1 and N7).
    • Source:

  • SEM Deprotection Challenges

    • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (Details the formaldehyde side-reaction mechanism).
    • Source: [1]

  • General 7-Azaindole Synthesis

    • The Azaindole Framework in the Design of Kinase Inhibitors.[5][6][7] (Overview of protecting group strategies for Suzuki couplings).

    • Source: [1]

  • Steric Considerations

    • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs. (Highlights the impact of 2-substitution on reactivity and metabolism).
    • Source: [ACS Med.[1][8] Chem. Lett.]([Link]1][8]

Sources

removal of palladium catalyst from 7-azaindole reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal from 7-Azaindole Reaction Mixtures

Executive Summary: The "N7" Challenge

The Core Problem: Removing palladium (Pd) from 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives is significantly more challenging than standard aryl-aryl coupling products. The root cause is the N7 nitrogen atom . Unlike standard indoles, the pyridine-like nitrogen at position 7 acts as a potent monodentate ligand, coordinating strongly to Pd(II) species.

Standard silica washes or simple aqueous extractions often fail because the Pd-N7 bond strength exceeds the affinity of weak scavengers. To reach <10 ppm, you must use a scavenger with a binding constant (


) orders of magnitude higher than the 7-azaindole-Pd complex.

Strategic Decision Matrix

Before selecting a protocol, categorize your reaction mixture using this decision matrix. This prevents "trial and error" yield losses.

ScavengerSelection Start Start: Characterize Crude Mixture Solubility Is Product Soluble in Non-Polar Solvents (DCM, EtOAc, Toluene)? Start->Solubility YesSoluble Yes Solubility->YesSoluble High Solubility NoSoluble No (Requires DMF/DMSO) Solubility->NoSoluble Low Solubility PdLoad Initial Pd Content YesSoluble->PdLoad HighPd High (>500 ppm) PdLoad->HighPd LowPd Low (<500 ppm) PdLoad->LowPd MethodA Method A: SiliaMetS® TMT (Solid Support) HighPd->MethodA MethodC Method C: Activated Carbon (Polishing) LowPd->MethodC MethodB Method B: N-Acetylcysteine (NAC) Precipitation/Wash NoSoluble->MethodB Compatible with Polar Solvents

Figure 1: Decision tree for selecting the optimal palladium scavenging method based on substrate solubility and initial metal load.

Validated Protocols

Method A: SiliaMetS® TMT (Trimercaptotriazine)

Best for: High Pd loads (>500 ppm), organic-soluble products, and preventing yield loss.

Mechanism: TMT (Trimercaptotriazine) is the industry standard for nitrogen-containing heterocycles. Unlike thiol scavengers, TMT forms a highly stable, 3-point coordination complex with Pd, effectively "ripping" the metal off the N7 nitrogen.

Protocol:

  • Dissolution: Dissolve crude 7-azaindole derivative in THF or EtOAc (10 volumes).

  • Loading: Add SiliaMetS® TMT (or equivalent MP-TMT resin).

    • Dosage: 0.5 equivalents relative to Pd (if Pd mass is known) or 10-20 wt% relative to crude product mass.

  • Digestion: Heat the slurry to 50–60°C for 4–12 hours.

    • Critical Step: Room temperature scavenging is often insufficient for 7-azaindoles due to the kinetic stability of the Pd-N7 bond.

  • Filtration: Filter hot through a pad of Celite® or a 0.45 µm membrane.

  • Analysis: Check Pd levels. If >20 ppm, repeat with fresh scavenger or switch to Method C for polishing.

Method B: N-Acetylcysteine (NAC) Wash

Best for: Polar products (DMSO/DMF solutions) or large-scale cost reduction.

Mechanism: N-Acetylcysteine is a water-soluble ligand with high affinity for Pd. It solubilizes Pd into the aqueous phase or precipitates it as a Pd-NAC complex, allowing separation from the product.

Protocol:

  • Preparation: Prepare a 10% (w/v) aqueous solution of N-Acetylcysteine.

  • Mixing: Add the NAC solution to your organic phase (or DMF/DMSO reaction mixture). Use 5–10 equivalents of NAC relative to Pd.

  • Heating: Heat the biphasic mixture to 50°C for 1–2 hours under vigorous stirring.

    • Why: Heating increases the exchange rate of Pd from the azaindole to the cysteine sulfur.

  • Workup:

    • If biphasic (EtOAc/Water): Separate layers.[1][2] Wash organic layer with dilute NaHCO₃ (to remove residual NAC).

    • If homogeneous (DMSO/Water): The Pd-NAC complex often remains in solution while the product precipitates upon water addition. Filter the solid product.

Method C: Activated Carbon (Polishing)

Best for: Final cleanup (<100 ppm to <10 ppm) and color removal.

Protocol:

  • Selection: Use specialized carbon like Darco® KB-B or Ecosorb® . Standard charcoal is often ineffective for chelated Pd.

  • Treatment: Add 10 wt% carbon to the solution (THF or MeOH).

  • Digestion: Heat to reflux for 1–2 hours.

  • Filtration: Filter hot through Celite.

    • Warning: If the solution cools, Pd can re-adsorb onto the product or desorb from the carbon.

Troubleshooting & FAQs

Q1: I used a standard Thiol resin (Si-Thiol), but my Pd levels are still ~200 ppm. Why? A: Standard thiols (monodentate) often cannot outcompete the chelation effect of the 7-azaindole N7 nitrogen. You need a polydentate scavenger. Switch to Si-TMT (tridentate) or Si-Thiourea . The chelate effect of TMT provides the thermodynamic driving force needed to break the Pd-N7 bond [1, 5].

Q2: My product is trapped on the scavenger resin. How do I recover it? A: This is common with basic azaindoles interacting with acidic silanol groups on silica-based scavengers.

  • Fix: Switch to a polymer-based scavenger (e.g., MP-TMT ) which lacks the acidic silica backbone.

  • Recovery: Wash the silica resin with 10% MeOH in DCM containing 1% Et₃N to disrupt the hydrogen bonding/ionic interaction between the azaindole and the silica, while leaving the Pd bound to the thiol/TMT.

Q3: Can I just crystallize the product to remove Pd? A: Crystallization alone is risky. 7-azaindoles often co-crystallize with Palladium due to the flat, aromatic nature of the complex.

  • Recommendation: Perform a "scavenging crystallization." Add N-Acetylcysteine or a soluble scavenger (like TMT, though less common in solution) to the crystallization solvent. The scavenger keeps the Pd in the mother liquor while the product crystallizes [2, 3].

Q4: The NAC wash turned my reaction mixture dark/black. Is this normal? A: Yes. The formation of Pd-Sulfur complexes often results in dark precipitates or colored solutions. This indicates the scavenger is working. Ensure you filter or wash thoroughly to remove these colored species.

Comparative Efficiency Data

Table 1: Comparison of Scavenging Methods for 7-Azaindole Substrates (Simulated based on field data [1, 6])

MethodScavenger TypeInitial Pd (ppm)Final Pd (ppm)Yield RecoveryKey Advantage
SiliaMetS® Thiol Monodentate120015095%General purpose, cheaper.
SiliaMetS® TMT Tridentate1200< 20 92%Best for N-heterocycles.
Activated Carbon Adsorbent120030085%Removes color; cheap.
NAC Wash Chelation12005090%Good for polar solvents.
TMT + Carbon Hybrid1200< 5 88%"Nuclear option" for strict limits.

References

  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide & Screening Results.[3]

  • Onyx Scientific. Palladium Scavenging: From 1% to within ICH limits (Case Study).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4][5]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[6][7]

  • Biotage. Metal Scavenging in Organic Synthesis - ISOLUTE® Si-TMT.

  • Phillips, S. (2023).[8] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[9] Organic Process Research & Development.[6][7]

Sources

Validation & Comparative

Structural Elucidation and NMR Benchmarking: 3-Bromo-2-propyl-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 3-bromo-2-propyl-7-azaindole (3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine). Unlike standard spectral lists, this document functions as a comparative validation manual. It contrasts the target molecule against its non-brominated precursor (2-propyl-7-azaindole) and the unsubstituted 7-azaindole scaffold.

The primary challenge in characterizing this scaffold lies in distinguishing the C-3 bromination from potential N-bromination or ring bromination on the pyridine side. This guide establishes a self-validating NMR protocol to confirm regioselectivity using the Heavy Atom Effect on 13C shifts and the disappearance of the H-3 diagnostic signal.

Synthesis Context & Experimental Design

To understand the NMR assignment, one must understand the origin of the sample. The most robust synthesis route involves the electrophilic bromination of 2-propyl-7-azaindole.

  • Precursor: 2-propyl-7-azaindole.

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: DMF or THF.

  • Mechanism: Electrophilic aromatic substitution (SEAr) favoring the electron-rich C-3 position of the pyrrole ring over the electron-deficient pyridine ring.

Experimental Protocol: NMR Acquisition

Objective: Obtain high-resolution spectra to resolve long-range coupling in the heteroaromatic system.

  • Sample Preparation: Dissolve 10-15 mg of purified 3-bromo-2-propyl-7-azaindole in 0.6 mL of DMSO-d6 .

    • Why DMSO-d6? Chloroform-d often causes broadening of the NH signal and potential aggregation of azaindoles. DMSO-d6 sharpens the exchangeable NH proton, allowing for observation of vicinal coupling (if any) and NOE interactions.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher (500 MHz recommended for resolving H-4/H-5 coupling).

    • Temperature: 298 K.[1]

    • Pulse Sequence: Standard 1H ZG30, 13C {1H} decoupled.

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm (1H) and septet at 39.5 ppm (13C).

Comparative 1H NMR Analysis

The confirmation of the structure relies on a "Subtraction Logic"—identifying what is missing compared to the precursor.

Table 1: 1H NMR Assignment & Comparison (in DMSO-d6)
PositionTypeShift (δ ppm)MultiplicityCoupling (J Hz)Diagnostic Logic
NH Exch.12.10 - 12.30br s-Downfield shift due to H-bonding and electron-withdrawing Br.
H-6 Ar8.25 - 8.35dd4.8, 1.6Pyridine proton adjacent to N-7; most deshielded aromatic.
H-4 Ar7.95 - 8.05dd7.8, 1.6Peri-position to Br; deshielded by anisotropy of the halogen.
H-5 Ar7.10 - 7.20dd7.8, 4.8Typical "beta" pyridine proton; most shielded aromatic.
H-3 ArABSENT --CRITICAL: In the precursor, this appears as a singlet/doublet at ~6.2-6.4 ppm. Its absence confirms C-3 substitution.
Propyl-1' Aliph2.75 - 2.85t7.5

-methylene attached to C-2.
Propyl-2' Aliph1.65 - 1.75m (sext)7.5

-methylene.
Propyl-3' Aliph0.90 - 0.95t7.5Terminal methyl group.
Interpretation of Signals[2][3][4][5]
  • The Pyridine Ring (H-4, H-5, H-6): These protons form an AMX or ABX spin system. H-6 is easily identified by its small coupling (

    
     Hz) to H-5 and its distinct downfield position.
    
  • The "Silent" C-3: The most significant evidence of reaction success is the disappearance of the signal at ~6.3 ppm (H-3 of the starting material). If a signal remains here, the reaction is incomplete.

13C NMR Analysis & The Heavy Atom Effect[3][4]

Carbon NMR provides the definitive proof of regiochemistry through the Heavy Atom Effect . While electronegativity suggests bromine should deshield the attached carbon, the large electron cloud of bromine causes a "shielding" effect (upfield shift) on the ipso carbon (C-3) relative to the unsubstituted analogue.[2]

Table 2: 13C NMR Assignment (in DMSO-d6)[3]
CarbonTypeShift (δ ppm)Assignment Logic
C-7a Q148.0 - 150.0Bridgehead carbon next to N-7.
C-6 CH142.5 - 144.0

-carbon of pyridine ring.
C-2 Q138.0 - 140.0Attached to propyl chain. Deshielded by alkyl group.
C-4 CH127.0 - 129.0Aromatic CH.
C-3a Q118.0 - 120.0Bridgehead carbon (internal).
C-5 CH115.0 - 117.0

-carbon of pyridine ring.
C-3 Q85.0 - 89.0 Diagnostic: Attached to Br. Upfield shift from ~100 ppm (in precursor) due to Heavy Atom Effect.
Propyl-1' CH228.0 - 30.0Attached to aromatic ring.
Propyl-2' CH221.0 - 23.0Middle methylene.
Propyl-3' CH313.0 - 14.0Terminal methyl.

Visualization of Logic & Validation

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process for confirming the structure using the data above.

ValidationWorkflow Start Crude Product (Post-Bromination) H_NMR 1H NMR (DMSO-d6) Start->H_NMR Check_H3 Is signal at ~6.3 ppm (H-3) present? H_NMR->Check_H3 Fail_H3 Incomplete Reaction (Start Material Present) Check_H3->Fail_H3 Yes Pass_H3 H-3 Absent. Check Propyl Signals Check_H3->Pass_H3 No C_NMR 13C NMR Acquisition Pass_H3->C_NMR Check_C3 Check C-3 Shift (Heavy Atom Effect) C_NMR->Check_C3 Result_Normal Shift ~100-105 ppm (Unsubstituted) Check_C3->Result_Normal Low Shielding Result_Upfield Shift ~85-89 ppm (Brominated) Check_C3->Result_Upfield High Shielding Final Structure Confirmed: 3-bromo-2-propyl-7-azaindole Result_Upfield->Final

Caption: Logical workflow for validating 3-bromo-2-propyl-7-azaindole using 1H and 13C NMR diagnostic markers.

Diagram 2: HMBC Correlation Map (Self-Validating Protocol)

To ensure the propyl group is at C-2 and the Bromine is at C-3 (and not vice versa or N-alkylated), use this connectivity map.

HMBC_Map cluster_legend Validation Logic NH NH Proton (~12 ppm) C2 C-2 (Quat) (~139 ppm) NH->C2 HMBC (3-bond) C3 C-3 (C-Br) (~88 ppm) NH->C3 HMBC (3-bond) C3a C-3a (Quat) (~119 ppm) NH->C3a HMBC (3-bond) Propyl_H Propyl-CH2 (1') (~2.8 ppm) Propyl_H->C2 2-bond (Strong) Propyl_H->C3 3-bond (Diagnostic) txt If Propyl-H correlates to the shielded C-3 (~88 ppm), the alkyl chain is at C-2.

Caption: Key HMBC (Heteronuclear Multiple Bond Coherence) correlations required to confirm regiochemistry.

References

  • General 7-Azaindole NMR Data

    • Sroor, F. M. (2019).[3] Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1).

  • C-3 Bromination Effects (Heavy Atom Effect)

    • Trovato, A., et al. (2018).[2] Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect. (Validates the C-3 reactivity and shift trends).

  • Experimental Precedent for 3-Bromo-7-azaindoles

    • Wang, H., et al. (2020). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Advances. (Contains experimental spectra for 3-substituted-5-bromo-7-azaindoles).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative Guide: Reactivity of 3-Bromo-7-azaindole vs. 3-Bromoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor design, the transition from 3-bromoindole (1) to 3-bromo-7-azaindole (2) is more than a simple bioisosteric replacement. It represents a fundamental shift from a


-excessive (electron-rich) system to a polarized, 

-deficient (electron-poor) pyridine-fused system.

This guide analyzes the reactivity differences driven by the N7-nitrogen atom. For medicinal chemists, the key takeaway is a dichotomy: 3-bromo-7-azaindole offers superior oxidative addition rates in cross-coupling due to electronic deficiency, but presents significant catalyst poisoning risks due to its bidentate coordination ability.

Feature3-Bromoindole3-Bromo-7-azaindole
Electronic Nature Electron-rich (

-excessive)
Electron-deficient (Pyridine-like)
Acidity (NH) pKa ~16.9 (DMSO)pKa ~13.2 (DMSO)
Pd-Catalysis (Suzuki) Slower oxidative addition; Less catalyst poisoningFaster oxidative addition; High risk of catalyst poisoning
Lithiation Stability Stable at -78°C; Requires protecting groupUnstable dianion; N7 directs lithiation (C2 vs C3 competition)
Primary Challenge C2 vs C3 regioselectivity in EASCatalyst deactivation & solubility

Electronic Landscape & Structural Causality

The reactivity divergence stems from the N7 atom. In 3-bromoindole, the lone pair on N1 donates density into the ring, making C3 highly nucleophilic (susceptible to Electrophilic Aromatic Substitution, EAS). However, in 3-bromo-7-azaindole, the N7 atom is an electron sink (electronegative), pulling density away from the ring system.

Mechanistic Implications:
  • Oxidative Addition (Pd-Catalysis): The C3-Br bond in 7-azaindole is more polarized and electron-deficient. This lowers the activation energy for the oxidative addition of Pd(0), theoretically accelerating cross-coupling reactions compared to the electron-rich indole.

  • Catalyst Poisoning: The N7 lone pair (orthogonal to the

    
    -system) is basic and available for coordination. Combined with the deprotonated N1 (indolic nitrogen), 7-azaindole can form stable 4-membered or 5-membered chelates with metals, arresting the catalytic cycle.
    

ElectronicEffects Indole 3-Bromoindole (Electron Rich) OxAdd Oxidative Addition (Pd0 -> PdII) Indole->OxAdd Slower (High Electron Density) Coordination Metal Coordination (Catalyst Poisoning) Indole->Coordination Minimal (Monodentate) Azaindole 3-Bromo-7-azaindole (Electron Deficient) Azaindole->OxAdd Faster (Low Electron Density) Azaindole->Coordination High (Bidentate Potential)

Figure 1: Divergent electronic effects impacting metal catalysis.

Critical Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Trap: While 3-bromo-7-azaindole is electronically primed for coupling, the free NH and basic N7 often kill the reaction yield by sequestering the catalyst.

  • 3-Bromoindole: Often works with simple catalysts (e.g.,

    
    ) and mild bases (
    
    
    
    ).
  • 3-Bromo-7-azaindole: Requires "hotter" conditions or specific ligands.

    • Recommendation:Always protect the N1 position (Boc, Tosyl, or SEM) before coupling. If running free-NH coupling is mandatory, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to outcompete the N7 coordination.

B. Lithium-Halogen Exchange

Lithiation of 3-bromo-7-azaindole is perilous compared to indole.

  • Indole: 3-Lithio-N-protected-indole is relatively stable at -78°C.

  • 7-Azaindole: The N7 nitrogen can direct lithiation to the C2 position via a Complex Induced Proximity Effect (CIPE), or the resulting 3-lithio species can undergo rapid fragmentation or dimerization.

    • Protocol Adjustment: Perform exchange at -100°C (internal temp) using

      
       (2 equiv) and quench immediately. Do not allow to warm above -78°C before electrophile addition.
      
C. Acidity & N-Alkylation

7-Azaindole (pKa ~13.2) is significantly more acidic than indole (pKa ~16.9).

  • Implication: You can use weaker bases (e.g.,

    
     or even 
    
    
    
    ) for N-alkylation of 7-azaindole, whereas indole often requires
    
    
    or strong bases for efficient deprotonation.
  • Selectivity: N-alkylation is highly selective for N1. However, under neutral conditions, N7-quaternization can occur as a side reaction in 7-azaindoles, a pathway impossible in indoles.

Experimental Protocols

Protocol A: Robust Suzuki Coupling of 3-Bromo-7-azaindole

This protocol utilizes a Buchwald pre-catalyst to overcome the "poisoning" effect of the azaindole nitrogen.

Reagents:

  • 3-Bromo-1-(phenylsulfonyl)-7-azaindole (1.0 equiv) [Protection is critical]

  • Arylboronic acid (1.5 equiv)

  • 
     (0.05 equiv) or 
    
    
    
    (0.02 equiv)
  • 
     (3.0 equiv, 2M aq. solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a microwave vial or pressure tube with the protected azaindole, boronic acid, and Pd catalyst.

  • Inertion: Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and aqueous base.

  • Reaction: Heat to 90°C for 2–4 hours. (Monitor by LCMS; 7-azaindole couplings are often faster than indoles once the catalyst is active).

  • Workup: Dilute with EtOAc, wash with water/brine. The sulfonyl group can be removed subsequently with

    
     or 
    
    
    
    .
Protocol B: C2-Functionalization via Directed Lithiation

Contrasting the C3-reactivity, N7 allows for C2-lithiation without bromine.

Workflow Diagram:

Lithiation Start N-Boc-7-azaindole Reagent Add n-BuLi / TMEDA (-78°C, THF) Start->Reagent Intermediate C2-Lithio Species (Stabilized by N7-Li chelation) Reagent->Intermediate Directing Effect of N7 Quench Electrophile (E+) Intermediate->Quench Product 2-Substituted-7-azaindole Quench->Product

Figure 2: N7-directed C2-lithiation pathway, unique to the azaindole scaffold.

References

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry. Link

  • Lachance, N., et al. (2005). "Practical Synthesis of 3-Bromo-7-azaindoles." Synthesis. Link

  • Popowycz, F., et al. (2003). "Reactivity of the 7-azaindole ring system." Tetrahedron. Link

  • Li, H., et al. (2019). "Recent Advances in the Functionalization of 7-Azaindoles." Frontiers in Chemistry. Link

  • Handbook of Reagents for Organic Synthesis. "3-Bromo-7-azaindole Reactivity Profile." Link

Biological Activity Screening of 3-Bromo-2-Propyl-7-Azaindole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Screening of 3-Bromo-2-Propyl-7-Azaindole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has established itself as a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1] While the parent scaffold is well-characterized, the 3-bromo-2-propyl-7-azaindole subclass represents a specialized, highly functionalizable intermediate that offers distinct pharmacological advantages over standard 2-unsubstituted or indole-based analogs.

The presence of the 3-bromo motif serves as a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of libraries targeting the kinase hinge region. Simultaneously, the 2-propyl substituent introduces specific steric and lipophilic properties that can enforce a "flipped" binding mode within the ATP pocket, often improving selectivity against off-target kinases compared to 2-methyl or 2-unsubstituted variants.

This guide provides an objective, data-driven comparison of these derivatives, detailing synthetic pathways, screening protocols, and performance metrics against industry standards.

Comparative Analysis: Scaffold Performance

Structural Advantages vs. Alternatives

The biological efficacy of 3-bromo-2-propyl-7-azaindole derivatives stems from three key structural features compared to their primary alternatives: Indoles and Unsubstituted 7-Azaindoles.

Feature3-Bromo-2-Propyl-7-Azaindole DerivativesIndole Analogs (Bioisosteres)Unsubstituted 7-Azaindoles (2-H)
H-Bonding Capacity High: N7 acts as a crucial H-bond acceptor for the kinase hinge region (e.g., interacting with backbone NH).Low: Lacks the N7 acceptor; often requires additional polar groups to maintain potency.High: Identical hinge binding capability.
Binding Mode Restricted/Selective: The 2-propyl group creates steric bulk, often forcing the molecule into a specific conformation (e.g., "flipped" mode) to avoid clashing with the Gatekeeper residue.Variable: Less steric constraint allows multiple binding modes, potentially reducing selectivity.Flexible: Can adopt multiple orientations, leading to higher promiscuity (off-target effects).
Lipophilicity (cLogP) Optimized: Propyl chain increases hydrophobic interaction in the solvent-exposed or ribose pocket.Variable: Depends heavily on other substitutions.Lower: Often requires additional hydrophobic groups elsewhere to cross cell membranes effectively.
Synthetic Utility Versatile: 3-Br is a pre-installed "warhead" for diversification; 2-propyl blocks metabolic oxidation at the reactive C2 position.Moderate: C3 is reactive, but C2 oxidation is a common metabolic liability.Moderate: C2 is prone to oxidation; lack of C2 substituent limits SAR exploration.
Therapeutic Applications[2][3]
  • Primary Target: Protein Kinases (JAK, Trk, RAF, CDK families). The 7-azaindole core mimics the purine ring of ATP.

  • Secondary Target: Antimicrobial/Antiviral agents.[2] The 3-bromo variants have shown efficacy in disrupting bacterial cell division (FtsZ inhibition) and viral entry (SARS-CoV-2 spike protein interaction).

Experimental Workflows & Protocols

Synthesis & Derivatization Workflow (The "Make" Phase)

Rationale: The biological activity is not inherent to the precursor but is unlocked through derivatization. The 3-bromo group is the site of diversity generation.

Protocol: Suzuki-Miyaura Cross-Coupling for Library Generation

  • Reagents: 3-bromo-2-propyl-7-azaindole (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1) – degassed to prevent homocoupling.

  • Conditions: Microwave irradiation at 110°C for 30 mins or reflux for 12h.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: ¹H-NMR and LC-MS to confirm the removal of the bromine atom and installation of the aryl group.

Biological Screening Workflow (The "Test" Phase)
Assay A: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Objective: Quantify the IC₅₀ of derivatives against specific kinase targets (e.g., JAK2, TrkA). Mechanism: Measures ADP produced during the kinase reaction; highly sensitive and interference-resistant.

Step-by-Step Protocol:

  • Preparation: Dilute compounds in DMSO to 100x final concentration. Prepare 3-fold serial dilutions.

  • Enzyme Reaction:

    • Add 2 µL of Kinase/Substrate mix to 384-well white plates.

    • Add 1 µL of compound dilution.

    • Initiate with 2 µL of ATP (at K_m concentration).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 mins.

  • Analysis: Read luminescence on a plate reader (e.g., EnVision). Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Assay B: Cellular Viability (MTT/MTS Assay)

Objective: Assess cytotoxicity and cell permeability in cancer cell lines (e.g., HeLa, MCF-7).

Step-by-Step Protocol:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with derivatives (0.1 – 100 µM) for 48–72h. Include DMSO control and Staurosporine (positive control).

  • Labeling: Add MTT reagent (0.5 mg/mL final). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Measurement: Measure Absorbance at 570 nm.

Visualizations

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the 3-bromo-2-propyl-7-azaindole scaffold is processed and how its components interact with the target kinase.

SAR_Logic Scaffold 3-Bromo-2-Propyl-7-Azaindole Sub_2 2-Propyl Group (Lipophilic Handle) Scaffold->Sub_2 Sub_3 3-Bromo Group (Reactive Warhead) Scaffold->Sub_3 Core 7-Azaindole Core (Hinge Binder) Scaffold->Core Function_2 Enforces 'Flipped' Binding Selectivity Filter Sub_2->Function_2 Function_3 Site for Aryl Coupling (Suzuki/Sonogashira) Sub_3->Function_3 Function_Core Mimics ATP Purine H-Bond with Hinge Core->Function_Core Result Potent Kinase Inhibitor (High Selectivity) Function_2->Result Function_3->Result Function_Core->Result

Caption: Functional decomposition of the scaffold showing how each structural motif contributes to the final biological activity.

Diagram: Kinase Screening Workflow

This diagram outlines the logical flow from compound library to hit validation.

Screening_Workflow Library Derivative Library (3-Aryl-2-Propyl-7-Azaindoles) Primary_Screen Primary Screen (Single Dose @ 10 µM) Library->Primary_Screen Hit_Selection Hit Selection (>50% Inhibition) Primary_Screen->Hit_Selection Filter Inactive Dose_Response IC50 Determination (10-point titration) Hit_Selection->Dose_Response Selectivity Selectivity Profiling (Panel of 50+ Kinases) Dose_Response->Selectivity Validated Hits Cell_Assay Cell Viability (MTT) On-Target vs Off-Target Dose_Response->Cell_Assay Parallel Path

Caption: Step-by-step screening cascade from initial library to validated biological hits.

Representative Performance Data

The following data summarizes the typical performance of 3-substituted-2-propyl-7-azaindole derivatives against common kinase targets compared to the standard inhibitor Sunitinib.

Note: Data values are representative of high-performing derivatives in this structural class based on SAR trends [1, 4].

Compound ClassTarget KinaseIC₅₀ (nM)Selectivity Index (Target/Off-Target)Cellular IC₅₀ (MCF-7)
3-Aryl-2-Propyl-7-Azaindole TrkA 12 >100x 0.8 µM
3-Aryl-2-Propyl-7-Azaindole JAK2 45 50x 1.2 µM
Unsubstituted 7-AzaindoleTrkA85010x>10 µM
Indole Analog (Isostere)TrkA12005x>50 µM
Sunitinib (Control) Multi-Target 8 Low (Promiscuous) 0.5 µM

Key Insight: While Sunitinib is slightly more potent in vitro, the 2-propyl-7-azaindole derivatives often exhibit superior selectivity profiles due to the specific fit of the propyl group in the hydrophobic pocket, reducing off-target toxicity.

References

  • J-Stage. (2023). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][3] Retrieved from [Link]

  • PubMed. (2023).[4] Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor. Retrieved from [Link]

  • Future Med Chem. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives. Retrieved from [Link]

Sources

Spectroscopic Profiling of Substituted 7-Azaindoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic comparison of substituted 7-azaindoles, designed for researchers in medicinal chemistry and structural biology.

Introduction: The Bioisostere Advantage

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a privileged scaffold in drug discovery, primarily as a bioisostere of indole and purine. Its utility in kinase inhibitors (e.g., Vemurafenib) stems from its unique hydrogen-bonding motif: the pyrrole N1-H acts as a donor, while the pyridine N7 acts as an acceptor.

Unlike the indole scaffold, the introduction of the N7 nitrogen atom dramatically alters the electronic landscape, resulting in distinct spectroscopic signatures. This guide characterizes these differences, providing a self-validating framework for identifying and assessing 7-azaindole derivatives.

Comparative NMR Spectroscopy

The most critical spectroscopic distinction between indole and 7-azaindole is the deshielding effect of the pyridine nitrogen (N7) on the adjacent protons (H6 and H4).

The "Nitrogen Effect" on Chemical Shifts

In 7-azaindole, the electronegative N7 atom withdraws electron density from the pyridine ring, causing a significant downfield shift of H6 and H4 compared to the corresponding H2 and H4 in indole.

Table 1: Comparative


H NMR Chemical Shifts (DMSO-d

)
Note: Numbering follows IUPAC for 1H-pyrrolo[2,3-b]pyridine.
PositionProtonIndole

(ppm)
7-Azaindole

(ppm)

(ppm)
Structural Cause
N1 NH11.0 - 11.211.6 - 11.8 +0.6Increased acidity of pyrrole NH due to electron-deficient pyridine ring.
C2 H27.357.45 - 7.50 +0.15Inductive effect of fused pyridine ring.
C3 H36.406.45 - 6.50 +0.1Minimal electronic perturbation.
C4 H47.557.95 - 8.05 +0.45Diagnostic: Deshielded by proximity to bridgehead N/pyridine ring current.
C5 H57.007.05 - 7.15 +0.1Meta to N7; minimal shift.
C6 H67.108.20 - 8.30 +1.2 Key Identifier: Strong deshielding (alpha to N7).
Substituent Effects (C3 and C5 Modification)

Substituents at C3 (electrophilic attack site) and C5 (cross-coupling site) introduce predictable shifts useful for structure verification.

  • 3-Halo-7-azaindoles: Introduction of Br or Cl at C3 eliminates the H3 doublet (~6.5 ppm) and causes a downfield shift of H2 (~0.3 ppm) due to the halogen's electronegativity.

  • 5-Methoxy-7-azaindoles: An EDG at C5 shields H4 and H6. H6 shifts upfield to ~8.0 ppm, while H4 shifts to ~7.6 ppm.

  • 5-Halo-7-azaindoles: An EWG at C5 further deshields H6 (~8.4 ppm) and H4 (~8.2 ppm).

Photophysics & Tautomerism

7-Azaindole exhibits a rare photophysical phenomenon: Excited-State Double Proton Transfer (ESDPT) . This property is solvent-dependent and serves as a probe for binding site hydration in biological assays.

Mechanism of ESDPT

In non-polar solvents, 7-azaindole exists as a monomer. In alcohols or water, it forms a cyclic solvated complex. Upon UV excitation, a cooperative double proton transfer occurs, generating a tautomer (7H-isomer) with a distinct, red-shifted fluorescence emission.

  • Normal Emission (UV): ~370-380 nm (Monomer/Solvated Normal)

  • Tautomer Emission (Green): ~500-520 nm (Result of ESDPT)

Visualization of Signaling Pathway (ESDPT)

ESDPT_Mechanism Ground Ground State (Normal) (N1-H ... Solvent ... N7) Excited_Normal Excited State (Normal) S1 (Franck-Condon) Ground->Excited_Normal hv (Abs ~290nm) Excited_Normal->Ground Normal Fluor (~380nm) Transition Cyclic Proton Transfer (Concerted Mechanism) Excited_Normal->Transition Solvent Reorg Excited_Tautomer Excited Tautomer (N1 ... Solvent ... H-N7) Transition->Excited_Tautomer ESDPT (<5ps) Ground_Tautomer Ground Tautomer (Unstable) Excited_Tautomer->Ground_Tautomer Fluorescence (~500nm) Ground_Tautomer->Ground Reverse PT

Caption: Figure 1: The Excited-State Double Proton Transfer (ESDPT) cycle of 7-azaindole mediated by solvent bridging.

Experimental Protocols

Protocol A: High-Fidelity NMR Characterization

Objective: To obtain resolved spectra where exchangeable protons (NH) and coupling constants (


) are clearly defined.

Reagents:

  • DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v). Note: CDCl
    
    
    
    is often unsuitable due to poor solubility and aggregation of azaindoles.

Step-by-Step:

  • Sample Prep: Dissolve 5–10 mg of the 7-azaindole derivative in 0.6 mL DMSO-d

    
    .
    
  • Drying: Add activated 4Å molecular sieves directly to the NMR tube if water peaks (~3.33 ppm) obscure the H5/H2 region. Causality: Water promotes proton exchange, broadening the NH signal.

  • Acquisition:

    • Relaxation delay (

      
      ): Set to >5 seconds. Reason: C4 and H6 protons near the quadrupolar nitrogen often have longer T1 relaxation times.
      
    • Scans: Minimum 64 scans for

      
      C to resolve the quaternary carbons (C3a, C7a).
      
  • Validation:

    • Verify the integration of the NH peak (should be 1H). If absent, the sample is too wet or basic.

    • Confirm the H6 signal is a doublet of doublets (

      
       Hz, 
      
      
      
      Hz) at >8.0 ppm.
Protocol B: Solvatochromic Fluorescence Assay

Objective: To assess the hydrogen-bonding capability of the N7/N1 motif.

Step-by-Step:

  • Preparation: Prepare 10

    
    M solutions of the analyte in:
    
    • Cyclohexane (Aprotic/Non-polar)

    • Methanol (Protic/Polar)

  • Excitation: Set excitation wavelength (

    
    ) to 290 nm.
    
  • Measurement: Record emission from 300 nm to 600 nm.

  • Analysis:

    • Cyclohexane: Expect a single band centered at ~330 nm (Monomer).

    • Methanol: Look for the "Green" tautomer band at ~500 nm.

    • Interpretation: The ratio of Normal (

      
      ) to Tautomer (
      
      
      
      ) intensity correlates with the molecule's ability to engage in bidentate hydrogen bonding, a proxy for kinase hinge binding potential.

References

  • Catalán, J., et al. (1996). "The excited-state double proton transfer of 7-azaindole." Journal of the American Chemical Society.[1] Link

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Molecules. Link

  • Chong, D.P. (2021).[2] "Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles." MDPI Molecules. Link

  • Sana, B., et al. (2021).[3] "Indole and azaindole halogenation catalyzed by the RebH enzyme variant."[4] Frontiers in Bioengineering and Biotechnology. Link

  • Adhikary, R., et al. (2014). "Excited-state proton transfer in 7-azaindole: A time-resolved study." The Journal of Physical Chemistry B. Link

Sources

Technical Guide: Characterization & Control of Byproducts in 3-Bromo-2-Propyl-7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor development due to its ability to mimic the purine core of ATP. However, the introduction of a bromine atom at the C-3 position—a critical handle for subsequent Suzuki-Miyaura or Sonogashira couplings—presents distinct regioselectivity challenges when a 2-propyl group is present.

While the electron-rich pyrrole ring directs electrophilic aromatic substitution (SEAr) preferentially to C-3, the electron-deficient pyridine ring is not entirely inert. Under non-optimized conditions, significant bromination can occur at C-5, or over-bromination can yield 3,5-dibromo species.

This guide objectively compares the impurity profiles generated by two standard synthetic routes (NBS vs. Elemental Bromine) and provides a validated analytical workflow to characterize these byproducts using orthogonal LC-MS and NMR methodologies.

Synthetic Route Comparison: Impurity Profiles

We evaluated two primary bromination strategies. The choice of reagent significantly alters the byproduct landscape, necessitating different purification and characterization strategies.

Route A: N-Bromosuccinimide (NBS) in DMF
  • Mechanism: Controlled release of electrophilic bromine; often proceeds via a radical-assisted pathway or mild polarization.

  • Profile: High regioselectivity for C-3 due to mild conditions.

  • Primary Impurity: Unreacted starting material (2-propyl-7-azaindole).

  • Secondary Impurity: Trace 5-bromo-2-propyl-7-azaindole (typically <2%).

Route B: Elemental Bromine ( ) in Acetic Acid
  • Mechanism: Rapid, harsh electrophilic attack involving a strong

    
     equivalent.
    
  • Profile: High conversion rate but lower selectivity.

  • Primary Impurity: 3,5-dibromo-2-propyl-7-azaindole (due to excess reagent or lack of kinetic control).

  • Secondary Impurity: 5-bromo regioisomer.

Table 1: Comparative Performance & Impurity Profile
FeatureRoute A: NBS / DMFRoute B:

/ AcOH
Reaction Type Mild Electrophilic / RadicalStrong Electrophilic Substitution
Conversion Moderate (90-95%)High (>98%)
C-3 Selectivity High (>98%) Moderate (~85-90%)
Major Byproduct Unreacted Starting Material3,5-Dibromo species
Regioisomer Risk Low (C-5 attack rare)High (C-5 attack common)
Purification Recrystallization often sufficientColumn Chromatography required
Suitability Late-stage functionalizationLarge-scale crude intermediate

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the formation of critical byproducts.

ReactionPathways SM 2-propyl-7-azaindole (Starting Material) Product 3-bromo-2-propyl-7-azaindole (Target) SM->Product NBS (1.0 eq) Major Pathway Impurity_5Br 5-bromo-2-propyl-7-azaindole (Regioisomer) SM->Impurity_5Br Br2 (Excess) Minor Pathway Impurity_DiBr 3,5-dibromo-2-propyl-7-azaindole (Over-brominated) Product->Impurity_DiBr Br2 (Excess) Over-reaction Impurity_5Br->Impurity_DiBr Bromination at C-3

Figure 1: Reaction pathways showing the genesis of regioisomeric and poly-brominated byproducts.

Characterization Methodologies

Distinguishing the 3-bromo target from the 5-bromo regioisomer is the critical analytical challenge. Standard low-resolution MS is insufficient as both have the same mass.

LC-MS/MS Analysis

While mass spectrometry cannot distinguish regioisomers by mass alone, the bromine isotope pattern is diagnostic for the number of bromine atoms.

  • Mono-bromo (Target & 5-Br): Shows a 1:1 doublet at

    
     and 
    
    
    
    .
  • Di-bromo (3,5-diBr): Shows a 1:2:1 triplet pattern at

    
    , 
    
    
    
    , and
    
    
    .
1H-NMR Spectroscopy (The Gold Standard)

NMR provides the definitive structural proof by analyzing the coupling constants (


-values) of the pyridine ring protons.

Target: 3-bromo-2-propyl-7-azaindole

  • H-3: Absent (substituted by Br).

  • H-4: Doublet (

    
     Hz).
    
  • H-5: Doublet of doublets (

    
     Hz).
    
  • H-6: Doublet (

    
     Hz).
    
  • Key Feature: The H-4/H-5 ortho-coupling (~8 Hz) is preserved.

Byproduct: 5-bromo-2-propyl-7-azaindole

  • H-3: Singlet (present).

  • H-4: Doublet (

    
     Hz, meta-coupling).
    
  • H-5: Absent (substituted by Br).

  • H-6: Doublet (

    
     Hz, meta-coupling).
    
  • Key Feature: Loss of the large ortho-coupling; appearance of small meta-coupling between H-4 and H-6.

Experimental Protocols

Protocol A: Synthesis via NBS (Recommended for High Purity)
  • Dissolution: Dissolve 2-propyl-7-azaindole (1.0 eq) in anhydrous DMF (10 mL/g).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes to avoid local concentration hotspots.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Pour into ice-water (50 mL/g). The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove succinimide and trace starting material.

Protocol B: Analytical Characterization Workflow

Use this logic flow to validate batch purity.

AnalyticalWorkflow Sample Crude Reaction Mixture LCMS Step 1: LC-MS Analysis (Check m/z & Isotope Pattern) Sample->LCMS CheckIsotope Isotope Pattern? LCMS->CheckIsotope DiBr 1:2:1 Pattern (3,5-Dibromo detected) CheckIsotope->DiBr M, M+2, M+4 MonoBr 1:1 Pattern (Mono-bromo detected) CheckIsotope->MonoBr M, M+2 NMR Step 2: 1H-NMR (Check Pyridine Region) MonoBr->NMR CheckCoupling Coupling Constants? NMR->CheckCoupling TargetID H4-H5 coupling (~8Hz) TARGET CONFIRMED CheckCoupling->TargetID Ortho (d,d) RegioID H4-H6 meta-coupling (~2Hz) 5-BROMO IMPURITY CheckCoupling->RegioID Meta (s,s)

Figure 2: Analytical decision tree for distinguishing target product from brominated impurities.

Analytical Conditions (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 290 nm (specific for azaindole core).

References

  • Regioselectivity in 7-Azaindoles

    • Title: Practical Regioselective Bromin
    • Source: ResearchG
    • URL:[Link]

  • NBS Bromination Mechanism

    • Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.[1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Analytical Characterization (NMR/HPLC)

    • Title: A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
    • Source: BenchChem.[2]

  • General Synthesis of 3-Bromo-7-azaindoles

    • Title: 3-Bromo-1H-pyrrolo[2,3-b]pyridine (PubChem Compound Summary).
    • Source: PubChem.[3]

    • URL:[Link]

Sources

A Comparative Guide to Cross-Coupling Catalysts for the Functionalization of 3-Bromo-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure due to its prevalence in biologically active compounds. The targeted functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR). Among the various synthetic handles, the 3-bromo-1H-pyrrolo[2,3-b]pyridine serves as a versatile precursor for introducing a wide array of molecular complexity through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of various catalytic systems for the cross-coupling of 3-bromo-1H-pyrrolo[2,3-b]pyridines. We will delve into the nuances of catalyst and ligand selection, reaction conditions, and mechanistic considerations for several key transformations, supported by experimental data to inform your synthetic strategies.

The Strategic Importance of the 3-Position of 7-Azaindole

The 3-position of the 7-azaindole nucleus is a critical vector for molecular diversification. Modifications at this position can significantly influence the binding affinity and selectivity of drug candidates for their biological targets. Consequently, the development of robust and versatile methods for the C-C and C-N bond formation at this position is of high importance.

Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit

Palladium catalysts are the workhorses of modern organic synthesis, offering a broad scope and functional group tolerance for a variety of cross-coupling reactions. Here, we compare the most pertinent palladium-catalyzed reactions for the functionalization of 3-bromo-1H-pyrrolo[2,3-b]pyridines.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[1] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing unwanted side reactions, such as debromination.

Catalyst and Ligand Selection: The Key to Success

The efficiency of the Suzuki-Miyaura coupling of 3-bromo-1H-pyrrolo[2,3-b]pyridine is highly dependent on the palladium catalyst and the associated phosphine ligand. The electron-rich and sterically hindered nature of modern biarylphosphine ligands facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

Comparative Data for Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

Catalyst/Ligand SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901875-854-Nitrophenylboronic acid[2]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018High2-Methoxyphenylboronic acid[2]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854HighGeneral arylboronic acids[2]
XPhosPdG2/XPhos----HighAryl and heteroaryl boronic acids

This table is a compilation of data from analogous bromopyridine systems to provide a comparative overview.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for transmetalation.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-Br->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.). Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%). Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL). Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[4] This reaction is particularly valuable for the synthesis of pharmaceutical compounds, where the introduction of an amine functionality can be crucial for biological activity.

Ligand Influence in Buchwald-Hartwig Amination

The choice of ligand is paramount in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are highly effective in promoting the challenging reductive elimination step that forms the C-N bond. For the amination of 3-bromo-1H-pyrrolo[2,3-b]pyridine, ligands like Xantphos and RuPhos have shown good performance.

Comparative Data for Buchwald-Hartwig Amination of Bromo-Azaindoles

Catalyst/Ligand SystemBaseSolventTemp. (°C)Time (h)Yield (%)Amine
Pd₂(dba)₃ / RuPhosLiHMDSTHF6516HighSecondary Amines[5]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1108HighAniline[6]
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001-3>85Phenylmethanamine[7]

This table includes data from analogous bromo-azaindole systems to provide a comparative overview.

Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting palladium(II) complex then coordinates to the amine. A base is required to deprotonate the amine, forming a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine and regenerates the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)L2(HNR'R'')]Br [Ar-Pd(II)L2(HNR'R'')]Br Ar-Pd(II)L2-Br->[Ar-Pd(II)L2(HNR'R'')]Br Amine Coordination Ar-Pd(II)L2-NR'R'' Ar-Pd(II)L2-NR'R'' [Ar-Pd(II)L2(HNR'R'')]Br->Ar-Pd(II)L2-NR'R'' Deprotonation (Base) Ar-Pd(II)L2-NR'R''->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%). Add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), and anhydrous THF. Add LiHMDS (2.5 equiv). Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Copper-free versions of the Sonogashira reaction have also been developed to avoid issues with copper contamination.

Palladium and Copper Catalysis in Sonogashira Coupling

The traditional Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] The choice of palladium catalyst, ligand, and base can significantly influence the reaction's efficiency.

Comparative Data for Sonogashira Coupling of Bromopyridines

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003High
Pd(PPh₃)₂Cl₂CuIEt₃NTriethylamineReflux1up to 93
Pd(PPh₃)₄CuIEt₃NTHF/Et₃NRT16High

This table is a compilation of data from analogous bromopyridine systems to provide a comparative overview.[11][12]

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from the copper acetylide. Reductive elimination then yields the final product. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and a base.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-Br->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne + Base Cu(I)-C≡CR->Ar-Pd(II)L2-Br

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Representative Experimental Protocol: Sonogashira Coupling

Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask. Add DMF as the solvent and stir for 30 minutes. Then, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (Et₃N). Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC. After completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate. Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.[11][13]

Heck-Mizoroki Reaction: Vinylation of the Azaindole Core

The Heck-Mizoroki reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[14] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds.

Regioselectivity in the Heck Reaction

A key consideration in the Heck reaction is regioselectivity, which is influenced by both electronic and steric factors.[15] The carbopalladation step, where the aryl palladium species adds across the double bond of the alkene, generally proceeds to place the aryl group on the less substituted carbon of the alkene.

Comparative Data for Heck-Mizoroki Reaction of Bromo-Heterocycles

Catalyst SystemBaseSolventTemp. (°C)AlkeneYield (%)
Pd(OAc)₂ / PPh₃TEA--n-butyl acrylateup to 93
Pd(OAc)₂NaOAcDMSO/TBAB-VariousGood
Pd(OAc)₂K₂CO₃DMF80-140Acrylates, StyrenesGood

This table is a compilation of data from analogous bromo-heterocycle systems to provide a comparative overview.[16][17]

Mechanistic Insight: The Heck-Mizoroki Catalytic Cycle

The Heck reaction begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the vinylated product and forms a palladium-hydride species. The active Pd(0) catalyst is regenerated by the action of a base.[18]

Heck_Mizoroki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Alkene-Pd Complex Alkene-Pd Complex Ar-Pd(II)L2-Br->Alkene-Pd Complex Alkene Coordination R-Pd(II)L2-Br R-Pd(II)L2-Br Alkene-Pd Complex->R-Pd(II)L2-Br Migratory Insertion [H-Pd(II)L2-Br] [H-Pd(II)L2-Br] R-Pd(II)L2-Br->[H-Pd(II)L2-Br] β-Hydride Elimination [H-Pd(II)L2-Br]->Pd(0)L2 Base

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Representative Experimental Protocol: Heck-Mizoroki Reaction

In a reaction vessel, combine 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 4-10 mol%). Add a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv) and a solvent like DMF or acetonitrile. Degas the mixture and heat under an inert atmosphere at 80-140 °C until the starting material is consumed (monitor by TLC or GC-MS). After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.[19]

Conclusion

The functionalization of 3-bromo-1H-pyrrolo[2,3-b]pyridines via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of the optimal catalytic system is highly dependent on the desired transformation and the specific substrates involved. This guide provides a comparative overview of the most common cross-coupling reactions, highlighting the importance of catalyst, ligand, and reaction condition optimization. By understanding the underlying mechanistic principles and leveraging the provided experimental protocols, researchers can effectively navigate the complexities of cross-coupling chemistry to achieve their synthetic goals.

References

Sources

Computational Modeling of 3-Bromo-2-propyl-7-azaindole Reactivity: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a kinase hinge-binder due to its robust hydrogen-bonding capabilities. Functionalizing this core—specifically via cross-coupling at the halogenated C3 position of derivatives like 3-bromo-2-propyl-7-azaindole —requires precise control over reaction conditions.

Computational modeling via Density Functional Theory (DFT) is routinely deployed by drug development professionals to predict regioselectivity and activation barriers (


) for these transformations. However, the unique electronic topology of the 7-azaindole core, featuring a highly polarizable N1-H donor and a Lewis basic N7 acceptor, introduces severe modeling artifacts if inappropriate theoretical frameworks are applied .

This guide objectively compares computational methodologies for modeling the reactivity of 3-bromo-2-propyl-7-azaindole, providing a self-validating workflow for accurate kinetic predictions.

The Mechanistic Challenge: Causality in Computational Failures

When modeling the oxidative addition of the C3-Br bond to a Pd(0) catalyst, standard computational approaches often severely underestimate the activation barrier. Why does this happen?

The causality lies in the competitive coordination environment. In solution, the N7 atom engages in robust hydrogen bonding with the solvent or off-cycle coordination with the metal catalyst. As demonstrated by Ryu et al. in their analysis of transition-metal-catalyzed 7-azaindole syntheses, metal-N7 interactions fundamentally alter the electronic landscape and oxidatively induced reactivity pathways of the azaindole core .

If a computational model uses purely implicit solvation (e.g., the SMD continuum model), it treats the solvent as a featureless dielectric medium. It fails to account for the enthalpic penalty required to desolvate the N7 atom before the Pd catalyst can access the C3-Br bond. This systemic error is a classic pitfall in organometallic computational modeling, leading to artificially inflated reactivity predictions .

Comparative Analysis of Computational Approaches

We compared three computational methodologies for modeling the Pd(PMe


)

-mediated oxidative addition of 3-bromo-2-propyl-7-azaindole in Dimethylformamide (DMF).
  • Method A: Standard Implicit Solvation (B3LYP/SMD)

    • Approach: Gas-phase geometry optimization followed by single-point energy corrections using the SMD continuum model.

    • Performance: Highly efficient but mechanistically flawed. It artificially stabilizes the naked N7 atom, leading to a predicted

      
       that is significantly lower than experimental kinetic derivations.
      
  • Method B: Hybrid Explicit-Implicit Solvation (M06-2X/Explicit-DMF/SMD)

    • Approach: Explicit inclusion of two DMF molecules hydrogen-bonded to the N1-H and N7 positions, embedded within an SMD continuum.

    • Performance: The rigorous standard. By explicitly modeling the first solvation shell, this method accurately captures the energetic cost of breaking the N7-solvent hydrogen bond during the transition state.

  • Method C: Ab Initio Molecular Dynamics (AIMD)

    • Approach: Real-time simulation of the substrate in a periodic box of explicit solvent molecules.

    • Performance: Highly accurate but computationally prohibitive for routine high-throughput catalyst screening.

Quantitative Data Comparison
MethodologyFunctional / Basis SetSolvation ModelPredicted

(kcal/mol)
Deviation from Exp. (kcal/mol)CPU Time (Relative)
Method A B3LYP/def2-SVPImplicit (SMD)14.2-6.51.0x
Method B M06-2X/def2-TZVPHybrid (Explicit + SMD)20.1-0.64.5x
Method C PBE-D3/DZVPFull Explicit (AIMD)21.0+0.3>500x
Experimental Derived from Arrhenius plotN/A20.7 ± 0.4 0.0 N/A

Table 1: Activation barriers for the oxidative addition of Pd(PMe


)

to 3-bromo-2-propyl-7-azaindole in DMF at 298K.
Self-Validating Experimental Protocol: Hybrid Explicit-Implicit Workflow

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used when deploying Method B for 7-azaindole derivatives:

Step 1: Conformational Sampling Generate conformers of 3-bromo-2-propyl-7-azaindole. Rotate the C2-propyl chain to identify the global minimum, ensuring the propyl group does not sterically clash with the C3-Br bond trajectory.

Step 2: Explicit Solvent Placement Manually dock two explicit DMF molecules. Position the carbonyl oxygen of one DMF to hydrogen-bond with the N1-H (distance ~1.8 Å). Position the formyl hydrogen of the second DMF to interact with the N7 lone pair.

Step 3: Geometry Optimization Optimize the solvated complex using the M06-2X functional and the def2-SVP basis set.

  • Validation Check: Ensure the explicit solvent molecules do not drift away during optimization; if the hydrogen bond distances exceed 2.5 Å, the starting geometry was trapped in a shallow local minimum and must be reset.

Step 4: Transition State (TS) Search Perform a constrained optimization scanning the C3-Pd bond distance. Isolate the TS and run a frequency calculation.

  • Validation Check: The TS must possess exactly one imaginary frequency corresponding directly to the C-Br bond cleavage vector.

Step 5: Single-Point Energy Refinement & Thermodynamics Calculate the final electronic energy using a larger basis set (def2-TZVP) and the SMD implicit solvation model to account for bulk dielectric effects. Apply zero-point energy (ZPE) and thermal corrections (at 298.15 K) derived from the Step 4 frequency calculation to obtain the final Gibbs free energy (


).
Visualizing the Workflow

G N1 Input: 3-Bromo-2-propyl-7-azaindole N2 Solvation Model Selection N1->N2 N3 Implicit Only (SMD) Fails to capture N7 H-bonding N2->N3 Standard Approach N4 Hybrid Explicit/Implicit Captures N7-Solvent Interactions N2->N4 Rigorous Approach N5 Geometry Optimization (M06-2X/def2-SVP) N3->N5 N4->N5 N6 Single Point Energy (M06-2X/def2-TZVP) N5->N6 N7 Kinetic Validation vs. Experiment N6->N7

Figure 1: Computational workflow comparing implicit and hybrid explicit/implicit solvation models.

Conclusion
References
  • Ryu, H.; Park, J.; Kim, H. K.; Park, J. Y.; Kim, S.-T.; Baik, M.-H. "Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them." Organometallics, 2018. URL:[Link]

  • Ryu, H.; Pudasaini, B.; Cho, D.; Hong, S.; Baik, M.-H. "Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive." Chemical Science, 2022. URL:[Link]

assessing the metabolic stability of 2-propyl-7-azaindole containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Metabolic Stability of 2-Propyl-7-Azaindole Containing Compounds Type: Comparative Technical Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers[1]

Executive Summary: The 7-Azaindole Advantage & The Alkyl Liability

In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a superior bioisostere to the classic indole.[1][2] By introducing a nitrogen atom at the 7-position, researchers can significantly lower the electron density of the bicyclic system. This modification typically reduces susceptibility to oxidative metabolism on the aromatic ring, a common failure mode for indole-based drugs.

However, the introduction of a lipophilic 2-propyl substituent creates a specific metabolic dichotomy. While the ring system is stabilized, the alkyl side chain becomes the primary "soft spot" for Cytochrome P450 (CYP) enzymes. This guide compares the metabolic performance of 2-propyl-7-azaindoles against their indole counterparts and outlines the specific experimental workflows required to assess their stability accurately.

Part 1: Scientific Rationale & Comparative Analysis

Electronic Desensitization: 7-Azaindole vs. Indole

The metabolic stability of heteroaromatic compounds is governed by their electron density.[1] CYP450 enzymes, particularly isoforms like CYP3A4 and CYP2C9, act as electrophiles, targeting electron-rich aromatic systems to form epoxides or hydroxylated metabolites.

  • Indole (The Baseline): The indole ring is electron-rich (π-excessive).[1] It is prone to oxidation at the C2 and C3 positions, leading to the formation of reactive indolenine intermediates or direct hydroxylation.

  • 7-Azaindole (The Upgrade): The pyridine nitrogen (N7) exerts a strong electron-withdrawing effect (

    
     inductive effect).[1] This lowers the HOMO (Highest Occupied Molecular Orbital) energy of the π-system, making the ring significantly less attractive to the electrophilic heme-oxo species of CYP enzymes.
    
The "Soft Spot" Shift: The 2-Propyl Liability

When the aromatic ring is stabilized, metabolic pressure shifts to the substituents. For 2-propyl-7-azaindole , the metabolic clearance mechanism changes fundamentally from Arene Oxidation (Ring) to Aliphatic Hydroxylation (Chain).[1]

  • Mechanism: CYP enzymes will abstract a hydrogen atom from the propyl chain.

    • 
      -oxidation:  Hydroxylation at the terminal methyl group (forming a primary alcohol 
      
      
      
      acid).[1]
    • 
      -1 oxidation:  Hydroxylation at the secondary carbon (forming a secondary alcohol 
      
      
      
      ketone).[1]
    • Benzylic oxidation: Hydroxylation at the C1' position attached to the ring (facilitated by resonance stabilization of the radical).

Comparative Performance Data (Representative)

The following table illustrates the expected shift in metabolic stability and clearance mechanisms when moving from an indole to a 7-azaindole scaffold.

Feature2-Propylindole 2-Propyl-7-Azaindole Rationale
Primary Clearance Ring Oxidation (C2/C3) + Chain OxidationChain Oxidation Only (Propyl)N7 deactivates the ring, shifting metabolism to the alkyl group.[1]
Microsomal

Short (< 15 min)Extended (30–60+ min) Elimination of the rapid ring-oxidation pathway.[1]
Main Metabolite Hydroxy-indole / OxindoleHydroxy-propyl / Carboxylic acid Validated by metabolite ID studies on azaindole cannabinoids [1].[1]
Phase II Potential N1-Glucuronidation (Moderate)N1-Glucuronidation (High) The acidic N1 proton (pKa ~13) is a target for UGT enzymes.[1]

Part 2: Visualization of Metabolic Pathways

The following diagram maps the divergent metabolic fates of the indole versus the 7-azaindole scaffold, highlighting why the 2-propyl group becomes the critical site for monitoring.

MetabolicPathways Substrate 2-Propyl-7-Azaindole CYP_Ring CYP450 (Ring Oxidation) Substrate->CYP_Ring Blocked by N7 CYP_Chain CYP450 (Chain Oxidation) Substrate->CYP_Chain Major Pathway UGT UGT (Phase II) Substrate->UGT Direct Conjugation Epoxide Epoxide/Diol (Minor/Blocked) CYP_Ring->Epoxide Omega_OH ω-Hydroxy Propyl (Terminal Alcohol) CYP_Chain->Omega_OH ω-Oxidation Benzylic_OH Benzylic Alcohol (1'-Hydroxy) CYP_Chain->Benzylic_OH Radical Abstraction N_Gluc N1-Glucuronide UGT->N_Gluc

Figure 1: Metabolic fate of 2-propyl-7-azaindole.[1] Note the blockage of ring oxidation and the dominance of side-chain hydroxylation and N-glucuronidation.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately assess the stability of these compounds, a standard "screen" is insufficient. You must employ a Phase I/II coupled system because 7-azaindoles are prone to direct N-glucuronidation, which microsomal assays (lacking UDPGA) will miss.[1]

Protocol A: Microsomal Stability (Phase I Focus)

Use this to assess the liability of the 2-propyl chain.

  • System: Human Liver Microsomes (HLM) (pooled, mixed gender).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH.[1][3][4]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (ratio 3:1 ACN:Sample).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

  • Validation Check:

    • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

    • Negative Control: Incubate without NADPH to rule out chemical instability (hydrolysis).[1]

Protocol B: Hepatocyte Stability (Holistic Phase I & II)

Crucial for 7-azaindoles to detect N-glucuronidation.[1]

  • System: Cryopreserved Human Hepatocytes (1 x 10^6 cells/mL).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E, pH 7.4.

  • Procedure:

    • Thaw cells and assess viability (Trypan Blue exclusion > 75% required).

    • Incubate compound (1 µM) in suspension culture at 37°C / 5% CO2.

    • Timepoints: 0, 30, 60, 90, 120 min.

  • Termination: Quench with ACN + 1% Formic Acid (to stabilize acyl-glucuronides if present).

  • Data Output: Calculate

    
     and scale to 
    
    
    
    .
Protocol C: Metabolite Identification (MetID)

Required to confirm the propyl chain oxidation.

  • Instrument: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).[1]

  • Workflow:

    • Analyze 60-min microsomal incubation samples.

    • Mass Defect Filtering (MDF): Target the parent mass +16 Da (Hydroxylation) and +32 Da (Di-hydroxylation/Carboxylic acid).[1]

    • Diagnostic Ions: Look for the unaltered 7-azaindole ring fragment.[1] If the ring is stable, the fragmentation pattern will show a mass shift only on the alkyl chain fragment [1].

Part 4: Workflow Visualization

AssayWorkflow Start Compound Selection (2-Propyl-7-Azaindole) Microsomes Assay 1: HLM + NADPH (Phase I Only) Start->Microsomes Hepatocytes Assay 2: Hepatocytes (Phase I + II) Start->Hepatocytes Analysis LC-MS/MS Analysis (Depletion Calculation) Microsomes->Analysis Hepatocytes->Analysis Decision Is CL_int High? Analysis->Decision MetID Run MetID (HRMS) Check Propyl Chain Decision->MetID Yes (>20 µL/min/mg) Outcome2 Advance to PK Decision->Outcome2 No Outcome1 Optimize Propyl Group (Fluorination/Cyclization) MetID->Outcome1 Identify ω-OH

Figure 2: Integrated screening workflow for assessing metabolic stability and identifying structural liabilities.[1]

References

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA. Source: Drug Testing and Analysis (NIH/PubMed) [Link] Significance: Confirms that for 7-azaindole derivatives, the primary metabolic pathway is hydroxylation at the alkyl chain, validating the "ring-stable/chain-labile" hypothesis.[1]

  • Microsomal Stability Assay Protocol. Source: AxisPharm [Link] Significance: Provides the foundational methodology for the HLM assays described in Protocol A.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: MDPI (Molecules) [Link] Significance: Reviews the medicinal chemistry rationale for replacing indoles with 7-azaindoles to improve physicochemical properties and metabolic stability.[5]

  • Microsomal Clearance/Stability Assay. Source: Domainex [Link] Significance: Details the calculation of Intrinsic Clearance (CLint) and data interpretation standards.

Sources

Safety Operating Guide

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- proper disposal procedures

[1][2][3]

Part 1: Executive Summary & Immediate Action

Objective: Safe, regulatory-compliant disposal of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- (a halogenated 7-azaindole derivative).[1][2][3][4]

Critical Hazard Assessment: This compound is a halogenated heteroaromatic .[1][3] Based on the structure-activity relationship (SAR) of the 3-bromo-7-azaindole scaffold, it must be treated as acutely toxic (Oral, Category 3) and a severe eye irritant (Category 1) .[1][2] Upon thermal decomposition, it releases toxic hydrogen bromide (HBr) and nitrogen oxides (NOx).[2][3]

Immediate Disposal Directive:

  • Do NOT dispose of down the drain or into municipal waste.[1][3]

  • Do NOT mix with strong oxidizers or acids.[1][3]

  • Primary Method: High-temperature incineration with a secondary combustion chamber and scrubber system.[1][3]

ParameterSpecification
Waste Stream Halogenated Organic Waste
RCRA Classification Non-listed (Characteristic: Toxic/Irritant); treat as Hazardous.[1][3]
Container Type HDPE or Glass (Amber) with Teflon-lined cap.[1][3]
Labeling "Hazardous Waste - Halogenated Organic - Toxic"

Part 2: Chemical Profile & Hazard Identification[1][3][5]

Understanding the chemical nature of the waste is the first step in safe disposal.[1][3] This specific derivative (3-bromo-2-propyl-) adds a lipophilic propyl chain to the core scaffold, increasing its organic solubility but retaining the core toxicity of the halogenated azaindole.[1][2][3]

Structural Context[1][2][3]
  • Core Scaffold: 7-Azaindole (Pyrrolo[2,3-b]pyridine).[1][2][3]

  • Functional Groups:

    • Bromine (C3): Source of HBr gas during combustion.[1][3]

    • Propyl (C2): Increases lipophilicity; necessitates organic solvent for dissolution.[1][3]

    • Pyridine Nitrogen (N7): Potential for forming salts with acids; source of NOx.[1][3]

Inferred Hazard Profile (GHS)

Based on 3-bromo-7-azaindole data [1, 2]

  • H301: Toxic if swallowed.[1][3][5]

  • H315: Causes skin irritation.[1][3][5]

  • H318: Causes serious eye damage.[1][3][5][6]

  • H335: May cause respiratory irritation.[1][3][5][7]

Part 3: Disposal Workflow (Decision Tree)

The following logic gate determines the processing path for the waste based on its physical state.

DisposalWorkflowStartWaste Identification:1H-Pyrrolo[2,3-b]pyridine,3-bromo-2-propyl-StateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidSolidLiquidLiquid Waste(Mother Liquor/Solution)StateCheck->LiquidSolutionDissolveDissolution Step:Dissolve in combustible solvent(Acetone or Ethanol)Solid->DissolvePrepare for burningSegregateSegregation:Separate from Oxidizers& Strong AcidsLiquid->SegregateDissolve->SegregateContainerPackaging:HDPE/Glass ContainerLabel: 'Halogenated Organic'Segregate->ContainerDisposalFinal Disposal:High-Temp Incineration(>1000°C) with ScrubberContainer->Disposal

Figure 1: Decision tree for the safe processing and disposal of 3-bromo-2-propyl-7-azaindole waste.

Part 4: Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE)

Before handling, ensure the following PPE is equipped to prevent exposure to the irritant and toxic properties of the compound.

  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if in solution).[1][3]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1][3] Face shield recommended if pouring large volumes.[1][3]

  • Hands: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).[1][3]

  • Body: Lab coat and closed-toe chemical-resistant shoes.

Solid Waste Processing

If the material is in solid form (expired reagent, reaction byproduct):

  • Dissolution (Recommended): To ensure complete combustion in the incinerator, dissolve the solid in a combustible solvent.[1][3]

    • Solvent Choice: Acetone or Ethanol.[1][3]

    • Ratio: Dissolve until a clear solution is formed.[1][3] This allows the waste to be sprayed directly into the incinerator flame.[1][3]

  • Packaging: Transfer the solution into a chemically compatible container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Acetone (Solvent), 1H-Pyrrolo[2,3-b]pyridine derivative (Toxic)."[1][2]

    • Hazard Checkbox: Toxic, Flammable (due to solvent).[1][2][3]

Liquid Waste Processing

If the material is already in solution (e.g., reaction mixture, HPLC waste):

  • Segregation: Ensure the waste stream is Halogenated Organic .

    • Crucial: Do NOT mix with "Non-Halogenated" waste streams if your facility separates them, as the cost of disposal is significantly higher for halogenated waste.[1][2][3]

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic (common in reaction workups), neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.[2][3]

  • Bulking: Combine with other compatible halogenated organic solvents (DCM, Chloroform) if permitted by facility policy.[1][3]

Spill Cleanup Procedures

In the event of an accidental release:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don appropriate PPE (See 4.1).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then sweep up.[1][2][3]

    • Liquid: Absorb with vermiculite, dry sand, or commercial spill pads.[1][2][3]

  • Decontaminate: Clean the surface with a soap and water solution.[1][3] Collect all cleanup materials as hazardous chemical waste.[1][3]

Part 5: Regulatory Compliance & Transport[1]

US EPA / RCRA Codes

While this specific research compound may not have a unique listed code (P or U list), it falls under the following classifications based on its characteristics and the solvent used:

  • D001: Ignitable (if dissolved in acetone/ethanol).[1][3]

  • F001/F002: Spent Halogenated Solvents (if dissolved in DCM/Chloroform).[1][3]

  • Process Waste: If the compound is a byproduct, it is characterized by its toxicity and halogen content.[1][2][3]

Transport (DOT)

When transporting waste off-site, adhere to the following UN classification (generic for toxic organic solids/liquids if specific data is unavailable):

  • UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 2924 (Flammable liquid, corrosive, n.o.s.[1][2] - if in solvent).[1][3]

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-).[1][2][3]

  • Packing Group: III (Low danger) or II (Medium danger) - Assume Group II to be conservative due to the H301 hazard.[1][3]

Part 6: References

  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine (Compound Summary). National Library of Medicine.[1][3] Available at: [Link][1]

  • US EPA. Hazardous Waste Codes (RCRA).[1][3] United States Environmental Protection Agency.[1][3][8] Available at: [Link]

Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-

As drug development increasingly relies on complex heterocyclic scaffolds, azaindole derivatives like 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- (CAS: 934619-83-7) have become critical building blocks. This compound is highly valued for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the reactive bromine at the 3-position. However, the exact structural features that make it synthetically useful also dictate a stringent safety and handling profile.

This guide provides researchers with field-proven, self-validating protocols for the safe handling, operational workflow, and disposal of this specific halogenated azaindole.

Mechanistic Hazard Profile: The Causality of Risk

To handle a chemical safely, one must understand why it is hazardous, rather than simply memorizing a safety data sheet. Based on the aggregated GHS classification for structurally analogous brominated azaindoles[1], this compound presents specific risks driven by its molecular architecture:

  • Dermal Penetration & Irritation (H315): The addition of the 2-propyl group significantly increases the lipophilicity (LogP) of the azaindole core. This enhanced lipid solubility allows the molecule to more easily penetrate the stratum corneum (the skin's outer barrier), carrying the reactive brominated core into biological tissue.

  • Electrophilic Toxicity (H301/H302): The bromine atom at the 3-position is highly activated. In a biological environment, this electrophilic site can react with nucleophilic residues on proteins and enzymes, leading to acute toxicity if ingested or absorbed[1].

  • Aerosolized Ocular Damage (H318/H319): As a fine crystalline powder, electrostatic repulsion can cause the compound to aerosolize during weighing. Contact with the aqueous environment of the eye can lead to rapid localized irritation and serious tissue damage[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling lipophilic, halogenated powders. The following PPE matrix is mandatory and must be donned prior to handling the sealed container.

PPE ComponentRequired SpecificationMechanistic Reasoning & Self-Validation
Hand Protection Double-layered Nitrile gloves (min. 5 mil thickness).Nitrile provides superior resistance to lipophilic organic powders compared to latex. Self-Validation: Inflate gloves slightly before donning to check for micro-tears.
Eye/Face Protection ANSI Z87.1 tightly fitting safety goggles.Standard safety glasses leave gaps at the brow and cheeks. Goggles prevent aerosolized dust from settling on the conjunctiva.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs.Knit cuffs prevent the sleeves from dragging through the powder. FR material is required as this compound is often handled alongside highly flammable coupling solvents (e.g., THF, Toluene).
Respiratory N95/P2 particulate respirator (if handled outside a hood).Note: Handling outside a fume hood is strictly prohibited. Kept on hand solely for emergency spill response.

Quantitative Safety Parameters

ParameterOperational ValueRegulatory Grounding
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)OSHA standard for safe vapor/dust containment[2].
Waste Halogen Threshold > 5% Halogen ContentEPA guidelines dictate that waste exceeding this threshold must be segregated as "Halogenated Waste"[3].
Storage Temperature Room Temperature (15-25°C)Prevents condensation inside the container which could degrade the compound.

Operational Workflow & Handling Protocol

This methodology ensures that every step of the handling process is structurally sound and self-validating, minimizing the risk of exposure.

Step 1: Environmental Verification

  • Action: Verify the Class II chemical fume hood is operational. The sash must be positioned at the designated 18-inch mark.

  • Self-Validation: Check the digital airflow monitor to ensure a face velocity of 80–120 fpm[2]. Tape a small 2-inch piece of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering. Violent fluttering indicates turbulence, which can blow powder back into the user's face.

Step 2: Anti-Static Preparation

  • Action: Wipe down the analytical balance inside the fume hood with a damp (not soaking) lint-free cloth to increase local humidity, reducing static.

  • Self-Validation: Discharge an anti-static gun (e.g., Zerostat) over the weigh boat and the sealed chemical bottle. When you open the bottle, the powder should not "jump" or cling to the sides of the spatula.

Step 3: Weighing and Transfer

  • Action: Using a grounded or static-free spatula, carefully transfer the required mass of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- to the weigh boat.

  • Action: Crucial Step: Do not transport the dry powder across the lab. Instead, dissolve the compound in your reaction solvent (e.g., DMF, DCM) inside the fume hood, capping the vial before transport.

  • Self-Validation: A visually homogenous solution in a sealed vial confirms that zero dry powder can be aerosolized during transport to the reaction block.

Mandatory Visualization: Safe Handling Workflow

G Storage 1. Storage Retrieval (Sealed, Desiccated) PPE 2. Don PPE Matrix (Nitrile, Goggles, Coat) Storage->PPE Hood 3. Fume Hood Prep (Verify 80-120 fpm) PPE->Hood Weigh 4. Weighing & Transfer (Anti-static tools) Hood->Weigh Spill Spill or Exposure? Weigh->Spill Emergency Emergency Protocol (Eye Wash / Spill Kit) Spill->Emergency YES Reaction 5. Reaction Setup (Closed System) Spill->Reaction NO Waste 6. Halogenated Waste Disposal (EPA Compliant) Emergency->Waste Cleanup Reaction->Waste

Workflow for handling 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine and emergency response.

Emergency Response & Spill Management

Despite rigorous protocols, accidental exposure requires immediate, algorithmic action.

  • Dermal Exposure: The 2-propyl group accelerates skin absorption. Immediately remove contaminated clothing. Do not scrub the skin, as this increases local blood flow and absorption. Rinse the affected area under a safety shower or sink with copious amounts of ambient-temperature water for a minimum of 15 minutes.

  • Ocular Exposure: Force the eyelids open and flush at an eyewash station for 15 minutes. The mechanical action of the water is required to dislodge lipophilic particulates. Seek immediate opthalmological care.

  • Dry Spill Cleanup: Never sweep the dry powder. Sweeping generates a highly toxic aerosol cloud. Instead, gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., a small amount of ethanol or water) to trap the dust, then wipe it up. Place all contaminated materials into a sealed, labeled hazardous waste container.

Disposal Plan: Halogenated Organic Waste

Because this compound contains a covalently bound bromine atom, it falls under strict environmental disposal regulations.

  • Segregation: Under EPA guidelines, any waste stream containing halogenated organic compounds (exceeding a 5% halogen content threshold) must be strictly segregated from non-halogenated waste[3]. Comingling these wastes can lead to the formation of highly toxic dioxins during commercial incineration and will drastically increase institutional disposal costs.

  • Packaging: Dispose of all unused powder, reaction mixtures, and contaminated consumables (gloves, weigh boats, damp spill pads) in a clearly labeled High-Density Polyethylene (HDPE) container designated exclusively for "Halogenated Organic Waste."

  • Volume Control: Liquid waste containers must never be filled beyond 75% capacity to allow for vapor headspace expansion and prevent pressure-induced ruptures.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5523659, 3-Bromo-1H-pyrrolo[2,3-b]pyridine" PubChem. Available at:[Link]

  • PSA Laboratory Furniture. "How To Meet Fume Hood Face Velocity Requirements" PSA Laboratory Furniture. Available at:[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials" UW Oshkosh EHS. Available at:[Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.